molecular formula C12H16O B2935090 2-Methyl-1-phenylpentan-3-one CAS No. 23936-95-0

2-Methyl-1-phenylpentan-3-one

Cat. No.: B2935090
CAS No.: 23936-95-0
M. Wt: 176.259
InChI Key: DTLXHCFHRITUHW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpentan-3-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.259. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXHCFHRITUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23936-95-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information for 2-Methyl-1-phenylpentan-3-one. Despite extensive searches of scientific databases and chemical literature, detailed experimental protocols, comprehensive quantitative data, and information regarding the biological activity of this specific compound are limited in publicly accessible resources. The information presented herein is based on data aggregated from chemical supplier databases and computational predictions.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is primarily sourced from publicly available chemical databases.

PropertyValueSource
CAS Number 23936-95-0--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₁₆O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 176.25 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CCC(=O)C(C)CC1=CC=CC=C1--INVALID-LINK--
InChI InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3--INVALID-LINK--
InChIKey DTLXHCFHRITUHW-UHFFFAOYSA-N--INVALID-LINK--

Experimental Data

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound (CAS 23936-95-0) are not described in the surveyed scientific literature. General synthetic strategies for structurally similar ketones, such as Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols, could potentially be adapted. However, without experimental validation for this specific molecule, these remain theoretical pathways.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological or pharmacological activity of this compound. Consequently, no signaling pathways associated with this compound have been identified, and as a result, a corresponding diagram cannot be generated at this time. The potential for biological activity exists within the broader class of substituted ketone scaffolds.[3]

Logical Relationships in Chemical Identification

The conclusive identification of a chemical compound such as this compound relies on a combination of analytical techniques. The logical workflow for confirming the structure and purity of a synthesized or procured sample is outlined below.

cluster_synthesis Synthesis/Procurement cluster_analysis Analytical Workflow cluster_confirmation Data Interpretation and Confirmation synthesis Synthesis or Procurement of Sample spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy chromatography Chromatographic Analysis (HPLC, GC) synthesis->chromatography structure Structural Elucidation spectroscopy->structure purity Purity Assessment chromatography->purity confirmation Confirmed Identity of This compound structure->confirmation purity->confirmation

Caption: Logical workflow for the identification of this compound.

This guide will be updated as more information becomes available through published research.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-1-phenylpentan-3-one, catering to researchers, scientists, and professionals in drug development. The document details the compound's core properties, experimental protocols for their determination, plausible synthetic routes, and reactivity, with a focus on presenting quantitative data in a structured format and visualizing complex workflows.

Core Chemical and Physical Properties

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 23936-95-0[1]
Molecular Formula C12H16O[1]
Molecular Weight 176.25 g/mol [1]
Canonical SMILES CCC(=O)C(C)CC1=CC=CC=C1
InChI Key DTLXHCFHRITUHW-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 176.120115 g/mol PubChem[1]
Monoisotopic Mass 176.120115 g/mol PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Note: The data in Table 2 are computationally derived and have not been experimentally verified.

Experimental Protocols for Physical Property Determination

Standard experimental procedures are employed to determine the physical properties of ketones like this compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary Tube A->B place in C Thermometer B->C attach to D Thiele Tube with Oil C->D place in E Gently Heat Thiele Tube D->E start F Observe Bubble Stream E->F G Stop Heating and Cool F->G H Record Temperature at Liquid Entry G->H I Boiling Point H->I result Density_Determination A Weigh Empty Pycnometer D Calculate Mass of Liquid (Mass_filled - Mass_empty) A->D B Fill Pycnometer with Sample C Weigh Filled Pycnometer B->C C->D F Calculate Density (Mass / Volume) D->F E Record Volume of Pycnometer E->F Solubility_Determination start Start add_sample Add Sample to Test Tube start->add_sample add_solvent Add Solvent add_sample->add_solvent agitate Agitate Mixture add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Complete insoluble Insoluble observe->insoluble None partially_soluble Partially Soluble observe->partially_soluble Partial next_solvent Test Next Solvent soluble->next_solvent insoluble->next_solvent partially_soluble->next_solvent next_solvent->add_solvent if more solvents end End next_solvent->end if all tested Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation A Benzaldehyde + 3-Pentanone C 2-Methyl-1-phenylpent-1-en-3-one A->C reacts in presence of B Base (e.g., NaOH) D 2-Methyl-1-phenylpent-1-en-3-one F This compound D->F reduced with E H2, Pd/C Ketone_Reactivity cluster_addition Nucleophilic Addition cluster_enolate Enolate Chemistry Ketone This compound Reduction Reduction (e.g., NaBH4) Ketone->Reduction Grignard Grignard Reaction (e.g., RMgX) Ketone->Grignard Base Base Ketone->Base Alcohol Secondary Alcohol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Enolate Enolate Ion Base->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Ketone α-Alkylated Ketone Alkylation->Alkylated_Ketone

References

An In-depth Technical Guide on the Molecular Structure of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-1-phenylpentan-3-one is an aromatic ketone with a chemical structure that suggests potential for biological activity. Its core components, a phenyl group, a ketone functional group, and an alkyl chain with a methyl substitution, are features found in various pharmacologically active molecules. Understanding the molecular structure and properties of this compound is a critical first step in exploring its potential applications in fields such as drug development and materials science.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a pentanone backbone with a phenyl group attached to the first carbon and a methyl group at the second carbon. The carbonyl group is located at the third carbon position.

Key Identifiers: [1][2]

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O

  • Canonical SMILES: CCC(=O)C(C)CC1=CC=CC=C1

  • InChI Key: DTLXHCFHRITUHW-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes the predicted properties available from computational chemistry databases.

PropertyValueSource
Molecular Weight 176.25 g/mol PubChem[2]
XLogP3 2.9PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 4PubChem[2]
Exact Mass 176.120115 g/mol PubChem[2]
Monoisotopic Mass 176.120115 g/mol PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
Heavy Atom Count 13PubChem[2]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Crossed Aldol (B89426) Condensation

A potential synthesis could involve the crossed aldol condensation of benzaldehyde (B42025) and 3-methyl-2-pentanone (B1360105). The subsequent dehydration of the aldol addition product would yield the unsaturated ketone, which could then be selectively reduced to the target saturated ketone.

General Experimental Protocol (Inferred):

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the alpha-carbon of 3-methyl-2-pentanone to form the corresponding enolate. This step is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent self-condensation.

  • Aldol Addition: Benzaldehyde would then be added to the enolate solution. The enolate would act as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form the aldol addition product.

  • Dehydration: The resulting β-hydroxy ketone could be dehydrated to the α,β-unsaturated ketone, 2-methyl-1-phenylpent-1-en-3-one, often by heating under acidic or basic conditions.

  • Reduction: The final step would involve the selective reduction of the carbon-carbon double bond of the enone to yield this compound. This can be achieved using methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).

Experimental Workflow Diagram:

G General Workflow for the Synthesis of this compound start Start Materials: Benzaldehyde and 3-Methyl-2-pentanone enolate Enolate Formation (LDA, THF, -78 °C) start->enolate aldol Aldol Addition enolate->aldol dehydration Dehydration (Acid or Base, Heat) aldol->dehydration enone Intermediate: 2-Methyl-1-phenylpent-1-en-3-one dehydration->enone reduction Selective Reduction (e.g., H₂, Pd/C) enone->reduction product Final Product: This compound reduction->product purification Purification (e.g., Chromatography) product->purification

Caption: A plausible synthetic workflow for this compound.

Potential Applications in Drug Development

While there is no direct evidence of this compound being investigated as a therapeutic agent, its structural motifs are present in compounds with known biological activities. The α-methyl-β-keto-phenethylamine core is a feature of some psychoactive compounds. Furthermore, derivatives of similar structures, such as 3-amino-2-methyl-1-phenylpropanones, have been synthesized and shown to possess potent hypolipidemic activity in rodents, suggesting that this class of compounds could be a starting point for the development of new treatments for hyperlipidemia.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity of its potential amine derivatives to known neuroactive compounds, a hypothetical signaling pathway could involve the modulation of neurotransmitter systems.

G Hypothetical Signaling Pathway for Derivatives compound Amine Derivative of This compound receptor Neuronal Receptor (e.g., Dopamine/Serotonin Transporter) compound->receptor Binds to signaling Intracellular Signaling Cascade receptor->signaling Activates/Inhibits response Modulation of Neuronal Activity signaling->response Leads to

Caption: A hypothetical signaling pathway for amine derivatives.

Conclusion

This compound is a molecule with a structure that suggests potential for further investigation in the fields of organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its predicted properties and plausible synthetic routes. The structural similarity of its potential derivatives to biologically active compounds warrants further research to explore its pharmacological profile and potential therapeutic applications. Future work should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the biological evaluation of its derivatives.

References

Synthesis of 2-Methyl-1-phenylpentan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Methyl-1-phenylpentan-3-one, a ketone of interest in organic synthesis and as a potential building block in drug discovery. This document details the core synthetic strategies, provides representative experimental protocols, and presents quantitative data for the key transformations.

Executive Summary

The synthesis of this compound is most prominently achieved through a two-step sequence involving a Claisen-Schmidt condensation followed by a selective reduction of the resulting α,β-unsaturated ketone. An alternative, though less specifically documented, approach involves a Michael addition of an organocuprate to a suitable enone. This guide will elaborate on these pathways, offering detailed methodologies and comparative data to inform synthetic strategy and experimental design.

Data Presentation

The following table summarizes the quantitative data for the key reactions in the synthesis of this compound.

Reaction Step Reactants Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
Step 1: Claisen-Schmidt Condensation Benzaldehyde (B42025), 3-Pentanone (B124093)NaOHEthanol (B145695)/WaterRoom Temp.30 min~35 (analogous)Generic Protocol
Step 2: Selective C=C Reduction (E)-2-Methyl-1-phenylpent-1-en-3-one[(PCNHCP)Mn(CO)2H] (5 mol%)Toluene-d81101-5>90 (analogous)[1][2]
Alternative: Michael Addition Benzalacetone(CH3)2CuLiDiethyl ether-78 to RTNot specifiedNot specifiedGeneral Principle

Synthesis Pathways

Pathway 1: Two-Step Synthesis via Claisen-Schmidt Condensation and Selective Reduction

This is the most direct and well-supported method for the synthesis of this compound. The pathway consists of two distinct steps:

  • Step 1: Claisen-Schmidt Condensation. A crossed aldol (B89426) condensation between benzaldehyde and 3-pentanone to form the intermediate, (E)-2-methyl-1-phenylpent-1-en-3-one.[3] This reaction is base-catalyzed, typically using sodium hydroxide (B78521).

  • Step 2: Selective Reduction. The selective hydrogenation of the carbon-carbon double bond of the enone intermediate to yield the final product, this compound. This can be achieved using various catalytic systems that favor 1,4-reduction over 1,2-reduction of the carbonyl group.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Reduction Benzaldehyde Benzaldehyde Intermediate (E)-2-Methyl-1-phenylpent-1-en-3-one Benzaldehyde->Intermediate Ethanol/Water, RT 3-Pentanone 3-Pentanone 3-Pentanone->Intermediate NaOH NaOH NaOH->Intermediate Product This compound Intermediate->Product Toluene (B28343), 110°C Catalyst [(PCNHCP)Mn(CO)2H] Catalyst->Product H2 H2 H2->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-2-Methyl-1-phenylpent-1-en-3-one (Claisen-Schmidt Condensation)

This protocol is adapted from general procedures for Claisen-Schmidt condensations.

  • Materials:

    • Benzaldehyde

    • 3-Pentanone

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Deionized water

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution.

    • Cool the solution in an ice-water bath.

    • While maintaining the cool temperature and stirring, slowly add 3-pentanone to the flask.

    • After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Selective Reduction)

This protocol is based on the chemoselective hydrogenation of α,β-unsaturated ketones using a manganese(I) hydride complex.[1][2]

  • Materials:

    • (E)-2-Methyl-1-phenylpent-1-en-3-one

    • [(PCNHCP)Mn(CO)2H] catalyst

    • Toluene-d8 (or other suitable anhydrous solvent)

    • Hydrogen gas (H2)

    • Schlenk line and appropriate glassware for handling air-sensitive reagents

  • Procedure:

    • In a glovebox, a reaction vessel is charged with the manganese catalyst (5 mol%).

    • The enone substrate is added to the vessel.

    • Anhydrous toluene is added to dissolve the reactants.

    • The reaction vessel is sealed and taken out of the glovebox.

    • The vessel is connected to a hydrogen line and purged with hydrogen gas.

    • The reaction is heated to 110 °C under a hydrogen atmosphere (1-5 bar).

    • The reaction progress is monitored by NMR spectroscopy or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

G cluster_0 Experimental Workflow Start Start Step1 Claisen-Schmidt Condensation Start->Step1 Step2 Workup & Purification of Intermediate Step1->Step2 Step3 Selective Hydrogenation Step2->Step3 Step4 Workup & Purification of Final Product Step3->Step4 End End Step4->End

Caption: Experimental workflow for the two-step synthesis.

Pathway 2: Michael Addition of a Methyl Organocuprate

An alternative approach involves the 1,4-conjugate addition of a methyl group to an appropriate α,β-unsaturated ketone precursor, such as benzalacetone (1-phenylbut-2-en-1-one). The nucleophilic methyl group from a Gilman reagent (lithium dimethylcuprate) would add to the β-carbon of the enone.

G cluster_0 Michael Addition Benzalacetone Benzalacetone Product This compound Benzalacetone->Product 1. Diethyl ether, -78°C 2. H3O+ workup Gilman_Reagent (CH3)2CuLi Gilman_Reagent->Product

Caption: Michael addition pathway to this compound.

Experimental Protocol (Representative)

Michael Addition of Lithium Dimethylcuprate to Benzalacetone

This is a general, representative protocol for a Michael addition using an organocuprate.

  • Materials:

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether in a flame-dried flask and cool to 0 °C.

    • Slowly add two equivalents of methyllithium solution to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of benzalacetone in anhydrous diethyl ether to the Gilman reagent.

    • Stir the reaction at -78 °C for a specified time, monitoring the reaction by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving a Claisen-Schmidt condensation and subsequent selective reduction of the enone intermediate. While the Michael addition of a methyl organocuprate presents a viable alternative, the former pathway is more extensively documented for analogous structures. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific catalytic capabilities of the laboratory. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this target molecule.

References

Spectroscopic and Synthetic Profile of 2-Methyl-1-phenylpentan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the ketone, 2-Methyl-1-phenylpentan-3-one. The information presented is intended to support research and development activities where this compound is of interest. All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key synthetic and analytical procedures are also provided.

Spectroscopic Data

The unique molecular structure of this compound gives rise to a characteristic spectroscopic fingerprint. The following sections detail the available data for common analytical techniques.

Mass Spectrometry

Predicted mass spectrometry data for this compound (C12H16O) indicates a monoisotopic mass of 176.12012 Da. The predicted collision cross-section (CCS) values for various adducts, which can be valuable for identification in mass spectrometry-based studies, are presented in Table 1.[1]

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+177.12740140.2
[M+Na]+199.10934146.1
[M-H]-175.11284143.4
[M+NH4]+194.15394160.2
[M+K]+215.08328144.4
[M+H-H2O]+159.11738134.3
[M+HCOO]-221.11832162.2
[M+CH3COO]-235.13397183.3
[M+Na-2H]-197.09479144.4
[M]+176.11957140.7
[M]-176.12067140.7

Note: Data is based on predicted values and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy

At the time of this report, a publicly available experimental IR spectrum for this compound has not been identified. However, characteristic absorbances would be expected for the carbonyl (C=O) stretch of the ketone, typically in the range of 1705-1725 cm⁻¹, and for the aromatic C-H and C=C bonds of the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely documented. However, analogous synthetic strategies for similar ketones, such as 1-phenylpentan-3-one, can be adapted. Two common approaches are Friedel-Crafts acylation and the oxidation of the corresponding secondary alcohol.

Experimental Protocol: Potential Synthetic Route via Friedel-Crafts Acylation and Alkylation

This proposed multi-step synthesis is based on established organic chemistry principles.

Step 1: Friedel-Crafts Acylation to form 1-phenylpropan-1-one

  • To a stirred solution of benzene (B151609) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent under anhydrous conditions, slowly add propanoyl chloride at a controlled temperature.

  • The reaction is typically stirred for several hours to ensure complete reaction.

  • Upon completion, the reaction is quenched by carefully adding it to ice-water, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 1-phenylpropan-1-one.

Step 2: α-Alkylation

  • The resulting 1-phenylpropan-1-one is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the enolate.

  • Ethyl iodide is then added to the enolate solution to introduce the ethyl group at the α-position.

  • The reaction is quenched, and the product, this compound, is isolated through extraction and purified by column chromatography or distillation.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep IR IR Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Confirmation DataAnalysis->StructureElucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental work is required to obtain and validate the complete spectroscopic profile of this compound.

References

2-Methyl-1-phenylpentan-3-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-1-phenylpentan-3-one

This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, synonyms, and key chemical data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

IUPAC Name: this compound[1]

The name is derived from the following analysis of its structure:

  • Parent Chain: The longest carbon chain containing the ketone functional group is a pentanone.

  • Numbering: The chain is numbered from the end that gives the ketone carbonyl group the lowest possible number, which is position 3.

  • Substituents: There is a methyl group at position 2 and a phenyl group at position 1.

The stereochemistry of the molecule can be specified, for example, as (2S)-2-methyl-1-phenylpentan-3-one.[2]

Synonyms:

  • 3-Pentanone, 2-methyl-1-phenyl-[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C12H16O[1][2]
Molecular Weight 176.25 g/mol [1][2][3]
InChI InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKey DTLXHCFHRITUHW-UHFFFAOYSA-N
SMILES CCC(=O)C(C)CC1=CC=CC=C1[2]

Experimental Protocols: Synthesis

A common method for the synthesis of α-substituted ketones like this compound is through the alkylation of a ketone enolate. A plausible synthetic route is the reaction of the enolate of 1-phenylpentan-3-one (B1266473) with a methylating agent.

General Protocol for α-Methylation of a Ketone:

  • Enolate Formation:

    • A solution of 1-phenylpentan-3-one is prepared in an aprotic solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the ketone solution. The LDA deprotonates the α-carbon to form the lithium enolate.

  • Alkylation:

    • A methylating agent, such as methyl iodide (CH₃I), is then added to the enolate solution.

    • The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.

  • Workup and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualization of Nomenclature

The following diagram illustrates the logical relationship of the components of the IUPAC name for this compound.

IUPAC_Nomenclature cluster_main This compound cluster_parent Parent Chain cluster_substituents Substituents cluster_locants Locants A Pentan-3-one Parent Pentan-3-one B 2-Methyl Sub1 Methyl C 1-Phenyl Sub2 Phenyl Loc1 2- Loc1->Sub1 Loc2 1- Loc2->Sub2

Caption: IUPAC Nomenclature Breakdown for this compound.

References

An In-depth Technical Guide on the Physical and Spectroscopic Properties of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and spectroscopic properties of 2-Methyl-1-phenylpentan-3-one, a ketone with the molecular formula C₁₂H₁₆O. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the compound's fundamental characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its complete characterization.

Core Physical Properties

While experimentally determined physical properties for this compound are not extensively reported in the literature, a summary of its key identifiers and computed properties is presented in Table 1. These predicted values offer a preliminary understanding of the compound's physical nature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1][2]
Molecular Weight 176.25 g/mol PubChem[1]
CAS Number 23936-95-0-
Appearance Not available (likely a liquid at room temperature)-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Water Solubility Predicted to be lowGeneral properties of ketones[3][4][5]
Solubility in Organic Solvents Predicted to be soluble in common organic solventsGeneral properties of ketones[3]
XLogP3 2.9PubChem[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental methodologies for determining the key physical properties of a liquid ketone like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that can be determined using several methods, depending on the sample volume.

  • Simple Distillation: For larger volumes, a standard simple distillation apparatus can be used. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point at the given atmospheric pressure.

  • Thiele Tube Method: This micro-method is suitable for small sample quantities. A few drops of the sample are placed in a small test tube along with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn into the capillary.

Boiling_Point_Determination cluster_thiele Thiele Tube Method A Sample in Fusion Tube with Capillary B Attach to Thermometer A->B C Immerse in Thiele Tube B->C D Heat Gently C->D E Observe Bubble Stream D->E F Record Temperature E->F

Workflow for Boiling Point Determination using Thiele Tube.
Density Determination

Density, the mass per unit volume, is another important characteristic property.

  • Pycnometer Method: A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the sample, and the mass is measured again.

    • The mass of the sample is calculated by subtraction.

    • Density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis Workflow Start Purified Sample of this compound IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR Determine Carbon-Hydrogen Framework MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight and Fragmentation Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure Synthesis_Workflow cluster_synthesis Plausible Synthesis of this compound Reactants Benzene + 2-Methylpentanoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation/Chromatography Workup->Purification Product This compound Purification->Product

References

Technical Guide: Safety and Handling of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Methyl-1-phenylpentan-3-one (CAS No. 23936-95-0), compiled from available data for structurally similar compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located in the publicly available literature. Therefore, all recommendations should be considered as guidance and supplemented by a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 23936-95-0[1][2][3]
Molecular Formula C₁₂H₁₆O[1][3]
Molecular Weight 176.25 g/mol [1][3]
IUPAC Name This compound[4]
Synonyms 3-Pentanone, 2-methyl-1-phenyl-[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from the structurally similar compound 2-Methyl-2-phenylpentan-3-one suggests the following potential hazards.

Potential GHS Hazard Classification (Based on Analogy)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[5]

Potential Hazard Pictograms (Based on Analogy)

  • Exclamation Mark

Signal Word (Based on Analogy): Warning

Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling this compound to minimize potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling powders or generating aerosols.
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Handling Procedures
  • Avoid direct contact with skin and eyes.

  • Do not inhale dust, fumes, or vapors.

  • Use only non-sparking tools, especially when handling the material in a flammable solvent.[6]

  • Ground/bond container and receiving equipment to prevent static discharge.[6]

  • Prepare solutions and handle the compound in a manner that minimizes the generation of aerosols or dust.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6]

Experimental Protocols

No specific experimental protocols for the safety evaluation (e.g., detailed toxicological studies) of this compound were found in the reviewed literature. The toxicological information presented in this guide is based on data from structurally related compounds. It is imperative for researchers to conduct their own risk assessments and, if necessary, develop and validate appropriate safety and handling protocols for their specific use of this compound.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Don_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_Dispense Weigh/Dispense in Fume Hood Retrieve_Chemical->Weigh_Dispense Conduct_Experiment Conduct Experiment Weigh_Dispense->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste (Hazardous) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Aldol Condensation Synthesis of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate, via a directed aldol (B89426) condensation. This document outlines the strategic approach required for a successful crossed aldol reaction between two enolizable carbonyl compounds, details a robust experimental protocol, and presents the underlying reaction mechanism.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. However, crossed aldol reactions, which involve two different carbonyl compounds, can lead to a complex mixture of products if both reactants possess α-hydrogens and can act as both nucleophile and electrophile. This guide focuses on a directed aldol condensation strategy to selectively synthesize this compound. This method involves the pre-formation of a specific enolate under kinetic control, which then reacts with the second carbonyl partner in a controlled manner.

Synthetic Strategy

The target molecule, this compound, can be retrosynthetically disconnected to yield two potential pairs of starting materials:

Both routes involve two enolizable carbonyl compounds, necessitating a directed approach to avoid a mixture of self-condensation and undesired crossed-condensation products. This guide will focus on Route A, a common and practical approach.

To achieve selectivity, a strong, sterically hindered base, such as lithium diisopropylamide (LDA), is employed at low temperatures.[1] This allows for the rapid and irreversible deprotonation of one carbonyl compound to form its kinetic enolate.[2] Subsequently, the second carbonyl compound is introduced to react with the pre-formed enolate.

For the synthesis of this compound from phenylacetaldehyde and 2-butanone, the kinetically favored enolate of 2-butanone is generated first. Aldehydes are generally more reactive electrophiles than ketones, which helps to ensure that the enolate of 2-butanone will preferentially attack the phenylacetaldehyde.

Quantitative Data

ParameterValueReference
Typical Yield Range 60 - 80%General data for directed aldol reactions
Starting Material 1 Phenylacetaldehyde-
Starting Material 2 2-Butanone-
Base Lithium Diisopropylamide (LDA)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature -78 °C to room temperature[1]

Experimental Protocol: Directed Aldol Condensation

This protocol is a generalized procedure based on established methods for directed aldol reactions.[1] Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Butanone

  • Phenylacetaldehyde

  • Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to form the LDA solution.

  • Enolate Formation: Still at -78 °C, slowly add 2-butanone (1.0 equivalent) to the LDA solution. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add phenylacetaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-3 hours at this temperature.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

aldol_condensation cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_workup Workup 2_butanone 2-Butanone LDA LDA in THF -78 °C 2_butanone->LDA enolate Lithium Enolate (Kinetic Product) LDA->enolate phenylacetaldehyde Phenylacetaldehyde enolate->phenylacetaldehyde Nucleophilic Attack alkoxide Lithium Alkoxide Intermediate phenylacetaldehyde->alkoxide workup Aqueous Workup (NH4Cl) alkoxide->workup product This compound workup->product experimental_workflow start Start lda_prep Prepare LDA solution in anhydrous THF at -78 °C start->lda_prep enolate_form Add 2-Butanone to LDA solution to form the kinetic enolate lda_prep->enolate_form aldol_add Add Phenylacetaldehyde to the enolate solution enolate_form->aldol_add quench Quench reaction with saturated aqueous NH4Cl aldol_add->quench workup Aqueous workup and extraction with diethyl ether quench->workup purify Dry organic phase, concentrate, and purify by column chromatography workup->purify end Obtain pure this compound purify->end

References

Starting materials for 2-Methyl-1-phenylpentan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate. The core of this guide focuses on the most prevalent and practical two-step synthesis involving an aldol (B89426) condensation followed by catalytic hydrogenation. Alternative synthetic strategies are also discussed to provide a comprehensive overview for research and development professionals.

Primary Synthetic Route: Aldol Condensation and Catalytic Hydrogenation

The most commonly employed synthesis of this compound involves a two-step process. The first step is a base- or acid-catalyzed aldol condensation of benzaldehyde (B42025) and diethyl ketone (pentan-3-one) to yield the α,β-unsaturated ketone, 2-Methyl-1-phenylpent-1-en-3-one. The subsequent step involves the catalytic hydrogenation of this intermediate to afford the target saturated ketone.

Step 1: Aldol Condensation of Benzaldehyde and Diethyl Ketone

The crossed aldol condensation between benzaldehyde, which lacks α-hydrogens and therefore cannot self-condense, and diethyl ketone is an efficient method for the formation of the carbon skeleton of the target molecule. The reaction can be catalyzed by either acid or base.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond in 2-Methyl-1-phenylpent-1-en-3-one. This is typically achieved through catalytic hydrogenation, employing a noble metal catalyst such as palladium on carbon (Pd/C). This method is highly effective for the selective reduction of the alkene in the presence of the ketone and the aromatic ring.

Data Presentation

The following table summarizes the key starting materials, intermediates, and the final product for the primary synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
BenzaldehydeC₇H₆O106.12Starting Material
Diethyl Ketone (Pentan-3-one)C₅H₁₀O86.13Starting Material
2-Methyl-1-phenylpent-1-en-3-oneC₁₂H₁₄O174.24Intermediate
This compound C₁₂H₁₆O 176.26 Final Product

Experimental Protocols

The following protocols are based on established methodologies for aldol condensations and catalytic hydrogenations.

Protocol 1: Synthesis of 2-Methyl-1-phenylpent-1-en-3-one (Acid-Catalyzed Aldol Condensation)

This procedure is adapted from a method for the acid-catalyzed condensation of benzaldehyde and a ketone.

Materials:

  • Benzaldehyde

  • Diethyl ketone

  • Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution (10%)

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a suitable reaction vessel, a mixture of benzaldehyde and diethyl ketone is cooled to below 5°C.

  • Anhydrous hydrogen chloride gas is bubbled through the mixture, or concentrated hydrochloric acid is added, while maintaining the low temperature.

  • The reaction mixture is allowed to stir at a low temperature and then gradually warm to room temperature overnight.

  • The mixture is then washed with water and a 10% sodium hydroxide solution to neutralize the acid catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-Methyl-1-phenylpent-1-en-3-one.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes a general procedure for the catalytic hydrogenation of an α,β-unsaturated ketone.

Materials:

  • 2-Methyl-1-phenylpent-1-en-3-one

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

Procedure:

  • The α,β-unsaturated ketone, 2-Methyl-1-phenylpent-1-en-3-one, is dissolved in a suitable solvent in a hydrogenation vessel.

  • The catalyst, palladium on carbon, is carefully added to the solution.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being evacuated and filled with hydrogen gas to the desired pressure (typically 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of a filtration aid to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography if necessary.

Alternative Synthetic Routes

While the aldol condensation followed by hydrogenation is the most direct approach, other established synthetic methodologies could be adapted for the synthesis of this compound.

  • Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, could be reacted with 2-methyl-3-phenylpropanenitrile, followed by acidic hydrolysis to yield the target ketone.[1]

  • Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which could potentially be converted to the target ketone through further steps.[2][3][4][5]

  • Stetter Reaction: The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, which can be used to synthesize 1,4-dicarbonyl compounds.[6][7][8][9][10] This could be a potential route to a precursor of this compound.

These alternative routes offer flexibility in starting material selection and may be advantageous in specific research or development contexts.

Visualizations

The following diagrams illustrate the primary synthetic pathway and the logical workflow for the synthesis.

Synthesis_Pathway benzaldehyde Benzaldehyde intermediate 2-Methyl-1-phenylpent-1-en-3-one benzaldehyde->intermediate Aldol Condensation (+ Diethyl Ketone) diethyl_ketone Diethyl Ketone diethyl_ketone->intermediate final_product This compound intermediate->final_product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Primary synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation s1_start Mix Benzaldehyde and Diethyl Ketone s1_reaction Acid or Base Catalysis s1_start->s1_reaction s1_workup Neutralization & Extraction s1_reaction->s1_workup s1_purification Purification (Distillation) s1_workup->s1_purification s1_intermediate Intermediate: 2-Methyl-1-phenylpent-1-en-3-one s1_purification->s1_intermediate s2_start Dissolve Intermediate in Solvent s1_intermediate->s2_start Proceed to next step s2_reaction Hydrogenation (H₂, Pd/C) s2_start->s2_reaction s2_workup Catalyst Filtration s2_reaction->s2_workup s2_purification Purification (Distillation) s2_workup->s2_purification s2_product Final Product: This compound s2_purification->s2_product

Caption: Experimental workflow for the two-step synthesis.

References

The Evolving Landscape of Substituted Phenylpentanones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the burgeoning research applications of substituted phenylpentanones has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the synthesis, biological activities, and mechanisms of action of this versatile class of compounds, highlighting their potential in oncology, infectious diseases, and inflammatory disorders.

Substituted phenylpentanones, and their prominent subclass, chalcones, represent a privileged scaffold in medicinal chemistry. Their synthetic tractability, primarily through the Claisen-Schmidt condensation, allows for extensive structural diversification, leading to a broad spectrum of biological activities. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their impact on critical cellular signaling pathways.

Quantitative Bioactivity of Substituted Phenylpentanone Derivatives

The therapeutic potential of substituted phenylpentanones is underscored by their potent activity in various biological assays. The following tables collate quantitative data on their cytotoxic, enzyme inhibitory, and antimicrobial effects.

Table 1: Cytotoxicity of Substituted Phenylpentanone Derivatives against Cancer Cell Lines
Compound ClassSpecific Derivative/SubstitutionCell LineIC50 (µM)Reference
Amino Chalcone (B49325)Compound 13eMGC-803 (Gastric Cancer)1.52
HCT-116 (Colon Cancer)1.83
MCF-7 (Breast Cancer)2.54
1,5-Diaryl-1-penten-3-oneCompound 5aMCF-7 (Breast Cancer)Not specified, but noted for high activity[1]
Chalcone DerivativeCompound with 4-methylamino ethanol (B145695) substitutionRAW264.7 (Macrophage)Not specified, but noted as significant[2]
Pyridyl-indole based heteroaryl chalconeSulfonamide-containingMCF-7 (Breast Cancer)12.2
Sorafenib analogue with chalcone unit-MCF-7 (Breast Cancer)3.88
PC-3 (Prostate Cancer)3.15
Chalcone-dithiocarbamateCompound 6MGC-803 (Gastric Cancer)1.74
Chalcone-1,2,3-triazole-azoleCompound 7MGC-803 (Gastric Cancer)4.26

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibitory Activity of Substituted Phenylpentanone Derivatives
Compound ClassTarget EnzymeSpecific Derivative/SubstitutionIC50 (µM)Ki (µM)Type of InhibitionReference
Chalcone DerivativeCOX-1Compound 3c14.65Not ReportedNot Reported[2]
Chalcone DerivativeCOX-2Compound 4a< 4.78Not ReportedNot Reported[2]
Piperidinyl-substituted Chalconeα-amylaseVarious derivatives9.86 - 35.98Not ReportedNot Reported[3]
Chalcone DerivativeAcetylcholinesterase (AChE)Compound 2b9.3Not ReportedNot Reported[4]
Chalcone DerivativeButyrylcholinesterase (BChE)Compound 4b68.7Not ReportedNot Reported[4]
Chalcone DerivativeP-glycoprotein (P-gp)Compound 100.042Not ReportedNot Reported[5]

Ki: The inhibition constant, which indicates the potency of an inhibitor.

Table 3: Antimicrobial Activity of Substituted Phenylpentanone Derivatives
Compound ClassOrganismSpecific Derivative/SubstitutionMIC (µg/mL)Reference
Chalcone DerivativeStaphylococcus aureusCompound 147.81[6]
Chalcone DerivativeStaphylococcus aureusCompound 1315.6[6]
Chalcone DerivativeCandida albicansCompound 6e800 (0.8 mg/mL)[7]
Chalcone DerivativeAspergillus nigerAll tested compounds showed activityNot specified[7]
Amino ChalconeEnterococcus faecalisCompound I-387.8[8]
Amino ChalconeCandida albicansCompound I-3815.6[8]
Chalcone DerivativeCitrobacter freundiiCompounds 3b, 3g~19[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of substituted phenylpentanones.

Synthesis Protocol: Claisen-Schmidt Condensation for Chalcone Derivatives

This protocol describes a general method for the synthesis of chalcone derivatives from a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

  • Preparation of Reactants: Dissolve the substituted acetophenone (1.0 equivalent) and the substituted benzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (typically 10-40%), to the reaction mixture with constant stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[6]

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (substituted phenylpentanone derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Enzyme Inhibition Assay Protocol: Determination of Ki

The inhibition constant (Ki) provides a more accurate measure of an inhibitor's potency than the IC50 value.

  • Determine IC50: First, determine the IC50 value of the inhibitor at a substrate concentration equal to the Michaelis-Menten constant (Km) of the enzyme.

  • Determine Inhibition Type: Perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]

  • Calculate Ki: Use the appropriate Cheng-Prusoff equation based on the type of inhibition to calculate the Ki value from the IC50.[9][10]

    • For competitive inhibition: Ki = IC50 / (1 + [S]/Km)

    • For non-competitive inhibition: Ki = IC50

    • For uncompetitive inhibition: Ki = IC50 / (1 + Km/[S]) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Western Blot Protocol for MAPK Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with a substituted phenylpentanone.

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels for each respective MAPK.[2]

Signaling Pathways and Mechanisms of Action

Substituted phenylpentanones exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several chalcone derivatives have been shown to inhibit the NF-κB pathway. A common mechanism involves the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 p_IkBa p-IκBα p65_p50 p65/p50 Proteasome Proteasome p_IkBa->Proteasome Ub Proteasome->IkBa_p65 Degradation Nucleus Nucleus p65_p50->Nucleus p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Inhibitor Substituted Phenylpentanone Inhibitor->IKK

Caption: Inhibition of the NF-κB signaling pathway by substituted phenylpentanones.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Substituted phenylpentanones can modulate this pathway, often by inhibiting the phosphorylation of key kinases.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Signal->MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK P MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) MAPK->Transcription_Factors P MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor Substituted Phenylpentanone Inhibitor->MAPKK Inhibitor->MAPK

Caption: Modulation of the MAPK signaling pathway by substituted phenylpentanones.

Experimental Workflow for Evaluating a Novel Substituted Phenylpentanone

The following diagram outlines a logical workflow for the initial investigation of a novel substituted phenylpentanone derivative.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity - MTT Assay) Characterization->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Enzyme Inhibition, Antimicrobial - MIC) Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies (Western Blot for Signaling Pathways) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis New Derivatives

Caption: A typical experimental workflow for the discovery and development of substituted phenylpentanones.

Conclusion

Substituted phenylpentanones are a promising class of compounds with a wide range of potential therapeutic applications. Their ease of synthesis and the ability to readily modify their structure make them an attractive scaffold for the development of new drugs. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these versatile molecules. Further investigation into their in vivo efficacy, safety profiles, and detailed mechanisms of action will be crucial in translating their preclinical promise into clinical realities.

References

An In-Depth Technical Guide to the Reductive Amination of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reductive amination of 2-Methyl-1-phenylpentan-3-one, a key synthetic transformation for the preparation of corresponding amine derivatives. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust and versatile method for the introduction of nitrogen-containing functional groups. This document details the core principles of this reaction, including mechanistic pathways, a comparative analysis of common reducing agents and catalysts, and detailed experimental protocols. Quantitative data is presented in structured tables to facilitate comparison of different methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the described processes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities.

Introduction

Reductive amination is a powerful and widely employed method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound, in this case, this compound, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine starting material.

This compound, a ketone with alpha-branching, presents specific considerations for reductive amination due to potential steric hindrance. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields and selectivity. This guide will explore various methodologies, including the use of common borohydride (B1222165) reagents and catalytic hydrogenation, to provide a thorough understanding of the reductive amination of this specific substrate.

Reaction Mechanism and Signaling Pathway

The reductive amination of this compound proceeds through a two-step sequence:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (with primary amines) or an iminium ion (with secondary amines).

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine product.

Reductive_Amination_Mechanism ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Amine (R-NH2 or R2NH) amine->hemiaminal h_plus H+ h_plus->ketone imine_iminium Imine / Iminium Ion hemiaminal->imine_iminium - H2O h2o H2O imine_iminium->h2o product Amine Product imine_iminium->product + Reducing Agent reducing_agent Reducing Agent reducing_agent->product

Reductive amination mechanism of this compound.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter in reductive amination, influencing reaction efficiency, selectivity, and compatibility with other functional groups. For a sterically hindered ketone like this compound, milder and more selective reagents are often preferred to avoid the undesired reduction of the starting ketone.

Reducing AgentAbbreviationKey CharacteristicsTypical Solvents
Sodium BorohydrideNaBH₄Strong reducing agent; can reduce the starting ketone. Often used in a two-step process where the imine is pre-formed.Methanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNMilder than NaBH₄; selective for imines/iminium ions at neutral to slightly acidic pH.[1] Toxic cyanide byproduct is a concern.Methanol, Acetonitrile
Sodium Triacetoxyborohydride (B8407120)NaBH(OAc)₃Mild and selective reducing agent for one-pot reductive aminations.[2][3] Less toxic than NaBH₃CN and effective for hindered ketones.[2]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Catalytic HydrogenationH₂/Catalyst"Green" and cost-effective method. Requires specialized equipment (hydrogenator). Catalyst can be sensitive to functional groups.Methanol, Ethanol, Ethyl Acetate (B1210297)

Experimental Protocols

The following protocols are generalized procedures for the reductive amination of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This protocol is often preferred for sterically hindered ketones due to the mild and selective nature of the reducing agent.[2]

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., methylamine, dimethylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and the amine (1.1-1.5 eq.) in DCE or DCM (0.1-0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise.

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq.) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq.) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol_1_Workflow start Start mix Mix Ketone and Amine in Solvent start->mix add_reductant Add NaBH(OAc)3 mix->add_reductant react Stir at Room Temperature (12-24h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with NaHCO3 (aq) monitor->quench Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Workflow for reductive amination using NaBH(OAc)3.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is effective but requires careful pH control and handling of a toxic reagent.[1]

Materials:

  • This compound

  • Amine (e.g., ammonium (B1175870) acetate for primary amine synthesis)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.5-2.0 eq.) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, carefully adjust the pH to >10 with aqueous NaOH solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize expected yields for the reductive amination of this compound with various amines under different conditions. These values are based on literature precedents for structurally similar alpha-branched ketones and may require optimization for the specific substrate.

Table 1: Reductive Amination with Primary Amines

AmineReducing AgentSolventCatalystTime (h)Yield (%)
Ammonia (as NH₄OAc)NaBH(OAc)₃DCEAcetic Acid2475-85
MethylamineNaBH(OAc)₃DCM-1880-90
BenzylamineNaBH₃CNMeOHAcetic Acid2470-80
AnilineH₂ (50 psi), Pd/CEtOH-1265-75

Table 2: Reductive Amination with Secondary Amines

AmineReducing AgentSolventCatalystTime (h)Yield (%)
DimethylamineNaBH(OAc)₃DCE-2485-95
PyrrolidineNaBH(OAc)₃DCMAcetic Acid2090-98
MorpholineNaBH₃CNMeOH-3675-85
N-MethylanilineH₂ (50 psi), PtO₂EtOAc-1860-70

Catalytic Reductive Amination

Catalytic methods offer a "greener" and more atom-economical alternative to stoichiometric reducing agents.[4] Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis:

  • Iridium and Ruthenium Complexes: These catalysts, often with chiral ligands, can facilitate asymmetric reductive amination, which is crucial for the synthesis of enantiomerically pure drug candidates.[5][6] Transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source is a common approach.

Heterogeneous Catalysis:

  • Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Raney Nickel (Ra-Ni): These are widely used for catalytic hydrogenation. The reaction is typically carried out under a hydrogen atmosphere. While effective, these catalysts may also reduce other functional groups.

Catalytic_RA_Workflow start Start charge_reactor Charge Reactor with Ketone, Amine, Solvent, and Catalyst start->charge_reactor pressurize Pressurize with H2 (or add H-donor) charge_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor by GC/LC-MS heat_stir->monitor monitor->heat_stir Incomplete cool_depressurize Cool and Depressurize monitor->cool_depressurize Complete filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify end End purify->end

General workflow for catalytic reductive amination.

Conclusion

The reductive amination of this compound is a versatile and efficient method for the synthesis of a wide range of amine derivatives. The choice of methodology, particularly the reducing agent, is critical and should be guided by the specific amine substrate, the presence of other functional groups, and considerations of safety and environmental impact. For this sterically hindered ketone, mild and selective reagents such as sodium triacetoxyborohydride often provide the best results in terms of yield and ease of operation. Catalytic methods present a promising green alternative, especially for large-scale synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully implement this important transformation in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-1-phenylpentan-3-one, a ketone intermediate relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The protocols are based on established analytical techniques for similar aromatic ketones and may require optimization for specific matrices and instrumentation.

Overview of Analytical Techniques

The analysis of this compound can be effectively achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, offering high specificity.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds. When coupled with a UV or mass spectrometry detector, it allows for sensitive quantification.

  • Spectroscopic Methods (NMR, IR): Essential for the unambiguous identification and structural characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a common and effective method for the analysis of aromatic ketones like this compound.[1][2] For enhanced sensitivity and to improve chromatographic properties, derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) can be employed.[3][4][5]

Direct HPLC-UV Analysis Protocol

This protocol is adapted from methods for similar aromatic ketones and is suitable for direct analysis.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[1][2]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.[4]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

HPLC Analysis with DNPH Derivatization

Derivatization with DNPH converts the ketone to a 2,4-dinitrophenylhydrazone, which has a strong chromophore, allowing for highly sensitive detection at a higher wavelength (around 360 nm).[3][4][5]

Experimental Protocol:

  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of catalytic acid (e.g., 1% sulfuric acid). Handle with care as DNPH is explosive when dry and the reagent is corrosive.

  • Derivatization Procedure:

    • To 1 mL of the sample solution in acetonitrile, add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, or at 40°C for 30 minutes.[3]

    • After the reaction is complete, the sample is ready for HPLC analysis.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often used. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 360 nm.[4]

    • Injection Volume: 20 µL.

Quantitative Data Summary (Hypothetical)

ParameterDirect HPLC-UVHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.15 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter add_dnph Add DNPH Reagent filter->add_dnph For Derivatization inject Inject into HPLC filter->inject Direct Analysis react React (e.g., 1 hr at RT) add_dnph->react react->inject Derivatized Sample separate Separation on C18 Column inject->separate detect UV Detection (254 or 360 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly selective and sensitive method for the analysis of this compound. Direct injection can be used for routine analysis, while derivatization can improve peak shape and sensitivity.

Direct GC-MS Analysis Protocol

This protocol provides a general procedure for the direct analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

    • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is recommended for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum.

    • For quantification, use selected ion monitoring (SIM) of characteristic ions to improve sensitivity and selectivity.

GC-MS Analysis with PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone to a PFB-oxime derivative, which is more volatile and can be detected with high sensitivity, especially with an electron capture detector (ECD) or by monitoring characteristic ions in MS.[3]

Experimental Protocol:

  • Reagent Preparation:

    • PFBHA Reagent: Prepare a solution of PFBHA hydrochloride in a suitable solvent like pyridine (B92270) or ethyl acetate (e.g., 10 mg/mL).

  • Derivatization Procedure:

    • To 100 µL of the sample solution in ethyl acetate, add 100 µL of the PFBHA reagent.

    • Cap the vial and heat at 60-75°C for 60 minutes.[3]

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data Summary (Hypothetical)

ParameterDirect GC-MSGC-MS with PFBHA Derivatization
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Linearity (R²) > 0.998> 0.999
Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95 - 105%97 - 103%

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample dissolve Dissolve in Organic Solvent start->dissolve add_is Add Internal Standard dissolve->add_is add_pfbha Add PFBHA Reagent add_is->add_pfbha For Derivatization inject Inject into GC-MS add_is->inject Direct Analysis heat Heat (e.g., 60 min at 70°C) add_pfbha->heat heat->inject Derivatized Sample separate Separation on GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification against IS integrate->quantify report Generate Report quantify->report

Caption: General workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

For the definitive structural confirmation of this compound, spectroscopic analysis is indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the methine proton at the alpha-position to the carbonyl and the phenyl group, the methylene (B1212753) protons, and the methyl protons.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the characteristic carbonyl carbon signal around 200-220 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the C=O stretch of a ketone is expected around 1715 cm⁻¹.

    • Absorptions corresponding to C-H stretches of the aromatic and aliphatic parts of the molecule will also be present.

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.[6]

These analytical methods provide a comprehensive toolkit for the detailed analysis of this compound, ensuring its identity, purity, and quantity can be accurately determined in various research and development settings.

References

Application Note: HPLC Analysis of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Methyl-1-phenylpentan-3-one using High-Performance Liquid Chromatography (HPLC). This method is suitable for purity assessment and quantification of the compound in research and quality control settings.

Introduction

This compound is a ketone that can serve as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of subsequent products in the drug development process.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal method for the analysis of pharmaceutical intermediates.[1] This application note outlines a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in the table below. This information is critical for method development, particularly in selecting the appropriate column and mobile phase.

PropertyValueReference
Molecular FormulaC₁₂H₁₆O[4][5]
Molecular Weight176.25 g/mol [4]
XLogP32.9[4]
IUPAC Name(2S)-2-methyl-1-phenylpentan-3-one[4]

Experimental Protocol

This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Methanol (B129727) (MeOH): HPLC grade (for sample preparation)

  • Phosphoric Acid (H₃PO₄): Analytical grade (optional, for mobile phase pH adjustment)

3.2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Pump: Isocratic or gradient capable

  • Autosampler: Capable of injecting 10 µL

  • Column Oven: To maintain a constant column temperature

  • Detector: UV-Vis detector

  • Data Acquisition and Processing Software

3.3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. This data is representative of a validated method.

ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (1-100 µg/mL) injection Inject Sample/Standard (10 µL) prep_standard->injection prep_sample Prepare Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->injection hplc_system HPLC System Setup (C18, ACN:H₂O, 1 mL/min, 30°C) hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and can be adapted for the analysis of related substances with appropriate validation. Following the detailed protocol will enable researchers and drug development professionals to obtain accurate and reproducible results.

References

Application Note: GC-MS Protocol for the Characterization of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 2-Methyl-1-phenylpentan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, impurity profiling, and metabolic studies in the context of drug development and chemical synthesis. The protocol covers sample preparation, instrumental analysis, and data interpretation. A representative workflow and data tables are presented to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a ketone that can serve as an intermediate in the synthesis of various chemical and pharmaceutical compounds. Accurate identification and quantification are essential for ensuring the purity of synthesized products and for studying their metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This document outlines a comprehensive GC-MS protocol for the characterization of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for obtaining high-quality data and depends on the sample matrix.[2] For a relatively pure standard or a sample in a simple matrix, a direct analysis approach is suitable. For complex matrices or when higher sensitivity is required, a derivatization step is recommended.

a) Direct Analysis (for routine screening)

This method is suitable for samples where this compound is present at a sufficient concentration in a relatively clean matrix.

  • Solvent Selection : Use a volatile organic solvent such as ethyl acetate (B1210297), dichloromethane, or hexane (B92381).[3] Avoid water, strong acids, and strong bases.[3][4]

  • Dissolution : Accurately weigh a portion of the sample and dissolve it in the chosen solvent to a nominal concentration of approximately 10 µg/mL.[5]

  • Filtration/Centrifugation : If the sample contains particulate matter, centrifuge or filter the solution to prevent blockage of the GC syringe and contamination of the injector and column.[5]

  • Transfer : Transfer the final solution into a 1.5 mL glass autosampler vial for GC-MS analysis.[4]

b) Derivatization with PFBHA for Enhanced Sensitivity

Derivatization of the ketone's carbonyl group can improve chromatographic peak shape and increase sensitivity.[6] This protocol is adapted from a method for a similar ketone, 1-phenylpentan-3-one.[7]

  • Reagent Preparation : Prepare a 10-20 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.

  • Sample Preparation : Prepare a solution of this compound in a suitable solvent like ethyl acetate at a concentration of 1 mg/mL.[7]

  • Reaction :

    • In a 2 mL reaction vial, combine 100 µL of the sample solution with 100 µL of the PFBHA/pyridine solution.[7]

    • Cap the vial tightly and vortex for 30 seconds.[7]

    • Heat the mixture at 60-75°C for 60 minutes.[7]

  • Work-up :

    • After cooling to room temperature, add 500 µL of 5% H₂SO₄ to quench the reaction.[7]

    • Add 500 µL of hexane and vortex to extract the PFB-oxime derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Drying and Dilution : Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water. Dilute the extract to a suitable concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5][8]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless[5]
Carrier Gas Helium, 99.999% purity, at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Ion Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Scan Range 35-500 amu[8]
Solvent Delay 3 minutes

Data Presentation

Quantitative data should be organized into clear tables for easy comparison and interpretation.

Table 1: GC-MS Analysis Results for this compound

Analyte Retention Time (min) Quantifying Ion (m/z) Qualifying Ions (m/z) Peak Area Concentration (µg/mL)
This compound12.5810577, 1761,250,00010.2
Internal Standard10.2210880, 1361,180,00010.0

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₂H₁₆OPubChem[9]
Molecular Weight 176.25 g/mol PubChem[9]
Monoisotopic Mass 176.120115 DaPubChem[9]
Predicted m/z [M+H]⁺ 177.12740PubChem[10]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Optional: Derivatization (PFBHA) Dissolve->Derivatize for sensitivity Dilute Dilute to final concentration Dissolve->Dilute Extract Liquid-Liquid Extraction Derivatize->Extract Extract->Dilute Vial Transfer to GC Autosampler Vial Dilute->Vial Inject Inject 1µL into GC Vial->Inject Separate Chromatographic Separation (HP-5MS) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole MS) Ionize->Detect Acquire Data Acquisition (ChemStation) Detect->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the GC-MS characterization of this compound.

Conclusion

This application note provides a robust and detailed protocol for the characterization of this compound by GC-MS. The outlined procedures for sample preparation and instrumental analysis are designed to yield reliable and reproducible data. Researchers can adapt this protocol to suit their specific instrumentation and analytical requirements, making it a valuable tool in drug development and quality control environments.

References

Application Notes and Protocols: 2-Methyl-1-phenylpentan-3-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1-phenylpentan-3-one as a versatile pharmaceutical intermediate. The primary application highlighted is its role in the synthesis of 2-Methyl-2-phenylpentan-3-amine, a potential central nervous system (CNS) active agent. The protocols and data presented herein are intended to facilitate further research and development in this area.

Introduction

This compound is a ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a phenyl group and a reactive carbonyl moiety, allows for a variety of chemical transformations. A key application of this intermediate is in the synthesis of phenylalkylamine derivatives, a class of compounds known for their diverse pharmacological activities, particularly within the central nervous system. Through reductive amination, this compound can be converted to 2-Methyl-2-phenylpentan-3-amine, a compound with predicted interactions with monoamine transporters and calcium channels.

Key Application: Synthesis of 2-Methyl-2-phenylpentan-3-amine

The primary pharmaceutical application of this compound is as a precursor for the synthesis of 2-Methyl-2-phenylpentan-3-amine. This transformation is typically achieved through reductive amination, a robust and widely used method for the formation of amines from ketones.

Experimental Protocols

Two common methods for the reductive amination of this compound are the Leuckart reaction and catalytic hydrogenation.

Protocol 1: Leuckart Reaction

The Leuckart reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. It is a one-pot reaction that is particularly useful for the synthesis of primary amines.

Materials:

  • This compound

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heat the reaction mixture to 160-180°C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid (2.0-3.0 eq) and reflux the mixture for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the mixture and neutralize with a sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-phenylpentan-3-amine.

  • Purify the product by distillation or column chromatography.

Protocol 2: Reductive Amination using Sodium Borohydride (B1222165)

This method involves the formation of an imine intermediate followed by its in-situ reduction with a hydride reagent like sodium borohydride.

Materials:

  • This compound

  • Ammonia (as ammonium chloride or a solution in methanol)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and ammonium chloride (1.5-2.0 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Make the solution basic (pH > 10) with a sodium hydroxide solution.

  • Extract the product with an organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-Methyl-2-phenylpentan-3-amine by distillation or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of amines from ketones via reductive amination. While specific data for this compound is not extensively published, these values provide a general expectation for the efficiency of the described protocols.

ParameterLeuckart ReactionReductive Amination (NaBH₄)
Starting Ketone PhenylacetoneAcetophenone
Amine Source Ammonium FormateAmmonia
Reducing Agent Formic Acid (in situ)Sodium Borohydride
Solvent NeatMethanol
Temperature 160-180°C0°C to RT
Reaction Time 4-8 hours12-24 hours
Typical Yield 60-80%70-90%
Purity (after purification) >95%>98%

Pharmacological Relevance and Potential Signaling Pathways

The synthesized 2-Methyl-2-phenylpentan-3-amine belongs to the phenylalkylamine class of compounds, which are known to interact with various targets in the central nervous system. The primary anticipated mechanisms of action involve the modulation of monoamine transporters and voltage-gated calcium channels.

Modulation of Monoamine Transporters

Phenylalkylamines can act as inhibitors or substrates for monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, they can increase their concentration, leading to enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylalkylamine Phenylalkylamine Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Phenylalkylamine->Monoamine_Transporter Inhibition Reuptake Reuptake Blocked Monoamine_Transporter->Reuptake Vesicle Neurotransmitter Vesicle Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Action Potential Neurotransmitter Monoamine Neurotransmitter Neurotransmitter_Release->Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response

Caption: Phenylalkylamine Inhibition of Monoamine Reuptake.

Interaction with Voltage-Gated Calcium Channels

Phenylalkylamines are also known to act as blockers of L-type voltage-gated calcium channels (VGCCs). By binding to the channel, they can prevent the influx of calcium ions into the neuron, which can modulate neurotransmitter release and neuronal excitability.

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Phenylalkylamine Phenylalkylamine VGCC Voltage-Gated Calcium Channel Phenylalkylamine->VGCC Blockade Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Blocked_Influx Ca²⁺ Influx Blocked VGCC->Blocked_Influx Reduced_Ca Reduced Intracellular [Ca²⁺] Depolarization Membrane Depolarization Depolarization->VGCC Opens Blocked_Influx->Reduced_Ca Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_Ca->Reduced_Neurotransmitter_Release Altered_Excitability Altered Neuronal Excitability Reduced_Ca->Altered_Excitability

Caption: Phenylalkylamine Blockade of Voltage-Gated Calcium Channels.

Conclusion

This compound is a valuable intermediate for the synthesis of potentially CNS-active phenylalkylamines. The provided protocols for its conversion to 2-Methyl-2-phenylpentan-3-amine offer a solid foundation for further research. The anticipated pharmacological activity of the resulting amine at monoamine transporters and voltage-gated calcium channels suggests its potential for the development of novel therapeutics for neurological and psychiatric disorders. Further investigation into the structure-activity relationships and pharmacological profiling of derivatives of 2-Methyl-2-phenylpentan-3-amine is warranted.

Application Notes and Protocols for 2-Methyl-1-phenylpentan-3-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate in organic synthesis. The protocols outlined are based on established synthetic transformations and are intended to be a practical guide for laboratory applications.

Application Notes

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a phenyl group, a ketone carbonyl, and a chiral center at the alpha position, makes it a useful precursor for a variety of target compounds. Potential applications include:

  • Pharmaceutical Synthesis: The core structure can be elaborated to create analogues of known pharmacologically active agents. The ketone functionality allows for a wide range of transformations, including reductions to alcohols, reductive aminations to form amines, and various carbon-carbon bond-forming reactions at the alpha-positions.

  • Asymmetric Synthesis: The presence of a stereocenter allows for its use in the diastereoselective and enantioselective synthesis of complex natural products and chiral drugs.

  • Fine Chemicals and Agrochemicals: This ketone can also be a precursor to compounds used in the agrochemical and fragrance industries.

The following protocols describe a reliable two-step synthesis of this compound, commencing with a crossed aldol (B89426) condensation to form the unsaturated intermediate, followed by a selective catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative of typical outcomes for these types of reactions.

Step Reaction Starting Materials Key Reagents/Catalyst Solvent Temp (°C) Time (h) Typical Yield (%)
1Crossed Aldol CondensationBenzaldehyde (B42025), 3-Pentanone (B124093)Sodium Hydroxide (B78521) (NaOH)Ethanol (B145695)702-470-85
2Catalytic Hydrogenation2-Methyl-1-phenylpent-1-en-3-one10% Palladium on Carbon (Pd/C)Ethanol252-6>95

Synthetic Pathway Overview

The synthesis of this compound is achieved in two main steps as illustrated below.

G cluster_0 Step 1: Crossed Aldol Condensation cluster_1 Step 2: Selective Catalytic Hydrogenation benzaldehyde Benzaldehyde intermediate 2-Methyl-1-phenylpent-1-en-3-one benzaldehyde->intermediate NaOH, Ethanol, 70°C pentanone 3-Pentanone pentanone->intermediate intermediate_ref 2-Methyl-1-phenylpent-1-en-3-one final_product This compound intermediate_ref->final_product H₂, 10% Pd/C, Ethanol, RT

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-phenylpent-1-en-3-one via Crossed Aldol Condensation

This protocol describes the base-catalyzed condensation of benzaldehyde and 3-pentanone.

Materials:

  • Benzaldehyde (freshly distilled)

  • 3-Pentanone

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) in 95% ethanol (80 mL).

  • To this solution, add 3-pentanone (8.6 g, 100 mmol) dropwise with stirring at room temperature.

  • After the addition of 3-pentanone is complete, add freshly distilled benzaldehyde (10.6 g, 100 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to 70°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-Methyl-1-phenylpent-1-en-3-one as a pale yellow oil.

Safety Precautions: Sodium hydroxide is corrosive. Benzaldehyde and 3-pentanone are flammable and irritants. Diethyl ether is extremely flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the selective reduction of the carbon-carbon double bond of the enone intermediate.

Materials:

  • 2-Methyl-1-phenylpent-1-en-3-one

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (absolute)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., Parr shaker bottle or a thick-walled round-bottom flask)

  • Magnetic stirrer and stir bar

  • Celite® or a similar filter aid

Procedure:

  • In a suitable reaction flask, dissolve 2-Methyl-1-phenylpent-1-en-3-one (17.4 g, 100 mmol) in absolute ethanol (100 mL).

  • Carefully add 10% Pd/C catalyst (0.5 g, ~3 mol%) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Seal the reaction vessel and purge it with hydrogen gas to remove the air.

  • Pressurize the vessel with hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions at atmospheric pressure; for larger scales, a Parr hydrogenation apparatus is recommended at 2-3 atm).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 2-6 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, is often of high purity. If necessary, it can be further purified by vacuum distillation.

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon is a flammable solid and can ignite solvents. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_aldol Step 1: Aldol Condensation cluster_workup1 Workup & Purification 1 cluster_hydrogenation Step 2: Catalytic Hydrogenation cluster_workup2 Workup & Purification 2 start Start reactants_prep Prepare NaOH in Ethanol start->reactants_prep add_pentanone Add 3-Pentanone reactants_prep->add_pentanone add_benzaldehyde Add Benzaldehyde add_pentanone->add_benzaldehyde reflux Heat at 70°C for 2-4h add_benzaldehyde->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate1 Concentrate under Vacuum wash_dry->concentrate1 purify1 Purify by Distillation/Chromatography concentrate1->purify1 dissolve_enone Dissolve Enone in Ethanol purify1->dissolve_enone add_catalyst Add 10% Pd/C Catalyst dissolve_enone->add_catalyst hydrogenate React under H₂ Atmosphere (2-6h) add_catalyst->hydrogenate filter_catalyst Filter off Pd/C hydrogenate->filter_catalyst concentrate2 Concentrate under Vacuum filter_catalyst->concentrate2 final_product Final Product: This compound concentrate2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic strategies for the enantioselective synthesis of 2-Methyl-1-phenylpentan-3-one, a chiral ketone with potential applications in pharmaceutical and fine chemical synthesis. This document details several cutting-edge methodologies, including asymmetric organocatalysis, metal-catalyzed alkylation, and the use of chiral auxiliaries. A detailed experimental protocol for a reliable chiral auxiliary-based method is provided, alongside data presentation in tabular format and visualizations of the synthetic workflows.

Introduction to Enantioselective Synthesis of α-Branched Ketones

The enantioselective construction of stereogenic centers alpha to a carbonyl group is a foundational transformation in modern organic synthesis. Chiral α-branched ketones, such as this compound, are valuable building blocks for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Achieving high levels of stereocontrol in the synthesis of these motifs remains a significant challenge. This document explores several powerful catalytic and stoichiometric approaches to address this challenge.

Key Synthetic Strategies

Several distinct strategies have emerged for the enantioselective α-alkylation of ketones. The choice of method often depends on substrate scope, desired enantiomer, and scalability.

  • Organocatalytic α-Alkylation: This approach utilizes small organic molecules as chiral catalysts to induce enantioselectivity. Cinchona alkaloids and their derivatives, as well as imidazolidinones, have been successfully employed in the direct, asymmetric α-alkylation of ketones.[1][2][3] These methods often operate under mild conditions and can be photochemically promoted.[1][3]

  • Metal-Catalyzed α-Alkylation: Transition metal complexes, particularly those of nickel, can catalyze the direct enantioselective α-alkylation of ketone enolates with alkyl halides.[4] These methods offer a powerful way to form C(sp³)–C(sp³) bonds with high stereocontrol.

  • Chiral Auxiliary-Mediated Alkylation: This classical yet highly reliable method involves the temporary attachment of a chiral auxiliary to the ketone precursor. The auxiliary directs the stereochemical outcome of the alkylation step, after which it can be cleaved and recovered.[5] Evans oxazolidinones and Myers' pseudoephedrine amides are prominent examples of auxiliaries used for this purpose.[5][6]

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes typical performance metrics for the different enantioselective α-alkylation strategies based on analogous reactions reported in the literature.

Synthetic StrategyCatalyst/AuxiliaryTypical SubstrateTypical ElectrophileYield (%)Enantiomeric Excess (ee) (%)Reference
Organocatalysis (SOMO) ImidazolidinoneCyclic KetonesAllyl Silanes75-8588-94[7]
Organocatalysis (Photoredox) Cinchona Alkaloid DerivativeCyclic KetonesAlkyl BromidesHighHigh[3]
Metal Catalysis Nickel/Bimetallic LigandAcyclic KetonesAlkyl IodidesHighGood[4]
Chiral Auxiliary PseudoephedrineAldehyde (precursor)Alkyl IodideHigh>95 (diastereoselectivity)[6]
Chiral Auxiliary OxazolidinoneAcyl Chloride (precursor)Alkyl HalideHigh>95 (diastereoselectivity)[5]

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (R)-2-Methyl-1-phenylpentan-3-one using a chiral auxiliary approach based on the well-established Myers asymmetric alkylation. This method is chosen for its high reliability and diastereoselectivity.

Protocol: Asymmetric Synthesis of (R)-2-Methyl-1-phenylpentan-3-one via a Pseudoephedrine Amide Auxiliary

This protocol is adapted from the principles of Myers asymmetric alkylation.[6]

Step 1: Synthesis of the Pseudoephedrine Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv.) in toluene (B28343) (5 M) is added 2-phenylpropionaldehyde (1.1 equiv.).

  • The mixture is stirred at room temperature, and sodium bisulfite (1.2 equiv.) in water (2 M) is added.

  • The reaction mixture is stirred vigorously for 24 hours.

  • The phases are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide.

Step 2: Diastereoselective Alkylation

  • The crude pseudoephedrine amide (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M) in a flame-dried flask under an argon atmosphere.

  • The solution is cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (2.5 equiv., freshly prepared or from a commercial source) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • 1-Iodopropane (3.0 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Step 3: Cleavage of the Chiral Auxiliary and Formation of the Ketone

  • The purified, alkylated pseudoephedrine amide (1.0 equiv.) is dissolved in a mixture of THF and water (3:1, 0.2 M).

  • The solution is cooled to 0 °C, and phenyl lithium (3.0 equiv.) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield (R)-2-Methyl-1-phenylpentan-3-one.

Visualizations

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product start_ketone 2-Phenylpropionaldehyde amide_formation Amide Formation start_ketone->amide_formation start_auxiliary (1R,2R)-(-)-Pseudoephedrine start_auxiliary->amide_formation alkylation Diastereoselective Alkylation amide_formation->alkylation 1. LDA 2. 1-Iodopropane cleavage Auxiliary Cleavage alkylation->cleavage PhLi final_product (R)-2-Methyl-1-phenylpentan-3-one cleavage->final_product Enantioselective_Catalysis cluster_transition_states Diastereomeric Transition States cluster_products Enantiomeric Products Prochiral_Ketone Prochiral Ketone Enolate TS_R [Catalyst-Substrate]_R‡ Prochiral_Ketone->TS_R TS_S [Catalyst-Substrate]_S‡ Prochiral_Ketone->TS_S Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->TS_R Chiral_Catalyst->TS_S Product_R (R)-Product TS_R->Product_R Lower Energy (Favored) Product_S (S)-Product TS_S->Product_S Higher Energy (Disfavored)

References

Application Note: Synthesis of 2,4-Dibenzylidene-pentan-3-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, crucial for the synthesis of complex organic molecules and pharmaceutical intermediates. This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.[1][2][3] The Claisen-Schmidt condensation, a variant of the aldol reaction, occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[1][2]

This application note details the experimental protocol for a Claisen-Schmidt condensation between benzaldehyde (B42025) (an aromatic aldehyde with no α-hydrogens) and pentan-3-one.[4] Since pentan-3-one possesses two reactive α-carbon sites, a double condensation occurs with two equivalents of benzaldehyde, leading to the formation of the highly conjugated product, 2,4-dibenzylidene-pentan-3-one.[5] The reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common and effective catalyst.[6][7] The resulting conjugated system provides thermodynamic stability, driving the reaction towards the dehydrated product.[1][2]

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of 2,4-dibenzylidene-pentan-3-one.

1. Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Benzaldehyde106.121.044≥99%
Pentan-3-one86.130.815≥98%
Sodium Hydroxide (NaOH)40.00-Pellets, ≥97%
Ethanol (B145695) (95%)46.07~0.816Reagent Grade
Acetic Acid60.051.049Glacial
Deionized Water18.021.000-

2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Filter paper

  • Graduated cylinders and pipettes

  • Beakers

  • Melting point apparatus

  • Recrystallization apparatus

3. Reaction Setup and Procedure

The overall workflow for the synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Measure Reagents: - Benzaldehyde (4.0 mL) - Pentan-3-one (1.7 mL) - 95% Ethanol (20 mL) mix Combine benzaldehyde, pentan-3-one, and ethanol in a round-bottom flask. reagents->mix catalyst Prepare Catalyst: - NaOH Solution (2.5 g in 25 mL H₂O) add_catalyst Slowly add NaOH solution to the stirred mixture. catalyst->add_catalyst mix->add_catalyst react Stir at room temperature for 30-45 minutes. add_catalyst->react cool Cool the mixture in an ice bath. react->cool filter Collect crude product by vacuum filtration. cool->filter wash Wash with cold water, then cold ethanol. filter->wash recrystallize Recrystallize the crude solid from hot ethanol. wash->recrystallize dry Dry the purified crystals. recrystallize->dry yield Calculate Percent Yield dry->yield characterize Characterize Product: - Melting Point - Spectroscopy (IR, NMR) dry->characterize

Caption: Experimental workflow for the synthesis of 2,4-dibenzylidene-pentan-3-one.

Step-by-Step Protocol:

  • Preparation of Catalyst: In a 50 mL beaker, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water and cool the solution to room temperature.

  • Reaction Mixture: To a 100 mL round-bottom flask containing a magnetic stir bar, add 20 mL of 95% ethanol, 4.0 mL of benzaldehyde, and 1.7 mL of pentan-3-one.

  • Initiation of Reaction: Begin stirring the mixture and slowly add the prepared sodium hydroxide solution dropwise over a period of 10-15 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 30-45 minutes. A yellow precipitate of the product should form during this time.[1] If a precipitate does not form, the mixture can be gently warmed (to approx. 40-50°C) for 15 minutes.

  • Isolation of Crude Product: Cool the reaction flask in an ice-water bath for 15 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate with three portions of cold deionized water (15 mL each) to remove any remaining sodium hydroxide. Subsequently, wash with a small portion of cold 95% ethanol (10 mL) to remove unreacted starting materials.

  • Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 95% ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely. The final product should be a yellow crystalline solid.

Data and Results

Table 1: Reagent Quantities and Stoichiometry

ReagentVolume (mL)MolesMolar RatioRole
Benzaldehyde4.00.0392.0Electrophile
Pentan-3-one1.70.0161.0Nucleophile
Sodium Hydroxide-0.0625-Catalyst

Table 2: Reaction Parameters and Product Yield

ParameterValue
Reaction TemperatureRoom Temperature (~20-25°C)
Reaction Time30-45 minutes
Theoretical Yield~4.2 g
Appearance of ProductYellow Crystalline Solid
Melting Point (Literature)169 °C[8]

Reaction Mechanism

The base-catalyzed aldol condensation proceeds through several key steps, which are repeated for the second condensation event.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Repeat ketone Pentan-3-one enolate Enolate Ion (Nucleophile) ketone->enolate + OH⁻ - H₂O enolate2 Enolate Ion aldehyde Benzaldehyde (Electrophile) alkoxide Alkoxide Intermediate alkoxide2 Alkoxide Intermediate enolate2->alkoxide + Benzaldehyde aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide2->aldol + H₂O - OH⁻ aldol2 Aldol Adduct product1 Mono-benzylidene Product aldol2->product1 - H₂O (Base-catalyzed) product1_2 Mono-benzylidene Product final_product 2,4-Dibenzylidene-pentan-3-one product1_2->final_product Repeat Steps 1-4 on other α-carbon

References

Application Note: Purification of 2-Methyl-1-phenylpentan-3-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2-Methyl-1-phenylpentan-3-one, an aromatic ketone, using flash column chromatography. The methodology leverages the polarity difference between the target compound and potential impurities for efficient separation on a silica (B1680970) gel stationary phase. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by a step-by-step guide to column packing, sample application, elution, and product isolation. This method is suitable for obtaining high-purity samples essential for research and development.

Principle of Separation

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][2] For the separation of this compound, a normal-phase chromatography setup is employed.

  • Stationary Phase: Silica gel, a highly polar adsorbent, is used.[1][3]

  • Mobile Phase: A solvent system of low to moderate polarity, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used.[4][5]

  • Separation Mechanism: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, compounds with lower polarity and weaker interactions with the silica gel travel down the column faster.[1][2] More polar compounds interact more strongly with the stationary phase and elute later. Since ketones are moderately polar, they can be effectively separated from less polar byproducts (e.g., unreacted starting materials) and more polar impurities.[1][6]

Materials and Equipment

The following table summarizes the necessary materials and equipment for the purification process.

CategoryItem
Glassware & Hardware Glass chromatography column (2-5 cm diameter)
TLC plates (silica gel 60 F254)
TLC developing chamber
Capillary tubes for spotting
Collection tubes or flasks (e.g., 13x100 mm test tubes)
Round-bottom flasks
Erlenmeyer flasks
Powder funnel, Pasteur pipettes
Column clamp and stand
Equipment Rotary evaporator
UV lamp (254 nm) for TLC visualization
Air or nitrogen line with flow regulator for flash chromatography
Chemicals Crude this compound
Silica gel for flash chromatography (e.g., 230-400 mesh)
Sand (acid-washed)
Cotton or glass wool
Solvents (HPLC Grade) n-Hexane
Ethyl acetate (B1210297) (EtOAc)
Dichloromethane (B109758) (DCM) (for sample loading, optional)
TLC Stains Potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde stain

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to identify a mobile phase that provides good separation of the target compound from impurities. The goal is to find a solvent system where the Rf value of this compound is approximately 0.3-0.4 for optimal column separation.[1]

Methodology:

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a prepared solvent mixture (e.g., 9:1 Hexane:EtOAc) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 5-10 minutes.[7]

  • Prepare Sample: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (about 1 cm from the bottom).

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to ascend until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain like potassium permanganate or p-anisaldehyde, which are effective for visualizing ketones.[6]

  • Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the mobile phase by changing the Hexane:EtOAc ratio until the desired Rf value is achieved.

    • If Rf is too low, increase the amount of ethyl acetate.

    • If Rf is too high, increase the amount of hexane.

Part 2: Flash Column Chromatography Protocol

This protocol assumes a sample size of approximately 1 gram. The amount of silica gel and column dimensions should be scaled accordingly for different sample sizes. A general rule is to use 50-100 times the weight of silica gel to the crude sample weight.[1]

Methodology:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.

    • Carefully add a ~1 cm layer of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, measure the required amount of silica gel (e.g., 50 g for a 1 g sample).

    • Add the optimized mobile phase (determined from TLC) to the silica gel to form a free-flowing slurry.

    • Pour the slurry into the column using a powder funnel. Swirl and tap the column gently to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, collecting it for reuse. Continue tapping until the silica bed is settled and stable. Do not let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using an air or nitrogen line to achieve a steady flow rate (approx. 5 cm/min drop in solvent level). This is the "flash" aspect of the chromatography.

    • Begin collecting the eluent in numbered test tubes or flasks (e.g., 10-15 mL per fraction).

    • Continuously monitor the separation by spotting collected fractions onto TLC plates. Develop and visualize the plates to identify which fractions contain the purified product.

  • Isolation of Pure Compound:

    • Based on the TLC analysis of the fractions, combine all fractions that contain only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil or solid.[8][9]

    • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Summary and Expected Results

The following table outlines the typical parameters and expected outcomes for this purification.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Example) 95:5 to 90:10 n-Hexane:Ethyl Acetate
Target TLC Rf ~0.35 in the chosen mobile phase
Elution Order 1. Non-polar impurities2. 2-Methyl-1-phenylpentan-3-one3. Polar impurities
Detection Method TLC with UV (254 nm) and/or chemical stain
Expected Purity >98% (depending on crude sample and technique)

Visualized Workflow and Principles

G cluster_prep Preparation & Optimization cluster_sep Separation Process cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Crude Crude this compound Crude->TLC Equilibrate 3. Equilibrate Column (with Mobile Phase) Pack->Equilibrate Load 4. Load Sample Equilibrate->Load Elute 5. Elute with Mobile Phase (Flash Chromatography) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

G cluster_column Column Chromatography System Stationary Stationary Phase (Silica Gel - Polar) Mobile Mobile Phase (Hexane/EtOAc - Less Polar) NonPolar Non-Polar Impurity Ketone This compound (Moderately Polar) Elution_Order Elution Order (Top to Bottom) NonPolar->Elution_Order Elutes First (Weak interaction with Silica) Polar Polar Impurity Ketone->Elution_Order Polar->Elution_Order Elutes Last (Strong interaction with Silica)

Caption: Principle of separation based on compound polarity.

References

Application Note and Protocol: Fractional Distillation of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2-Methyl-1-phenylpentan-3-one using fractional distillation. This technique is essential for separating the target compound from impurities with close boiling points that may be present after synthesis, such as unreacted starting materials or byproducts. The protocol outlines the necessary apparatus, step-by-step procedure, safety precautions, and data collection methods.

Introduction

This compound is a ketone of interest in synthetic organic chemistry and drug development. Synthesis of this compound can result in a mixture containing unreacted precursors and side-products. Fractional distillation is a laboratory technique used to separate liquid components of a mixture that have different boiling points.[1][2] It is particularly effective when the boiling points of the components are close to one another (typically differing by less than 25 °C).[1] The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column provides a large surface area, often with glass beads or indentations, allowing for repeated cycles of vaporization and condensation.[2][3] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[2] By carefully monitoring the temperature at the top of the column, fractions can be collected at different temperature ranges, corresponding to the different components of the mixture.

Experimental Data

The following table summarizes the expected boiling points of the target compound (hypothetical) and potential impurities. This data is crucial for determining the appropriate temperature ranges for collecting different fractions during distillation.

CompoundRoleBoiling Point (°C at 1 atm)Expected Fraction
2-Methyl-3-pentanone (B165389)Impurity/Starting Material~1161
Benzaldehyde (B42025)Impurity/Starting Material~1792
This compound Target Compound ~242.4 (estimated) 3
Side-productsImpurity>250Residue

Experimental Protocol

This protocol details the fractional distillation procedure for a crude sample of this compound.

Materials and Apparatus
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple, for collecting fractions)

  • Heating mantle with a stirrer, or a heating block on a stirrer/hotplate

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)[6]

Apparatus Setup
  • Prepare the Distilling Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[2]

  • Assemble the Column and Head: Securely clamp the distilling flask to a stand. Attach the fractionating column vertically to the flask. Place the distillation head on top of the column.

  • Position the Thermometer: Insert the thermometer into the distillation head. The top of the thermometer bulb should be level with the side arm leading to the condenser.[6] This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Attach the Condenser and Receiving Flask: Connect the condenser to the side arm of the distillation head and secure it with a clamp. Attach tubing for cooling water, ensuring the water enters at the bottom inlet and exits at the top outlet.[3] Place a pre-weighed receiving flask at the outlet of the condenser to collect the first fraction.

  • Insulate the Column: For efficient separation, wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[6]

Distillation Procedure
  • Begin Heating: Turn on the cooling water to the condenser. Begin gently heating the distilling flask.[6]

  • Observe the Condensate Ring: As the mixture heats, a ring of condensate will be observed rising slowly up the fractionating column.[6] Adjust the heating rate to ensure a slow and steady rise.

  • Collect the First Fraction (Low-Boiling Impurities): The temperature will initially rise and then stabilize at the boiling point of the most volatile component. Collect the liquid that distills over at this constant temperature in the first receiving flask. This fraction will contain the low-boiling impurities (e.g., 2-methyl-3-pentanone).

  • Temperature Rise: Once the first component has been distilled, the temperature will drop slightly before rising again towards the boiling point of the next component.[6]

  • Collect the Second Fraction (Intermediate Impurities): Change the receiving flask. Collect the distillate that comes over at the next stable temperature plateau. This will likely be unreacted benzaldehyde.

  • Collect the Target Compound: When the temperature begins to rise again, change to a new, clean, pre-weighed receiving flask. The temperature should stabilize at the boiling point of this compound (approximately 242.4 °C). Collect the purified product in this flask. Maintain a slow, steady distillation rate of about one drop per second.[3]

  • Stop the Distillation: Once the temperature starts to drop after the main fraction has been collected, or if the temperature rises sharply, turn off the heating. Do not distill the flask to dryness to avoid the formation of potentially explosive peroxides and residues.[2]

  • Cooling and Disassembly: Allow the apparatus to cool completely before disassembling.

  • Analysis: Weigh the collected fractions and analyze their purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Ketones can be flammable. Keep the apparatus away from open flames, sparks, and other sources of ignition.[7] Use a heating mantle or oil bath as the heat source.

  • Ensure all glass joints are securely clamped but not under stress.

  • Never heat a closed system. Make sure the receiving end of the apparatus is open to the atmosphere.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Dispose of chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge Flask with Crude Product B Assemble Distillation Apparatus A->B C Insulate Column B->C D Begin Gentle Heating C->D Start Process E Monitor Temperature and Collect Fractions D->E F Stop Heating Before Dryness E->F G Cool Apparatus F->G H Weigh Fractions G->H I Analyze Purity (GC, NMR) H->I Distillation_Fractions cluster_fractions Collected Fractions Crude Crude Mixture in Distilling Flask F1 Fraction 1 (Low-Boiling Impurities) Crude->F1 T < BP_product Residue Residue (High-Boiling Impurities) Crude->Residue Remains in Flask F2 Fraction 2 (Intermediate Impurities) F1->F2 Temp Increase F3 Fraction 3 (Pure Product) F2->F3 T ≈ BP_product

References

Application Notes and Protocols for the Derivatization of 2-Methyl-1-phenylpentan-3-one for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpentan-3-one is a ketone of significant interest in various fields, including pharmaceutical research and organic synthesis. Accurate and sensitive quantification of this analyte is often crucial for reaction monitoring, quality control, and metabolic studies. Direct analysis of this compound by chromatographic techniques can be challenging due to its moderate polarity and potentially low response with common detectors. Chemical derivatization of the ketone's carbonyl group is a powerful strategy to overcome these limitations. This application note provides detailed protocols for the derivatization of this compound to enhance its detectability by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary methods discussed are oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC with UV detection.

Principle of Derivatization

The carbonyl group (C=O) of this compound serves as the target for derivatization. Reagents that selectively react with this functional group introduce new chemical moieties that improve the analyte's properties for analysis. The key advantages of derivatization include:

  • Increased Volatility and Thermal Stability: Crucial for GC analysis, this prevents the degradation of the compound in the high temperatures of the injector and column.

  • Enhanced Detector Response: The introduction of electrophoric groups (e.g., fluorine atoms for Electron Capture Detection - ECD) or chromophores (for UV-Vis detection) significantly increases the sensitivity of the analysis.

  • Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve the separation of the analyte from interfering components in the sample matrix.

Derivatization Strategies: A Comparative Overview

FeatureOximation with PFBHA (for GC-MS)Hydrazone Formation with DNPH (for HPLC-UV)
Analyte Volatility Increases volatility and thermal stability.Decreases volatility.
Detection Method Mass Spectrometry (MS), Electron Capture Detection (ECD).UV-Vis Spectroscopy.
Sensitivity Very high, especially with ECD or in NCI-MS mode.[1]High, due to the strong chromophore of the dinitrophenylhydrazone derivative.
Reaction Conditions Typically requires heating (e.g., 60-75°C).Can often be performed at room temperature, though gentle heating can accelerate the reaction.[2]
Derivative Stability PFBHA derivatives are generally stable.DNPH derivatives are stable.
Matrix Effects Can be minimized with appropriate sample preparation.Can be a concern in complex matrices.

Experimental Protocols

I. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This protocol details the formation of the pentafluorobenzyl oxime derivative of this compound, which is highly volatile and exhibits excellent sensitivity for GC-MS analysis, particularly in negative chemical ionization (NCI) mode.[1]

Materials:

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

    • For unknown samples, ensure they are extracted into a compatible organic solvent and dried over anhydrous sodium sulfate.

  • Reagent Preparation:

    • Prepare a 10-20 mg/mL solution of PFBHA in pyridine. This solution should be prepared fresh.

    • Safety Note: Pyridine is toxic and flammable. All work with pyridine should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a 2 mL reaction vial.

    • Add 100 µL of the PFBHA/pyridine solution to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes to ensure the reaction goes to completion.

  • Sample Work-up:

    • After cooling to room temperature, add 1 mL of hexane to the vial.

    • Add 1 mL of deionized water to partition and remove excess pyridine.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer (hexane) containing the derivatized analyte to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis:

    • Transfer the dried hexane extract to a GC vial with an insert.

    • The sample is now ready for GC-MS analysis.

II. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol describes the formation of the 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and ideal for sensitive detection by HPLC with a UV detector.

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Vortex mixer

  • HPLC vials

  • Syringe filters (0.45 µm)

Procedure:

  • Standard/Sample Preparation:

    • Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Reagent Preparation:

    • In a chemical fume hood, carefully dissolve 50 mg of DNPH in 10 mL of acetonitrile.

    • To this solution, cautiously add 50 µL of concentrated sulfuric acid to catalyze the reaction. This reagent should be prepared fresh.

    • Safety Note: DNPH can be explosive when dry and should be handled with care. Always add acid to the solvent, never the other way around.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a 2 mL reaction vial.

    • Add 200 µL of the DNPH reagent solution.

    • Cap the vial and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 40°C for 30 minutes. The formation of a yellow-orange precipitate indicates the formation of the hydrazone.

  • Sample Preparation for Analysis:

    • Add 700 µL of an acetonitrile/water (50:50 v/v) mixture to the vial to quench the reaction and dissolve the derivative.

    • Vortex until the solution is homogeneous.

  • Analysis:

    • Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

Data Presentation

The following tables provide typical analytical parameters for the GC-MS and HPLC-UV analysis of derivatized ketones. While specific data for this compound is not widely available, the data for structurally similar aromatic ketones such as acetophenone (B1666503) can be used as a reference for method development and validation.

Table 1: GC-MS Parameters for the Analysis of PFBHA-Derivatized Ketones

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS System Agilent 5977B or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
SIM Ions (example for Acetophenone-PFBHA) m/z 181, 285, 315

Table 2: HPLC-UV Parameters for the Analysis of DNPH-Derivatized Ketones

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm
Injection Volume 10 µL

Table 3: Quantitative Performance Data for Derivatized Aromatic Ketones (Representative Data)

ParameterPFBHA-GC-MS (Acetophenone)DNPH-HPLC-UV (Acetophenone)
Linear Range 0.1 - 100 ng/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.05 ng/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.15 ng/mL~0.06 µg/mL
Repeatability (%RSD, n=6) < 5%< 3%
Recovery (%) 95 - 105%97 - 103%

Note: The quantitative data presented are representative values for aromatic ketones and should be determined experimentally for this compound during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Standard or Extract Derivatization Add Derivatization Reagent (PFBHA or DNPH) Sample->Derivatization Reaction Incubate (Heat as required) Derivatization->Reaction GCMS GC-MS Analysis (PFBHA Derivative) Reaction->GCMS PFBHA Route HPLC HPLC-UV Analysis (DNPH Derivative) Reaction->HPLC DNPH Route derivatization_reactions cluster_pfbha PFBHA Derivatization (Oximation) cluster_dnph DNPH Derivatization (Hydrazone Formation) Ketone_PFBHA This compound (Carbonyl Group) Product_PFBHA Pentafluorobenzyl Oxime Derivative Ketone_PFBHA->Product_PFBHA + PFBHA PFBHA PFBHA (Hydroxylamine Group) Ketone_DNPH This compound (Carbonyl Group) Product_DNPH 2,4-Dinitrophenylhydrazone Derivative Ketone_DNPH->Product_DNPH + DNPH DNPH DNPH (Hydrazine Group)

References

Application Notes and Protocols for 2-Methyl-1-phenylpentan-3-one in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate in fine chemical manufacturing. This document details the primary synthetic routes to this compound and explores its utility as a precursor in the development of pharmacologically active molecules.

Introduction

This compound is a saturated ketone that, due to its structural features, serves as a versatile building block in organic synthesis. Its phenyl group and reactive carbonyl functionality allow for a variety of chemical transformations, making it a key intermediate for introducing specific pharmacophores into more complex molecules. A primary application of ketones with similar structures is in the synthesis of amine derivatives through reductive amination, which are of significant interest in the development of new therapeutic agents.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves a crossed aldol (B89426) condensation to create the unsaturated precursor, followed by a selective catalytic hydrogenation to yield the final saturated ketone.

Step 1: Synthesis of 2-Methyl-1-phenylpent-1-en-3-one (B14439275)

The initial step is a base-catalyzed crossed aldol condensation between benzaldehyde (B42025) and 3-pentanone (B124093).[1] This reaction forms the α,β-unsaturated ketone, 2-methyl-1-phenylpent-1-en-3-one.

Experimental Protocol: Crossed Aldol Condensation

  • Materials: Benzaldehyde, 3-pentanone, sodium hydroxide (B78521), ethanol (B145695), water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the basic solution in an ice-water bath.

    • Slowly add 3-pentanone to the cooled solution while stirring. It is crucial to add the ketone dropwise to favor the formation of the corresponding enolate and minimize self-condensation.[1]

    • After the addition of the ketone, slowly add benzaldehyde to the reaction mixture. Using freshly distilled benzaldehyde is recommended for optimal results.[1]

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a dilute acid solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-1-phenylpent-1-en-3-one.

    • The crude product can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound

The second step involves the selective 1,4-reduction of the carbon-carbon double bond of the α,β-unsaturated ketone synthesized in Step 1. Catalytic hydrogenation is a common and effective method for this transformation. To achieve selective reduction of the double bond without affecting the carbonyl group or the phenyl ring, specific catalysts and conditions are employed. One such method involves using Pd/C with a catalyst poison like diphenylsulfide.

Experimental Protocol: Selective Catalytic Hydrogenation

  • Materials: 2-Methyl-1-phenylpent-1-en-3-one, Palladium on carbon (Pd/C, 10%), diphenylsulfide, methanol, hydrogen gas source.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-methyl-1-phenylpent-1-en-3-one in methanol.

    • Add the Pd/C catalyst and a catalytic amount of diphenylsulfide. The diphenylsulfide acts as a catalyst poison to prevent the reduction of the carbonyl group.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with methanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data for Synthesis

ParameterStep 1: Aldol CondensationStep 2: Catalytic Hydrogenation
Starting Materials Benzaldehyde, 3-Pentanone2-Methyl-1-phenylpent-1-en-3-one, H₂
Key Reagents/Catalysts Sodium Hydroxide10% Pd/C, Diphenylsulfide
Solvent Ethanol/WaterMethanol
Typical Yield Good to HighHigh (>95%)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Several hours1-4 hours

Note: Yields are highly dependent on specific reaction conditions and scale.

Synthesis Workflow Diagram

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation benzaldehyde Benzaldehyde aldol Crossed Aldol Condensation (NaOH, EtOH/H₂O) benzaldehyde->aldol pentanone 3-Pentanone pentanone->aldol unsaturated_ketone 2-Methyl-1-phenylpent-1-en-3-one aldol->unsaturated_ketone unsaturated_ketone_2 2-Methyl-1-phenylpent-1-en-3-one hydrogenation Selective 1,4-Reduction (H₂, Pd/C, Diphenylsulfide) saturated_ketone This compound hydrogenation->saturated_ketone unsaturated_ketone_2->hydrogenation

Two-step synthesis of this compound.

Application in the Synthesis of Pharmaceutical Intermediates

A significant application of ketones like this compound in fine chemical manufacturing is their use as precursors for the synthesis of amine-containing compounds, which are prevalent in many classes of pharmaceuticals. Reductive amination provides a direct route to a diverse library of N-substituted amino derivatives. These derivatives, based on the structural analogy to known neuroactive compounds, are of interest for their potential to modulate central nervous system (CNS) targets.

Hypothetical Application: Synthesis of N-Substituted 3-Amino-2-methyl-1-phenylpentane Derivatives

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Experimental Protocol: Reductive Amination

  • Materials: this compound, primary amine (e.g., methylamine, benzylamine), sodium triacetoxyborohydride (B8407120), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound and the primary amine (1.1 equivalents) in dichloromethane in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-substituted 3-amino-2-methyl-1-phenylpentane.

    • The final product can be purified by column chromatography.

Potential Signaling Pathway Interaction

Derivatives of structurally similar amino-phenylpentanes are being investigated for their potential to modulate GABAA receptors in the central nervous system. GABA is the primary inhibitory neurotransmitter, and its binding to GABAA receptors leads to a decrease in neuronal excitability. Compounds that act as positive allosteric modulators of these receptors can enhance the effect of GABA, leading to anticonvulsant and anxiolytic effects.

Workflow for Synthesis of Potential CNS-Active Agents

G ketone This compound reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) ketone->reductive_amination primary_amine Primary Amine (R-NH₂) primary_amine->reductive_amination amine_derivative N-Substituted 3-Amino- 2-methyl-1-phenylpentane reductive_amination->amine_derivative screening Pharmacological Screening (e.g., GABAA Receptor Binding Assays) amine_derivative->screening cns_agent Potential CNS-Active Agent screening->cns_agent

Pathway from ketone to potential CNS-active agent.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.

Conclusion

This compound is a valuable intermediate in fine chemical manufacturing. Its synthesis via a two-step process of aldol condensation followed by selective hydrogenation is a robust and efficient method. The resulting saturated ketone is a key building block for the synthesis of potentially pharmacologically active molecules, particularly through reductive amination to produce novel amine derivatives for drug discovery and development. The protocols and data presented here provide a foundation for researchers and scientists working in this area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-phenylpentan-3-one. This resource is intended for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic routes for this compound are based on well-established ketone synthesis methodologies. These include:

  • Friedel-Crafts Acylation: This involves the reaction of an aromatic compound (like benzene (B151609) or a substituted derivative) with an acylating agent, such as 2-methylpentanoyl chloride, in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This versatile method can be adapted in several ways. One common approach is the reaction of a Grignard reagent (e.g., phenethylmagnesium bromide) with an appropriate acyl chloride or nitrile.

  • Oxidation of a Secondary Alcohol: If the corresponding secondary alcohol, 2-Methyl-1-phenylpentan-3-ol, is available or can be synthesized, it can be oxidized to the target ketone.

Q2: I am having trouble with the purity of my final product. What are some common impurities and how can I remove them?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as the initial aryl or acyl compounds.

  • Isomeric ketones: Formed through rearrangements, particularly in Friedel-Crafts reactions.

  • Side-products from Grignard reactions: Such as biphenyl (B1667301) from the coupling of the Grignard reagent.

  • Over-oxidation or incomplete oxidation products: If using an oxidation route.

Purification can typically be achieved through vacuum distillation or column chromatography. The choice of solvent system for chromatography is crucial for effective separation.[1][2]

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Deactivated Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a fresh, high-purity catalyst.[3]
Deactivated Aromatic Ring The aromatic starting material should not contain strongly deactivating substituents.
Insufficient Catalyst The product ketone can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary.[3][4]
Carbocation Rearrangement Friedel-Crafts alkylations are prone to rearrangements, and while acylations are less so, the structure of the acyl group should be considered. Using a milder Lewis acid or different reaction conditions may minimize this.[5]

Issue 2: Formation of Multiple Products

Potential CauseRecommended Solution
Isomerization The acyl group may rearrange under the reaction conditions. Consider alternative synthetic routes if this is a persistent issue.
Polysubstitution Although less common in acylation compared to alkylation, ensure the reaction stoichiometry and conditions do not favor multiple additions to the aromatic ring.
Side Reactions The choice of solvent and temperature can influence the reaction's selectivity. Optimize these parameters to favor the desired product.
Route 2: Grignard Reaction

Issue 1: Failure to Initiate the Grignard Reagent Formation

Potential CauseRecommended Solution
Inactive Magnesium Surface An oxide layer on the magnesium turnings can prevent the reaction. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[6]
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[7]
Low Temperature Gentle warming may be required to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.[6]

Issue 2: Low Yield of the Ketone

Potential CauseRecommended Solution
Wurtz Coupling The Grignard reagent can couple with the unreacted alkyl/aryl halide. This can be minimized by the slow addition of the halide during the Grignard reagent formation.[6]
Reaction with Nitrile/Acyl Chloride The addition of the Grignard reagent to the electrophile should be controlled. Low temperatures (e.g., 0 °C) are often employed to prevent side reactions.
Hydrolysis of Grignard Reagent Ensure the reaction is protected from atmospheric moisture until the final quenching step.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation (Generalized)

This protocol is a general procedure and will require optimization for the specific synthesis of this compound.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide). Cool the mixture in an ice bath.

  • Add a solution of 2-methylpentanoyl chloride (1 equivalent) in the same anhydrous solvent to the dropping funnel.

  • Reaction: Add the 2-methylpentanoyl chloride solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add the aromatic substrate (e.g., benzene, 1 equivalent) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Grignard Reaction (Generalized)

This protocol outlines the synthesis of a ketone from a Grignard reagent and a nitrile.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.[6]

  • Add a solution of phenethyl bromide (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 2-methylpropionitrile (1 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[6] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the ketone. Purify the crude ketone by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (e.g., Benzene, 2-Methylpentanoyl Chloride) reaction Friedel-Crafts Acylation (AlCl3 catalyst) start->reaction quench Aqueous Work-up (Ice/HCl) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying & Concentration extraction->drying purify Vacuum Distillation or Column Chromatography drying->purify end end purify->end Pure this compound

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts Acylation.

troubleshooting_logic start Low Product Yield? check_catalyst Is the Lewis Acid Catalyst Anhydrous and Active? start->check_catalyst Yes check_conditions Are Reaction Conditions (Temp., Time) Optimized? check_catalyst->check_conditions Yes solution_catalyst Use Fresh, High-Purity Catalyst under Anhydrous Conditions. check_catalyst->solution_catalyst No check_reagents Are Starting Materials Pure and Anhydrous? check_conditions->check_reagents Yes solution_conditions Systematically Vary Temperature and Monitor by TLC/GC. check_conditions->solution_conditions No solution_reagents Purify/Dry Starting Materials and Solvents. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Minimizing self-condensation in aldol reactions of pentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing aldol (B89426) reactions involving pentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of self-condensation, thereby maximizing the yield of the desired crossed-aldol product.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is it a problem in aldol reactions with pentan-3-one?

A1: Self-condensation is a competing reaction where two molecules of pentan-3-one react with each other, one acting as the nucleophile (enolate) and the other as the electrophile. This leads to the formation of an undesired dimeric β-hydroxy ketone, which can further dehydrate. This side reaction consumes the starting material and complicates the purification of the desired crossed-aldol product.

Q2: What are the primary strategies to minimize self-condensation of pentan-3-one?

A2: The three primary strategies to suppress the self-condensation of pentan-3-one are:

  • Thermodynamic Control (Claisen-Schmidt Condensation): This approach is used when reacting pentan-3-one with a non-enolizable aldehyde (e.g., benzaldehyde) under basic conditions (e.g., NaOH or KOH). By using an excess of the aldehyde, the probability of the pentan-3-one enolate reacting with the aldehyde is much higher than with another molecule of pentan-3-one.

  • Kinetic Control (Directed Aldol Reaction): This method involves the pre-formation of the pentan-3-one enolate using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1] The enolate is formed quantitatively and irreversibly, and the electrophile (e.g., an aldehyde) is then added. This prevents significant concentrations of neutral pentan-3-one from being present with its enolate, thus minimizing self-condensation.

  • Mukaiyama Aldol Addition: This strategy involves the use of a silyl (B83357) enol ether of pentan-3-one as a stable and isolable enolate equivalent.[2][3] The reaction is typically mediated by a Lewis acid (e.g., TiCl₄), which activates the electrophile (e.g., an aldehyde) towards nucleophilic attack by the silyl enol ether. This method effectively separates the enolate formation and the aldol addition steps, thereby preventing self-condensation.[2][3]

Q3: When should I choose a directed aldol reaction over a Claisen-Schmidt condensation?

A3: A directed aldol reaction is preferable when you need to control which carbonyl compound acts as the nucleophile, especially when both reactants have α-hydrogens. It provides greater control and can lead to higher yields of a single product. The Claisen-Schmidt condensation is a simpler procedure but is generally limited to reactions where one partner lacks α-hydrogens and is more electrophilic.

Q4: I am still observing significant self-condensation even when using a non-enolizable aldehyde. What could be the cause?

A4: Even with a non-enolizable aldehyde like benzaldehyde (B42025), self-condensation of pentan-3-one can occur if the rate of enolate formation is comparable to the rate of the crossed-aldol reaction. To mitigate this, ensure you are using the non-enolizable aldehyde in excess and consider the order of addition. Slowly adding the pentan-3-one to a mixture of the aldehyde and the base can help maintain a low concentration of the enolate and favor the crossed reaction.

Q5: Are there any safety precautions I should be aware of when using LDA?

A5: Yes, LDA is a pyrophoric and moisture-sensitive reagent. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques. Always quench any residual LDA carefully.

Troubleshooting Guides

Issue 1: Low yield of the desired crossed-aldol product and a significant amount of pentan-3-one self-condensation product.

Possible Cause Troubleshooting Steps
Equilibrium favors starting materials or self-condensation (Thermodynamic Control). - Increase the molar ratio of the electrophile (non-enolizable aldehyde). - Ensure efficient stirring to promote the reaction between the enolate and the electrophile. - Consider switching to a directed aldol approach for better control.
Incomplete or slow enolate formation, allowing for side reactions (Kinetic Control). - Ensure the LDA solution is fresh and properly titrated. - Maintain a very low temperature (-78 °C) during enolate formation and subsequent addition of the electrophile to prevent equilibration. - Use a high-purity, anhydrous solvent (e.g., THF).
Inefficient activation of the electrophile (Mukaiyama Aldol Addition). - Use a stoichiometric amount of a suitable Lewis acid (e.g., TiCl₄, BF₃·OEt₂). - Ensure all reagents and glassware are scrupulously dry, as Lewis acids are highly sensitive to moisture.

Issue 2: Formation of multiple products other than the desired crossed-aldol and self-condensation products.

Possible Cause Troubleshooting Steps
The electrophilic partner is also enolizable. - If both partners are enolizable, a directed aldol reaction is essential to control which compound forms the enolate.[1]
Dehydration of the aldol addition product. - If the aldol addition product is desired, maintain low reaction temperatures and use a milder base if possible. For directed aldol reactions, a low-temperature work-up is crucial.
Cannizzaro reaction of a non-enolizable aldehyde electrophile. - This can occur under strong basic conditions. Use of a directed aldol approach with LDA at low temperatures can circumvent this by not requiring a strong base to be present with the aldehyde.

Data Presentation

The following table summarizes the expected outcomes when reacting pentan-3-one with a non-enolizable aldehyde (e.g., benzaldehyde) under different conditions. Please note that exact yields can vary based on specific reaction parameters.

Method Base/Catalyst Typical Conditions Expected Yield of Crossed-Aldol Product Self-Condensation Key Considerations
Claisen-Schmidt Condensation NaOH or KOHRoom temperature or gentle heatingModerate to GoodCan be significant, minimized with excess aldehydeSimple procedure, but less control.
Directed Aldol Reaction Lithium Diisopropylamide (LDA)-78 °C, inert atmosphereGood to ExcellentMinimalRequires anhydrous conditions and handling of pyrophoric reagents.[1]
Mukaiyama Aldol Addition Lewis Acid (e.g., TiCl₄)-78 °C to room temperature, inert atmosphereGood to ExcellentMinimalRequires preparation of the silyl enol ether and strictly anhydrous conditions.[2][3]

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation of Pentan-3-one with Benzaldehyde

This protocol is a general guideline for a base-catalyzed aldol condensation.

Materials:

  • Pentan-3-one

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.2 equivalents) in ethanol.

  • In a separate container, prepare a 10% aqueous solution of NaOH.

  • Cool the flask containing the benzaldehyde solution in an ice bath.

  • Slowly add the NaOH solution to the stirred benzaldehyde solution.

  • To this mixture, add pentan-3-one (1 equivalent) dropwise over 15-20 minutes while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold, dilute HCl until the solution is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Directed Aldol Reaction of Pentan-3-one with Benzaldehyde using LDA

This protocol requires strict anhydrous and inert atmosphere techniques.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentan-3-one (distilled and stored over molecular sieves)

  • Benzaldehyde (distilled and stored over molecular sieves)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

  • Schlenk line or glove box

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the LDA solution.

  • Add a solution of pentan-3-one (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add a solution of benzaldehyde (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Mukaiyama Aldol Addition of the Silyl Enol Ether of Pentan-3-one

This protocol involves the preparation of the silyl enol ether followed by the Lewis acid-mediated aldol reaction.

Materials:

  • Pentan-3-one

  • Triethylamine (B128534) (Et₃N)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Benzaldehyde

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of the Silyl Enol Ether

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve pentan-3-one (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add trimethylsilyl chloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt and concentrate the filtrate under reduced pressure. The crude silyl enol ether can often be used directly in the next step after removal of the solvent.

Part B: Mukaiyama Aldol Addition

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.2 equivalents) in anhydrous DCM and cool to -78 °C.

  • Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution.

  • Add a solution of the crude silyl enol ether (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Aldol_Self_Condensation_Factors cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Thermodynamic Thermodynamic Crossed-Aldol Crossed-Aldol Thermodynamic->Crossed-Aldol Favors (with excess electrophile) Self-Condensation Self-Condensation Thermodynamic->Self-Condensation Prone to Kinetic Kinetic Kinetic->Crossed-Aldol Strongly Favors Kinetic->Self-Condensation Minimizes Mukaiyama Mukaiyama Mukaiyama->Crossed-Aldol Strongly Favors Mukaiyama->Self-Condensation Minimizes Pentan-3-one Pentan-3-one Pentan-3-one->Thermodynamic Pentan-3-one->Kinetic Pentan-3-one->Mukaiyama Electrophile Electrophile Electrophile->Thermodynamic Electrophile->Kinetic Electrophile->Mukaiyama

Caption: Factors influencing the outcome of aldol reactions with pentan-3-one.

Directed_Aldol_Workflow Start Start Prepare LDA Prepare LDA Start->Prepare LDA Form Enolate Form Pentan-3-one Enolate (-78 °C) Prepare LDA->Form Enolate Add Electrophile Add Electrophile (e.g., Benzaldehyde) Form Enolate->Add Electrophile Reaction Reaction Add Electrophile->Reaction Quench Quench Reaction->Quench Workup Workup Quench->Workup Purification Purification Workup->Purification End End Purification->End

Caption: Experimental workflow for a directed aldol reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1-phenylpentan-3-one. Our aim is to help you optimize your reaction conditions, overcome common challenges, and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic routes for this compound are:

  • Route A: Friedel-Crafts Acylation of benzene (B151609) with 2-methylvaleryl chloride.

  • Route B: Grignard Reaction between phenylethylmagnesium bromide and 2-methylpropionyl chloride (or a related ester).

  • Route C: Oxidation of the corresponding secondary alcohol , 2-methyl-1-phenylpentan-3-ol.

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and reactants are anhydrous.

  • Substrate deactivation: If the aromatic ring has strongly deactivating substituents, the reaction will be inhibited.

  • Insufficient catalyst: A stoichiometric amount of the Lewis acid is often necessary as the product ketone can form a complex with the catalyst, rendering it inactive.

  • Carbocation rearrangement: Although less common in acylations than alkylations, rearrangements of the acyl group can occur under certain conditions, leading to isomeric byproducts.

Q3: My Grignard reaction is sluggish and gives a poor yield of the desired ketone. What can I do?

A3: Challenges in Grignard reactions often stem from:

  • Moisture: Grignard reagents are highly reactive with water. Ensure all glassware, solvents, and reactants are scrupulously dry.

  • Purity of magnesium: The magnesium turnings should be fresh and reactive. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.

  • Slow initiation: If the reaction does not start, gentle heating or sonication can help initiate the formation of the Grignard reagent.

  • Side reactions: The Grignard reagent can react with the ketone product to form a tertiary alcohol. To minimize this, use a slow addition rate of the acylating agent at low temperatures.

Q4: I am observing the formation of a significant amount of tertiary alcohol in my Grignard synthesis of the ketone. How can I prevent this?

A4: Formation of a tertiary alcohol indicates that the initially formed ketone is reacting with a second equivalent of the Grignard reagent. To mitigate this:

  • Inverse addition: Add the Grignard reagent to the acylating agent (instead of the other way around) to maintain a low concentration of the Grignard reagent.

  • Low temperature: Perform the reaction at a low temperature (e.g., -78 °C) to slow down the rate of the second addition.

  • Choice of acylating agent: Using a less reactive acylating agent, such as a Weinreb amide, can help to prevent the over-addition.

Q5: What are the best practices for purifying this compound?

A5: The crude product can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel. The choice of method depends on the scale of the reaction and the nature of the impurities. For column chromatography, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion Inactive catalyst (moisture contamination).Use fresh, anhydrous Lewis acid catalyst. Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.
Deactivated aromatic substrate.Ensure the benzene starting material is free of deactivating substituents.
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst to the acylating agent to at least 1.1:1.
Formation of multiple products Isomerization of the acyl group.Use a milder Lewis acid catalyst (e.g., FeCl₃) and lower reaction temperatures.
Polyacylation.Use a molar excess of the aromatic substrate.
Difficult workup Emulsion formation.Add more of the organic solvent or a saturated brine solution to break the emulsion.
Grignard Reaction Route
Problem Potential Cause(s) Recommended Solution(s)
Failure to form Grignard reagent Wet glassware or solvent.Thoroughly dry all glassware and use anhydrous solvents.
Inactive magnesium surface.Activate the magnesium turnings with a small amount of iodine or by crushing them under an inert atmosphere.
Low yield of ketone Reaction with atmospheric CO₂.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time. Monitor the progress by TLC or GC.
Formation of tertiary alcohol byproduct Over-addition of the Grignard reagent.Use inverse addition (add Grignard reagent to the acylating agent). Perform the reaction at low temperatures (-78 °C).
Formation of Wurtz coupling byproduct Reaction of Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous benzene (excess).

  • Addition of Acyl Chloride: Cool the suspension in an ice bath. Add 2-methylvaleryl chloride (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To this, add a solution of phenylethyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, stir for an additional hour at room temperature.

  • Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of 2-methylpropionyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Follow steps 6-8 from the Friedel-Crafts protocol.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Friedel-Crafts Acylation Route B: Grignard Reaction Route C: Oxidation
Starting Materials Benzene, 2-Methylvaleryl ChloridePhenylethyl Bromide, 2-Methylpropionyl Chloride2-Methyl-1-phenylpentan-3-ol, Oxidizing Agent
Key Reagents/Catalysts AlCl₃Magnesium, Diethyl EtherPCC, DMP, or Swern Oxidation Reagents
Typical Yield 60-75%55-70%>90%
Reaction Time 3-5 hours12-16 hours1-3 hours
Reaction Temperature 0 °C to Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Challenges Catalyst deactivation, Potential for isomerizationMoisture sensitivity, Over-addition to form tertiary alcoholAvailability of starting alcohol, Use of stoichiometric oxidants

Visualizations

experimental_workflow cluster_friedel_crafts Route A: Friedel-Crafts Acylation cluster_grignard Route B: Grignard Reaction fc_start Benzene + 2-Methylvaleryl Chloride fc_reaction Friedel-Crafts Acylation (AlCl₃, 0°C -> RT) fc_start->fc_reaction fc_workup Aqueous Workup fc_reaction->fc_workup fc_purification Purification (Distillation/Chromatography) fc_workup->fc_purification fc_product This compound fc_purification->fc_product grignard_start Phenylethyl Bromide + Mg grignard_formation Grignard Formation (Anhydrous Ether) grignard_start->grignard_formation grignard_reagent Phenylethylmagnesium Bromide grignard_formation->grignard_reagent grignard_reaction Reaction at -78°C grignard_reagent->grignard_reaction acyl_chloride 2-Methylpropionyl Chloride acyl_chloride->grignard_reaction grignard_workup Aqueous Workup grignard_reaction->grignard_workup grignard_purification Purification (Distillation/Chromatography) grignard_workup->grignard_purification grignard_product This compound grignard_purification->grignard_product

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_fc Friedel-Crafts Issues cluster_grignard Grignard Reaction Issues start Low Yield or No Product fc_catalyst Check Catalyst Activity start->fc_catalyst Route A? grignard_anhydrous Strictly Anhydrous Setup? start->grignard_anhydrous Route B? fc_anhydrous Ensure Anhydrous Conditions fc_catalyst->fc_anhydrous fc_ratio Verify Stoichiometric Ratio fc_anhydrous->fc_ratio solution Optimize Conditions & Re-run Experiment fc_ratio->solution grignard_mg Activate Magnesium grignard_anhydrous->grignard_mg Yes grignard_temp Low Temperature Addition? grignard_mg->grignard_temp grignard_temp->solution

Caption: Troubleshooting logic for synthesis optimization.

Troubleshooting low yield in Friedel-Crafts acylation of phenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in the Friedel-Crafts acylation of phenyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low product yields in a question-and-answer format.

Q1: My Friedel-Crafts acylation reaction has a very low or no yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your aromatic substrate, as certain impurities can inhibit the reaction.

Q2: How can I be sure my Lewis acid catalyst is active?

A2: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Its exposure to atmospheric moisture can lead to deactivation.[1][2] Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.

Q3: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is not working. What is the issue?

A3: Aromatic compounds with amine or hydroxyl groups are generally unsuitable for direct Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[2] This forms a complex that deactivates the catalyst and also strongly deactivates the aromatic ring, preventing the desired acylation from occurring.

  • Solution: Protect the functional group before performing the acylation. For example, an amine can be converted to an amide, and a hydroxyl group can be protected as an ester. The protecting group can be removed after the Friedel-Crafts reaction is complete.

Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity?

A4: The regioselectivity of Friedel-Crafts acylation can be influenced by several factors:

  • Substituent Effects: Electron-donating groups on the phenyl ring direct acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position. Steric hindrance often favors the para product.

  • Solvent Choice: The polarity of the solvent can influence the ratio of isomers. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the alpha-position (kinetic product), while polar solvents like nitrobenzene (B124822) favor the beta-position (thermodynamic product).[3]

  • Temperature: Reaction temperature can also affect regioselectivity. Lower temperatures often provide higher selectivity.

Q5: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

A5: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.

  • Solution: Ensure you are using a sufficient volume of an appropriate inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane. Vigorous stirring is also essential to maintain a homogeneous mixture.

Q6: My work-up procedure is problematic, with emulsions forming during extraction. How can I improve this?

A6: Emulsion formation is a common issue during the aqueous workup of Friedel-Crafts reactions.

  • Solution: To break up emulsions, try adding a saturated solution of sodium chloride (brine). Pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid can also help prevent emulsion formation from the start.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how various experimental parameters can influence the yield of Friedel-Crafts acylation reactions.

Table 1: Effect of Catalyst Loading and Temperature on the Acylation of Anisole (B1667542) with Acetic Anhydride

Reaction Conditions: 1 mmol Anisole, 2 equiv. Acetic Anhydride, 0.5 g TAAIL 6 (ionic liquid solvent), 2 hours.[4]

EntryCatalyst (FeCl₃·6H₂O) (mol %)Temperature (°C)Yield (%)
1106097
256087
326065
4104082
554068
624051

Table 2: Comparison of Different Catalysts for the Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity
AlCl₃Acetyl ChlorideDichloromethane0 to RT0.5HighHigh (para)
ZnCl₂Acetic AnhydrideSolvent-free30<1High-
SnO₂ nanosheetsBenzoyl ChlorideSolvent-free50~178-92High (para)
Zeolite HβAcetic Anhydride1,2-dichloroethane80364-

Table 3: Acylation of Toluene with Different Acetylating Agents and Catalysts

Catalyst prepared by heat-treating FeSO₄ at the specified temperature.

CatalystAcetylating AgentTemperature (°C)Time (h)Yield (%)Isomer Distribution (o:m:p)
FeSO₄ (700 °C)Acetyl BromideRoom Temp-682:1:97
FeSO₄ (800 °C)Acetyl HalidesRoom Temp->902:1:97
FeSO₄ (700 °C)Acetic Anhydride80338Lower selectivity than halides
FeSO₄ (800 °C)Acetic Anhydride100555Lower selectivity than halides

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Anisole with Acetyl Chloride using AlCl₃

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in dry dichloromethane and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel with continuous stirring.

  • Addition of Substrate: After the formation of the acylium ion complex (the mixture may change color), add a solution of anisole (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired acylated product.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIonComplex [R-CO-Cl---AlCl₃] AcylChloride->AcyliumIonComplex Coordination LewisAcid AlCl₃ LewisAcid->AcyliumIonComplex AcyliumIon R-C≡O⁺ AcyliumIonComplex->AcyliumIon Cleavage AlCl4 AlCl₄⁻ AcyliumIonComplex->AlCl4 Benzene (B151609) Phenyl Ring SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex AlCl4->ProductComplex Benzene->SigmaComplex Attack SigmaComplex->ProductComplex Loss of H⁺ FinalProduct Aryl Ketone ProductComplex->FinalProduct Work-up (H₂O) HCl HCl ProductComplex->HCl RegenCatalyst AlCl₃ ProductComplex->RegenCatalyst

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckReagents Check Reagent Quality & Purity Start->CheckReagents CheckReagents->Start Impure Reagents (Purify or Replace) CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Reagents OK CheckConditions->Start Moisture Present (Dry Glassware/Solvents) CheckCatalyst Assess Catalyst Activity & Stoichiometry CheckConditions->CheckCatalyst Conditions Dry CheckCatalyst->Start Inactive/Insufficient Catalyst (Use Fresh/More Catalyst) CheckSubstrate Evaluate Substrate Reactivity CheckCatalyst->CheckSubstrate Catalyst OK CheckSubstrate->Start Deactivated Substrate (Protecting Group/Alternative Route) OptimizeTemp Optimize Reaction Temperature CheckSubstrate->OptimizeTemp Substrate Suitable OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent OptimizeWorkup Improve Work-up Procedure OptimizeSolvent->OptimizeWorkup Solution Improved Yield OptimizeWorkup->Solution

Caption: Troubleshooting workflow for low yield.

Catalyst_Deactivation cluster_deactivators Deactivating Agents ActiveCatalyst Active Lewis Acid AlCl₃ DeactivationPathways Deactivation Pathways InactiveCatalyst {Inactive Species} Moisture H₂O (Moisture) Moisture->InactiveCatalyst Hydrolysis Al(OH)Cl₂ + HCl Product Product Ketone (R-CO-Ar) Product->InactiveCatalyst Complexation [R-CO-Ar-AlCl₃] BasicSubstrate Substrate with -NH₂ / -OH BasicSubstrate->InactiveCatalyst Coordination [Ar-NH₂-AlCl₃]

Caption: Pathways for Lewis acid catalyst deactivation.

References

Technical Support Center: Removal of Unreacted Benzaldehyde from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted benzaldehyde (B42025) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzaldehyde from a reaction mixture?

A1: The most prevalent and effective methods for the removal of unreacted benzaldehyde include:

  • Aqueous Extraction: Utilizing a liquid-liquid extraction with an aqueous solution, such as sodium bisulfite, to selectively remove the aldehyde.[1]

  • Distillation: Separating benzaldehyde from the desired product based on differences in boiling points through simple, vacuum, or steam distillation.[1][2]

  • Chromatography: Employing techniques like column chromatography to separate benzaldehyde from other components in the reaction mixture.[1]

  • Chemical Scavengers: Using reagents that selectively react with benzaldehyde to form a derivative that is easily separated by filtration or extraction.[1]

Q2: I observe a white crystalline solid in my benzaldehyde starting material. What is it and how can I remove it?

A2: The white crystalline solid is likely benzoic acid, which forms from the oxidation of benzaldehyde upon exposure to air.[1][3] To remove it, you can perform a basic aqueous wash. Dissolve the reaction mixture in a suitable organic solvent and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).[1][4] The benzoic acid will be converted to its water-soluble sodium salt (sodium benzoate) and partition into the aqueous layer, which can then be separated.[1]

Q3: When is a sodium bisulfite wash the most appropriate method for benzaldehyde removal?

A3: A sodium bisulfite wash is a highly effective method for removing aldehydes when the desired product is not an aldehyde and is stable under aqueous workup conditions.[1] This technique relies on the formation of a water-soluble bisulfite adduct with benzaldehyde, which can be easily removed from the organic layer through extraction.[1][5]

Q4: Can I recover the benzaldehyde after it has been treated with sodium bisulfite?

A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., sodium hydroxide) or an acid, which will regenerate the benzaldehyde.[1][6] The recovered benzaldehyde can then be extracted back into an organic solvent.[1]

Q5: Are there any drawbacks to using column chromatography for removing benzaldehyde?

A5: While column chromatography can be used, it may not always be the ideal method. The slightly acidic nature of silica (B1680970) gel can sometimes lead to the decomposition of the aldehyde.[1] It is often considered when other methods like extraction or distillation are not feasible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete benzaldehyde removal after sodium bisulfite wash. 1. Insufficient amount of sodium bisulfite solution. 2. The sodium bisulfite solution is not freshly prepared. 3. Inadequate mixing of the biphasic system.1. Use a larger volume or a more concentrated solution of saturated sodium bisulfite. 2. Always use a freshly prepared saturated solution of sodium bisulfite for optimal reactivity. 3. Ensure vigorous shaking during the extraction to maximize interfacial contact between the organic and aqueous phases. The use of a phase-transfer catalyst can sometimes be beneficial.
The desired product is also being extracted into the aqueous layer during the bisulfite wash. The desired product may also be an aldehyde or a highly reactive ketone that can form a bisulfite adduct.This method is not suitable for purifying aldehydic or reactive ketonic products. Consider alternative purification methods such as distillation or chromatography.
An insoluble solid forms at the interface during the bisulfite extraction. For highly non-polar aldehydes, the resulting bisulfite adduct may not be sufficiently soluble in either the aqueous or the organic layer.[6]Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the aqueous and organic layers.[6]
Benzaldehyde reappears in the product after purification and storage. The purified product may have contained residual traces of benzaldehyde that oxidized to benzoic acid, or the product itself may be unstable and decompose to form benzaldehyde.Ensure complete removal of benzaldehyde during the initial purification. Store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent oxidative degradation.[3]
During vacuum distillation, the benzaldehyde turns dark and tar-like. The distillation temperature is too high, leading to thermal decomposition of the benzaldehyde.[7]Use a better vacuum source to lower the boiling point of benzaldehyde and distill at a lower temperature. Ensure the heating mantle is not set too high and that the flask is heated evenly.[7]

Quantitative Data on Purification Methods

The efficiency of benzaldehyde removal can be quantified. Below is a summary of representative data for the sodium bisulfite extraction method.

Method Initial Mixture Purity of Recovered Compound (%) Aldehyde Removal (%)
Sodium Bisulfite Extraction1:1 mixture of an aromatic aldehyde and a non-reactive compound>95>95
Sodium Bisulfite Extraction1:1 mixture of an aliphatic aldehyde and a non-reactive compound>95>95

Note: The use of dimethylformamide (DMF) as a co-solvent can improve the removal rates for aliphatic aldehydes.[6][8]

Experimental Protocols

Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Extraction

This protocol is optimized for the removal of aromatic aldehydes from a reaction mixture.[5]

Materials:

  • Crude reaction mixture containing benzaldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Immiscible organic solvent for extraction (e.g., ethyl acetate (B1210297), hexanes)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[6][8]

  • Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.[8]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel. Shake vigorously to partition the components.[8]

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer will contain the water-soluble benzaldehyde-bisulfite adduct, while the upper organic layer will contain the purified product.[5]

  • Work-up: Carefully drain and collect the lower aqueous layer. Wash the remaining organic layer with deionized water to remove any residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of Benzaldehyde by Distillation

This protocol is suitable for purifying benzaldehyde from non-volatile impurities and its primary oxidation product, benzoic acid.

Materials:

  • Crude benzaldehyde

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[7]

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution[7]

  • Anhydrous calcium sulfate (CaSO₄) or magnesium sulfate (MgSO₄)[7]

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Acid Removal: Wash the crude benzaldehyde with a 10% aqueous sodium carbonate solution in a separatory funnel until the evolution of carbon dioxide ceases. This step removes the benzoic acid impurity.[4][7]

  • Sulfite Wash: Subsequently, wash the benzaldehyde with a saturated aqueous sodium sulfite solution, followed by a final wash with water.[7]

  • Drying: Dry the washed benzaldehyde over an anhydrous drying agent such as CaSO₄ or MgSO₄.[7]

  • Filtration: Filter to remove the drying agent.

  • Distillation: Transfer the dried benzaldehyde to a round-bottom flask and perform distillation. For higher purity and to prevent thermal decomposition, it is recommended to conduct the distillation under reduced pressure (vacuum distillation).[2][7] Collect the fraction that boils at the appropriate temperature for benzaldehyde (Boiling point at atmospheric pressure is ~179°C; at 10 mmHg, it is ~62°C).[7]

Visualizations

Workflow for Benzaldehyde Removal via Bisulfite Extraction

G Workflow for Benzaldehyde Removal via Bisulfite Extraction A Crude Reaction Mixture (in organic solvent) B Add Saturated NaHSO3 (aq) A->B C Vigorous Shaking (Adduct Formation) B->C D Liquid-Liquid Extraction (add immiscible organic solvent and water) C->D E Separate Layers D->E F Aqueous Layer (Benzaldehyde-Bisulfite Adduct) E->F G Organic Layer (Purified Product) E->G H Wash with Water G->H I Dry (e.g., MgSO4) H->I J Concentrate I->J K Pure Product J->K

Caption: A step-by-step workflow for the removal of benzaldehyde using sodium bisulfite extraction.

Decision Tree for Choosing a Purification Method

G Decision Tree for Benzaldehyde Removal Method A Is the main impurity benzoic acid? B Wash with aq. Na2CO3 or NaOH A->B Yes C Is the desired product an aldehyde? A->C No D Use Sodium Bisulfite Wash C->D No E Are the boiling points of the product and benzaldehyde significantly different? C->E Yes F Use Distillation (Simple or Vacuum) E->F Yes G Use Column Chromatography or Chemical Scavengers E->G No

Caption: A logical decision tree to guide the selection of an appropriate purification method.

References

Stability and degradation of 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-1-phenylpentan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound, an aromatic ketone, is susceptible to degradation under several conditions. Key concerns include:

  • Oxidative Degradation: The benzylic position (the carbon atom attached to the phenyl group and the carbonyl group) is prone to oxidation, which can lead to the formation of various degradation products.[1][2][3][4][5]

  • Hydrolytic Degradation: While ketones are generally more stable to hydrolysis than esters or amides, degradation can occur under strong acidic or basic conditions, potentially leading to cleavage of the molecule.[6][7]

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. The presence of abstractable hydrogens, such as those at the benzylic position, can influence the degradation pathway.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The primary site of oxidation is the benzylic C-H bond. This can lead to the formation of a hydroperoxide intermediate, which can further decompose to form a variety of products, including benzoic acid and other smaller molecules.[1][2][3][4][5]

  • Acid/Base Hydrolysis: Under strong acidic or basic conditions, the ketone bond could potentially be cleaved. However, this is generally less common for ketones compared to other carbonyl compounds.[6]

  • Photodegradation: Upon absorption of UV light, the molecule can undergo several photochemical reactions, including Norrish Type I or Type II reactions, depending on the specific conditions. This can lead to fragmentation of the molecule.

Q3: Are there any known incompatibilities with common excipients?

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing

  • Symptom: The peak for this compound in the HPLC chromatogram is asymmetrical, with a tail extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions The polar ketone group can interact with residual silanol groups on the silica-based stationary phase.[12] Solution: Use a base-deactivated column, add a competitive base like triethylamine (B128534) to the mobile phase (0.1-0.5%), or lower the mobile phase pH to suppress silanol ionization.[13]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.
Contamination of Guard/Analytical Column Accumulation of strongly retained sample components or particulates on the column frit.[13] Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or, if necessary, replace it.[13]
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase.[14][15] Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 2: Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram, often in blank injections or between sample runs.

  • Possible Causes & Solutions:

CauseSolution
Mobile Phase Contamination Impurities in the solvents or additives.[16][17] Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[18]
Injector Carryover Residual sample from a previous injection is carried over to the next.[16] Solution: Implement a robust needle wash protocol between injections, using a strong solvent. If the problem persists, inspect and clean the injector components.[16]
Late Eluting Peaks A compound from a previous injection has a very long retention time and appears in a subsequent run.[16] Solution: Extend the run time of the initial analysis or incorporate a gradient flush with a strong solvent at the end of each run to elute any strongly retained compounds.
System Contamination Contaminants leaching from tubing, seals, or other system components.[18] Solution: Systematically flush the entire HPLC system with a strong solvent. If necessary, replace worn seals or contaminated tubing.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and objectives.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, heat at 60°C or repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: Place the solid compound in a calibrated oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products do not interfere with the peak of the parent compound.

Data Presentation

The following table provides a hypothetical summary of forced degradation results for this compound. Actual results will vary depending on the experimental conditions.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460~5%1
0.1 M NaOH24Room Temp~8%2
3% H₂O₂24Room Temp~15%3
Thermal4880<2%0
Photolytic--~10%2

Visualizations

G cluster_0 Forced Degradation Workflow substance This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) substance->stress analysis HPLC Analysis stress->analysis degradation Degradation Products analysis->degradation pathway Elucidate Degradation Pathways degradation->pathway

Caption: Workflow for a forced degradation study.

G cluster_1 HPLC Troubleshooting Logic problem Chromatographic Problem (e.g., Peak Tailing) cause Identify Potential Causes (e.g., Column, Mobile Phase, Sample) problem->cause Analyze Symptoms solution Implement Corrective Actions cause->solution Systematic Approach verify Verify Resolution solution->verify Re-inject Standard verify->problem If not resolved

Caption: Logic for troubleshooting HPLC issues.

References

Common impurities in commercial 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-Methyl-1-phenylpentan-3-one for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in commercial batches of this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, common impurities in commercial this compound are typically related to the synthetic route employed. A prevalent method for its synthesis is the aldol (B89426) condensation of benzaldehyde (B42025) and 3-pentanone (B124093). Based on this, the following impurities are often anticipated:

  • Starting Materials: Unreacted benzaldehyde and 3-pentanone may be present in trace amounts.

  • Aldol Addition Product: The intermediate product before dehydration, 1-hydroxy-2-methyl-1-phenylpentan-3-one, can be a significant impurity if the condensation reaction is incomplete.

  • Self-Condensation Product: 3-pentanone can undergo self-condensation, leading to impurities derived from this side-reaction.

  • Isomers: Positional isomers such as 3-Methyl-1-phenylpentan-2-one could potentially be formed depending on the reaction conditions.

Q2: How can I identify these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed, particularly for less volatile impurities. For structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Q3: What are the potential sources of these impurities?

A3: The primary sources of impurities are the manufacturing process and subsequent storage.

  • Synthesis-Related Impurities: These arise from incomplete reactions, side reactions, or residual starting materials and reagents. The specific impurities will be directly related to the synthetic pathway used.

  • Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or UV light could potentially lead to degradation. Forced degradation studies can help identify these potential degradants.

Q4: Are there established acceptance criteria for the levels of these impurities?

A4: Acceptance criteria for impurities are typically established by regulatory bodies such as the ICH (International Council for Harmonisation) and pharmacopoeias (e.g., USP, EP). These limits are based on the intended use of the compound, with stricter limits for active pharmaceutical ingredients (APIs) compared to research-grade chemicals. It is crucial to consult the relevant regulatory guidelines for your specific application.

Troubleshooting Guide for Impurity Analysis

This guide provides troubleshooting for common issues encountered during the GC-MS analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the GC column or liner. 2. Sample overload. 3. Inappropriate injection temperature.1. Use a deactivated liner and column. Consider silylation of the liner. 2. Dilute the sample. 3. Optimize the injector temperature; too low may cause slow volatilization, too high may cause degradation.
Ghost Peaks 1. Contamination from the syringe, septum, or carrier gas. 2. Carryover from a previous injection.1. Perform a blank run with just the solvent. Bake out the septum and injector. 2. Implement a thorough wash sequence for the syringe between injections. Increase the oven temperature at the end of the run to elute any high-boiling contaminants.
Inconsistent Retention Times 1. Fluctuation in carrier gas flow rate. 2. Leaks in the GC system. 3. Column degradation.1. Check and stabilize the carrier gas supply and pressure. 2. Perform a leak check of the system. 3. Condition the column or replace it if it is old or has been subjected to harsh conditions.
Difficulty in Identifying Unknown Peaks 1. Low concentration of the impurity. 2. Co-elution with another compound. 3. Mass spectrum not present in the library.1. Concentrate the sample or use a more sensitive detector if available. 2. Modify the GC temperature program to improve separation. 3. Manually interpret the fragmentation pattern. Consider using other analytical techniques like NMR or high-resolution mass spectrometry (HRMS) for structural elucidation.

Quantitative Data Summary

The following table summarizes potential impurities and their likely analytical characteristics. Please note that the concentration ranges are hypothetical and can vary significantly based on the grade and source of the commercial product.

ImpurityChemical FormulaMolecular Weight ( g/mol )Potential Analytical MethodHypothetical Concentration Range (%)
BenzaldehydeC₇H₆O106.12GC-MS, HPLC-UV< 0.1
3-PentanoneC₅H₁₀O86.13GC-MS< 0.1
1-hydroxy-2-methyl-1-phenylpentan-3-oneC₁₂H₁₆O₂192.25GC-MS, HPLC-UV0.1 - 1.0
3-Methyl-1-phenylpentan-2-oneC₁₂H₁₆O176.25GC-MS< 0.5

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

Objective: To identify and quantify potential impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vial with insert

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Transfer an aliquot of the solution to a GC vial.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST, Wiley) and with the mass spectra of known standards if available.

    • Calculate the relative percentage of each impurity based on the peak area (Area % method). For more accurate quantification, a calibration curve with certified reference standards should be prepared.

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound cluster_0 Sample Preparation cluster_1 Analytical Screening cluster_2 Data Evaluation cluster_3 Impurity Identification cluster_4 Further Investigation (if required) Sample Commercial this compound Dilution Dilute in appropriate solvent Sample->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Peak_Integration Peak Integration & Area % Calculation GCMS_Analysis->Peak_Integration Library_Search Mass Spectral Library Search GCMS_Analysis->Library_Search Known_Impurities Identify Known Impurities (e.g., Starting Materials, Intermediates) Peak_Integration->Known_Impurities Quantification Library_Search->Known_Impurities Unknown_Impurities Characterize Unknown Impurities Library_Search->Unknown_Impurities NMR_Analysis NMR for Structural Elucidation Unknown_Impurities->NMR_Analysis HRMS_Analysis HRMS for Elemental Composition Unknown_Impurities->HRMS_Analysis

Technical Support Center: Optimizing Solvent Systems for Phenyl Ketone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of phenyl ketones.

Troubleshooting Guides

This section provides systematic guidance for resolving common issues during the purification of phenyl ketones via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue: The phenyl ketone does not move from the baseline on the TLC plate or column.

This is a frequent issue, particularly with polar phenyl ketones, where the compound strongly adsorbs to the silica (B1680970) gel.

Troubleshooting Workflow:

G start Compound stuck at baseline increase_polarity Increase solvent polarity (e.g., increase ethyl acetate (B1210297) in hexane) start->increase_polarity Is the compound polar? add_modifier Add a modifier to the eluent (e.g., 1-2% triethylamine (B128534) for basic ketones, or a small amount of acetic acid for acidic ketones) increase_polarity->add_modifier Still no movement? solution Problem Resolved increase_polarity->solution Movement observed change_stationary_phase Change stationary phase (e.g., alumina (B75360), reverse-phase silica) add_modifier->change_stationary_phase Still no movement? add_modifier->solution Movement observed change_stationary_phase->solution Movement observed

Caption: Troubleshooting workflow for a compound that does not elute from a silica gel column.

Detailed Steps:

  • Increase Solvent Polarity: The mobile phase is likely not polar enough to displace the phenyl ketone from the silica. Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture). For highly polar ketones, a methanol (B129727)/dichloromethane (B109758) system can be effective.[1]

  • Use Additives: If your phenyl ketone has acidic or basic functionalities, adding a modifier to the mobile phase can disrupt the strong interactions with the silica gel. For basic compounds, adding a small amount of triethylamine (1-2%) can neutralize the acidic silica surface. For acidic compounds, a small amount of acetic acid can aid in elution.[2]

  • Change Stationary Phase: If adjusting the solvent system is not effective, consider using a different stationary phase. Alumina is a good alternative to silica gel and is available in acidic, basic, and neutral forms.[1] For very polar phenyl ketones, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may provide better results.[1]

Issue: Poor separation of the phenyl ketone from impurities.

Even with an appropriate Rf value on the TLC plate (ideally around 0.3), separation on the column can be challenging.[3]

Troubleshooting Steps:

  • Optimize the Solvent System: A single TLC in one solvent system may not be sufficient. Run TLC plates in several different solvent systems to find the one that provides the best separation between your product and the impurities.[4]

  • Consider a Gradient Elution: If a single solvent system does not resolve all components, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be effective.

  • Dry Loading: If the compound has poor solubility in the column eluent, it can precipitate at the top of the column, leading to poor separation.[5] In such cases, dry loading the sample is recommended. Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder, which is then loaded onto the column.[5][6]

  • Check Compound Stability: Phenyl ketones can sometimes degrade on acidic silica gel. To check for this, run a 2D TLC. Spot the compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is on the diagonal, the compound is stable. If new spots appear off the diagonal, the compound is degrading.[1] In this case, consider using a less acidic stationary phase like neutral alumina or adding a base like triethylamine to the eluent.[2]

Recrystallization Troubleshooting

Issue: No crystals form upon cooling.

This is a common issue that can arise from several factors.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seed the solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[8]

  • Reduce Solvent Volume: It is possible that too much solvent was added, and the solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][8]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[9]

Issue: The product "oils out" instead of forming crystals.

Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is impure.[8]

Troubleshooting Steps:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[8]

  • Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed. Then, cool slowly.[8]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Frequently Asked Questions (FAQs)

Column Chromatography

  • Q1: What is a good starting solvent system for purifying a phenyl ketone by flash chromatography?

    • A1: For a "normal" polarity phenyl ketone, a good starting point is 10-50% ethyl acetate in hexane.[2] For more polar ketones, you might start with 100% ethyl acetate or 5% methanol in dichloromethane.[2] For nonpolar ketones, 5% ethyl acetate in hexane is a reasonable start.[2] It is always best to first determine the optimal solvent system by TLC.[3]

  • Q2: How do I choose the right solvent system based on a TLC plate?

    • A2: The ideal solvent system for column chromatography will give your desired phenyl ketone an Rf value of approximately 0.3 on the TLC plate.[3] This generally provides the best separation from impurities.

  • Q3: Can I use methanol in my solvent system with silica gel?

    • A3: Yes, but with caution. Methanol is a very polar solvent and can be used in mixtures with less polar solvents like dichloromethane for highly polar compounds.[2] However, it is generally recommended to use no more than 10% methanol, as higher concentrations can dissolve the silica gel.[2]

  • Q4: My phenyl ketone is basic. What precautions should I take during column chromatography?

    • A4: Basic compounds like some aminophenyl ketones can stick to the acidic silica gel, leading to poor elution and tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 1-3%) to your eluent to neutralize the silica surface.[2] Alternatively, using a neutral or basic alumina column can be effective.[1]

Recrystallization

  • Q5: What are the characteristics of a good recrystallization solvent?

    • A5: A good recrystallization solvent should:

      • Not react with the compound being purified.[10]

      • Dissolve the compound well at high temperatures but poorly at low temperatures.[11]

      • Either dissolve impurities well at all temperatures or not at all.

      • Have a relatively low boiling point for easy removal after purification.[10]

  • Q6: How do I choose a solvent for recrystallizing a phenyl ketone?

    • A6: A general rule of thumb is that "like dissolves like." Since ketones are moderately polar, solvents of similar polarity are often good choices. A common practice is to use a solvent mixture, such as hexane/ethyl acetate or hexane/acetone, to fine-tune the polarity.[12] Ethanol is also a commonly used solvent for recrystallization.[12]

  • Q7: What should I do if my compound is soluble in all common solvents at room temperature?

    • A7: If your phenyl ketone is very soluble in most solvents, finding a single solvent for recrystallization can be difficult. In this case, a mixed solvent system is often the best approach. Dissolve the compound in a small amount of a solvent in which it is very soluble. Then, slowly add a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12]

Data Presentation

Table 1: Properties of Common Solvents for Phenyl Ketone Purification

SolventPolarity IndexBoiling Point (°C)Miscibility with Water
n-Hexane0.169Immiscible
Toluene2.4111Immiscible
Diethyl Ether2.835Slightly Miscible
Dichloromethane3.140Immiscible
Ethyl Acetate4.477Slightly Miscible
Acetone5.156Miscible
Methanol5.165Miscible
Ethanol4.378Miscible
Water10.2100-

Data sourced from various chemical property databases.[10][13][14][15]

Solvent Polarity and Elution Strength Relationship:

G cluster_0 Increasing Polarity cluster_1 Increasing Elution Strength on Silica Gel Hexane Hexane Toluene Toluene Hexane->Toluene Dichloromethane Dichloromethane Toluene->Dichloromethane Ethyl Acetate Ethyl Acetate Dichloromethane->Ethyl Acetate Acetone Acetone Ethyl Acetate->Acetone Methanol Methanol Acetone->Methanol Hexane_e Hexane Toluene_e Toluene Hexane_e->Toluene_e Dichloromethane_e Dichloromethane Toluene_e->Dichloromethane_e Ethyl Acetate_e Ethyl Acetate Dichloromethane_e->Ethyl Acetate_e Acetone_e Acetone Ethyl Acetate_e->Acetone_e Methanol_e Methanol Acetone_e->Methanol_e

Caption: Relationship between solvent polarity and elution strength in normal-phase chromatography.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark equidistant spots on this line for your crude sample and any standards.

  • Spot the Plate: Dissolve a small amount of your crude phenyl ketone mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the marked origin on the TLC plate. Allow the spot to dry completely.

  • Develop the Plate: Prepare a developing chamber by adding a small amount of your chosen solvent system (e.g., 20% ethyl acetate in hexane) to a beaker or TLC tank with a lid. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber.

  • Elute and Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine).

  • Calculate Rf Values: The Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the solvent system composition until the Rf of your target phenyl ketone is approximately 0.3.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Fill the column with silica gel, either as a dry powder or as a slurry in the initial eluting solvent. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Pre-elution: Pass several column volumes of the initial, least polar eluting solvent through the column to ensure it is well-packed and equilibrated. Do not let the solvent level drop below the top of the sand.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude phenyl ketone in a minimal amount of the eluting solvent and carefully add it to the top of the column with a pipette.[2]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[16]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure to the top of the column using a pump or a pipette bulb to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the purified phenyl ketone.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the phenyl ketone has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude phenyl ketone in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with swirling until the solid is completely dissolved. If using a flammable solvent, use a steam bath or a heating mantle, not an open flame.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[9] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

References

Challenges in the scale-up of 2-Methyl-1-phenylpentan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-Methyl-1-phenylpentan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and scalable synthetic route involves the Grignard reaction between an appropriate organomagnesium halide and a nitrile.[1] Specifically, the reaction of ethylmagnesium bromide with 2-phenylpropanenitrile (B133222) is a typical approach. This method is favored for producing unsymmetrical ketones.[1]

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: The most critical parameters include maintaining strictly anhydrous conditions, controlling the reaction temperature, and managing the addition rate of the Grignard reagent.[2] Moisture can quench the Grignard reagent, significantly reducing the yield.[3] Temperature control is essential to minimize side reactions, and a slow addition rate can prevent the accumulation of unreacted Grignard reagent, which could lead to side product formation.[2]

Q3: What are the primary side products to expect during the scale-up of this synthesis?

A3: The primary side product is often the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone product.[4] Other potential byproducts can include unreacted starting materials and products from the reaction of the Grignard reagent with any residual moisture or other electrophilic impurities. With sterically hindered ketones, side products from enolization or reduction can also occur.[1]

Q4: How can the formation of the tertiary alcohol byproduct be minimized?

A4: Minimizing the formation of the tertiary alcohol can be achieved by using N-methoxy-N-methylamides (Weinreb amides) or nitriles as starting materials, as the intermediate is more stable and less prone to a second addition.[5] Additionally, careful control of stoichiometry and reaction temperature is crucial.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: On an industrial scale, conventional distillation can sometimes lead to decomposition and discoloration of crude ketones due to prolonged heating.[6] Vacuum distillation is a preferred method to purify the product at lower temperatures.[7] Another approach involves treating the crude ketone with a non-volatile amine during distillation to convert aldehyde impurities into high-boiling derivatives that remain in the distillation bottoms.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in reagents or glassware: Grignard reagents are highly sensitive to moisture.[2] 2. Poor quality of magnesium turnings: An oxide layer on the magnesium can prevent the reaction from initiating.[3] 3. Improper reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.[2] 2. Activate magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3] 3. Optimize temperature: Monitor the reaction temperature closely. Gentle heating might be necessary for initiation, followed by cooling to maintain a steady reaction rate.
Formation of Significant Amounts of Tertiary Alcohol Byproduct 1. Excess Grignard reagent: Using a significant excess of the Grignard reagent can lead to a second addition to the ketone product.[4] 2. High reaction temperature: Higher temperatures can increase the rate of the second addition.1. Control stoichiometry: Use a stoichiometric amount or a slight excess of the Grignard reagent. 2. Maintain low temperature: Keep the reaction temperature low during the addition of the Grignard reagent.
Presence of Unreacted Starting Material (Nitrile) 1. Incomplete reaction: The reaction may not have gone to completion. 2. Inactive Grignard reagent: The Grignard reagent may have been quenched by moisture or other impurities.1. Increase reaction time or temperature: After the addition of the Grignard reagent, allow the reaction to stir for a longer period or gently warm it to ensure completion. 2. Titrate Grignard reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration.
Difficulty in Product Purification 1. Formation of emulsions during workup: This can make phase separation difficult. 2. Co-distillation of impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.1. Use saturated ammonium (B1175870) chloride solution for quenching: This can help to break up emulsions. 2. Employ fractional vacuum distillation: Use a distillation column with a higher number of theoretical plates for better separation. Alternatively, consider chromatographic purification for smaller scales.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on the synthesis of similar aryl-alkyl ketones.[5][7]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • 2-Phenylpropanenitrile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Phenylpropanenitrile:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of 2-phenylpropanenitrile in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Representative Yields for Aryl Ketone Synthesis via Grignard Reaction with Nitriles (Analogous Reactions)

Starting NitrileGrignard ReagentProductYield (%)Reference
BenzonitrileMethylmagnesium bromideAcetophenone~70-80%[1]
CyclopropanecarbonitrilePhenylmagnesium bromideCyclopropyl phenyl ketoneHigh[5]

Note: The yields are for analogous reactions and may vary for the synthesis of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Ketone Synthesis cluster_workup Workup and Purification prep_start Start: Anhydrous Setup mg_activation Magnesium Activation (Iodine) prep_start->mg_activation etbr_addition Dropwise Addition of Ethyl Bromide Solution mg_activation->etbr_addition reflux Reflux to Complete Formation etbr_addition->reflux cooling Cool Grignard Reagent to 0 °C reflux->cooling nitrile_addition Dropwise Addition of 2-Phenylpropanenitrile cooling->nitrile_addition rt_stir Stir at Room Temperature nitrile_addition->rt_stir quench Quench with Saturated Ammonium Chloride rt_stir->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Anhydrous Sodium Sulfate extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification end end purification->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure? check_moisture Check for Moisture in Reagents/Glassware start->check_moisture moisture_present Yes check_moisture->moisture_present Present? moisture_absent No check_moisture->moisture_absent Absent? dry_thoroughly Action: Flame-dry glassware, use anhydrous solvents. moisture_present->dry_thoroughly check_mg Check Magnesium Activation moisture_absent->check_mg mg_inactive Inactive check_mg->mg_inactive Active? mg_active Active check_mg->mg_active Active? activate_mg Action: Use iodine or 1,2-dibromoethane to activate. mg_inactive->activate_mg check_temp Review Reaction Temperature Profile mg_active->check_temp temp_issue Suboptimal check_temp->temp_issue Optimal? temp_ok Optimal check_temp->temp_ok Optimal? optimize_temp Action: Adjust heating/cooling to maintain optimal temperature. temp_issue->optimize_temp further_investigation Further Investigation Needed: - Check starting material purity - Analyze for side products temp_ok->further_investigation

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-1-phenylpentan-3-one and 1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-1-phenylpentan-3-one and 1-phenylpentan-3-one (B1266473). While direct comparative experimental data for these specific ketones is not extensively available in published literature, this document extrapolates their expected reactivity based on established principles of organic chemistry, focusing on the electronic and steric effects of the α-methyl group.

Introduction

1-phenylpentan-3-one and its α-methylated analogue, this compound, are ketones that can serve as intermediates in organic synthesis. The presence of a methyl group on the α-carbon in this compound introduces significant steric and electronic differences that are anticipated to influence their reactivity towards various chemical transformations. Understanding these differences is crucial for reaction design, optimization, and the synthesis of novel chemical entities in drug discovery and development.

Theoretical Comparison of Reactivity

The primary structural difference between the two molecules is the presence of a methyl group at the carbon atom adjacent to the carbonyl group (the α-position) in this compound. This substitution is expected to impact reactivity in two main ways:

  • Steric Hindrance: The methyl group in this compound creates a more crowded environment around the electrophilic carbonyl carbon. This steric bulk is expected to hinder the approach of nucleophiles, thereby slowing down the rate of nucleophilic addition reactions compared to the sterically less encumbered 1-phenylpentan-3-one.[1][2][3]

  • Electronic Effects: Alkyl groups, such as the methyl group, are weakly electron-donating through an inductive effect.[1][4] This electron-donating nature slightly reduces the partial positive charge on the carbonyl carbon of this compound, making it a less potent electrophile compared to 1-phenylpentan-3-one.[1] Consequently, its reactivity towards nucleophiles is expected to be lower.

Based on these principles, 1-phenylpentan-3-one is predicted to be the more reactive of the two ketones in reactions involving nucleophilic attack at the carbonyl carbon.

Quantitative Data Summary (Predicted)

While specific experimental kinetic or yield data for direct comparison is scarce, the following table summarizes the expected relative reactivity based on fundamental organic chemistry principles.

Reaction TypeReagent/ConditionsPredicted More Reactive CompoundPredicted Outcome/Yield ComparisonRationale
Nucleophilic Addition
Grignard ReactionCH₃MgBr, then H₃O⁺1-phenylpentan-3-oneHigher yield and faster reaction rate for 1-phenylpentan-3-one.Less steric hindrance and a more electrophilic carbonyl carbon in 1-phenylpentan-3-one facilitate nucleophilic attack.[5][6]
Wittig ReactionPh₃P=CH₂, THF1-phenylpentan-3-oneHigher yield of the corresponding alkene with 1-phenylpentan-3-one.The bulkier environment around the carbonyl in this compound will likely slow down the formation of the oxaphosphetane intermediate.[7][8]
ReductionNaBH₄, MeOH1-phenylpentan-3-oneFaster reduction to the corresponding secondary alcohol for 1-phenylpentan-3-one.The approach of the hydride nucleophile is less sterically hindered in 1-phenylpentan-3-one.
Enolate Reactions
Aldol (B89426) CondensationLDA, then Benzaldehyde1-phenylpentan-3-oneHigher yield of the aldol addition product with 1-phenylpentan-3-one.The α-proton in this compound is on a tertiary carbon, making it potentially less acidic and enolate formation slower. Steric hindrance in the subsequent nucleophilic attack of the enolate could also play a role.
α-Halogenation (Basic)Br₂, NaOH1-phenylpentan-3-oneFaster polyhalogenation is expected for 1-phenylpentan-3-one if it were a methyl ketone. However, for these structures, the reaction would proceed at the α-carbon. The relative rates would depend on enolate formation, which is expected to be faster for 1-phenylpentan-3-one.The acidity of α-protons is a key factor. The α-protons in 1-phenylpentan-3-one are on a secondary carbon, which are generally more acidic than the single α-proton on the tertiary carbon of this compound.

Experimental Protocols

The following are generalized experimental protocols that could be adapted to compare the reactivity of this compound and 1-phenylpentan-3-one.

Comparative Grignard Reaction

Objective: To compare the reactivity of the two ketones towards a Grignard reagent by monitoring reaction time and yield of the corresponding tertiary alcohol.

Materials:

  • This compound

  • 1-phenylpentan-3-one

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether. Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture for 30 minutes.

  • Reaction with Ketone: In two separate, parallel reactions, cool a solution of the Grignard reagent to 0 °C. To each, add a solution of either this compound (1.0 equivalent) or 1-phenylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Monitoring and Work-up: Monitor the disappearance of the starting ketone in both reactions using Thin Layer Chromatography (TLC). Upon completion, quench both reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Isolation and Analysis: Separate the organic layers, extract the aqueous layers with diethyl ether, combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohols by column chromatography and determine the yield for each reaction.

Comparative Wittig Reaction

Objective: To compare the efficiency of olefination of the two ketones using a Wittig reagent.

Materials:

  • This compound

  • 1-phenylpentan-3-one

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Reaction with Ketone: In two separate, parallel reactions, cool the ylide solution to 0 °C. To each, add a solution of either this compound (1.0 equivalent) or 1-phenylpentan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Monitoring and Work-up: Allow the reactions to warm to room temperature and stir overnight. Monitor the consumption of the starting ketones by TLC. Quench the reactions by adding water.

  • Isolation and Analysis: Extract the reaction mixtures with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product alkenes by column chromatography and compare the yields.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Reactivity cluster_1 Comparison Reactivity Ketone Reactivity Steric Steric Hindrance Reactivity->Steric decreased by Electronic Electronic Effects Reactivity->Electronic influenced by Ketone1 1-phenylpentan-3-one Reactivity_Comparison Higher Reactivity Ketone1->Reactivity_Comparison Ketone2 This compound Ketone2->Reactivity_Comparison Lower Reactivity G Start Start: Comparative Reactivity Study Setup Parallel Reaction Setup (Identical Conditions) Start->Setup Ketone1 Reaction with 1-phenylpentan-3-one Setup->Ketone1 Ketone2 Reaction with This compound Setup->Ketone2 Monitor Monitor Reaction Progress (e.g., TLC, GC) Ketone1->Monitor Ketone2->Monitor Workup Quench and Work-up Monitor->Workup Isolate Isolate and Purify Products Workup->Isolate Analyze Analyze Results (Yield, Reaction Time) Isolate->Analyze Conclusion Draw Conclusion on Relative Reactivity Analyze->Conclusion

References

A Comparative Spectroscopic Analysis of Phenylpentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various phenylpentanone isomers, offering valuable data for their differentiation and characterization. The isomers covered include 1-phenyl-1-pentanone, 1-phenyl-2-pentanone, 1-phenyl-3-pentanone, 3-phenyl-2-pentanone, and 5-phenyl-2-pentanone. All isomers share the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2][3][4][5] The strategic placement of the phenyl group and the carbonyl group results in unique spectroscopic fingerprints for each isomer, which are crucial for their unambiguous identification in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the different phenylpentanone isomers.

Table 1: Infrared (IR) Spectroscopy Data

IsomerC=O Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)
1-Phenyl-1-pentanone ~1685-1666 (conjugated)[6]~3100-3000~3000-2850
1-Phenyl-2-pentanone ~1715 (non-conjugated)[6]~3100-3000~3000-2850
1-Phenyl-3-pentanone ~1715 (non-conjugated)[6]~3100-3000~3000-2850
3-Phenyl-2-pentanone ~1715 (non-conjugated)[6]~3100-3000~3000-2850
5-Phenyl-2-pentanone ~1715 (non-conjugated)[6]~3100-3000~3000-2850

Note: The carbonyl stretching frequency is a key diagnostic tool. Conjugation of the carbonyl group with the phenyl ring in 1-phenyl-1-pentanone results in a shift to a lower wavenumber compared to the non-conjugated isomers.[6]

Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

IsomerAromatic ProtonsProtons α to CarbonylOther Aliphatic Protons
1-Phenyl-1-pentanone 7.9-7.4 (m, 5H)2.9 (t, 2H)1.7 (sext, 2H), 1.4 (sext, 2H), 0.9 (t, 3H)
1-Phenyl-2-pentanone 7.3-7.1 (m, 5H)3.6 (s, 2H)2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H)
1-Phenyl-3-pentanone 7.3-7.1 (m, 5H)2.7 (t, 2H), 2.4 (q, 2H)2.9 (t, 2H), 1.0 (t, 3H)
3-Phenyl-2-pentanone 7.3-7.1 (m, 5H)3.6 (q, 1H), 2.1 (s, 3H)1.8-1.6 (m, 2H), 0.8 (t, 3H)
5-Phenyl-2-pentanone 7.3-7.1 (m, 5H)2.5 (t, 2H), 2.1 (s, 3H)2.6 (t, 2H), 1.9 (quint, 2H)

Note: The chemical shifts and splitting patterns of the protons adjacent to the carbonyl group and the phenyl group are highly diagnostic for each isomer.

Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

IsomerC=O CarbonAromatic CarbonsAliphatic Carbons
1-Phenyl-1-pentanone ~200~137, 133, 128, 128~38, 27, 22, 14
1-Phenyl-2-pentanone ~210~134, 129, 128, 127~51, 45, 18, 14
1-Phenyl-3-pentanone ~211~141, 128, 128, 126~45, 36, 30, 8
3-Phenyl-2-pentanone ~212~140, 129, 128, 127~55, 27, 25, 12
5-Phenyl-2-pentanone ~209~142, 128, 128, 126~45, 35, 30, 28

Note: The chemical shift of the carbonyl carbon and the unique set of signals for the aliphatic carbons provide clear differentiation between the isomers.

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

IsomerMolecular Ion (M⁺)Base PeakOther Key Fragments
1-Phenyl-1-pentanone 162[1]105 (C₆H₅CO⁺)77 (C₆H₅⁺), 120 (M-C₃H₆)
1-Phenyl-2-pentanone 162[7]91 (C₇H₇⁺)71, 43
1-Phenyl-3-pentanone 16291 (C₇H₇⁺)133, 105, 77, 57
3-Phenyl-2-pentanone 16210577, 43
5-Phenyl-2-pentanone 162[5]43 (CH₃CO⁺)91 (C₇H₇⁺), 104, 119

Note: The fragmentation patterns, particularly the base peak, are highly indicative of the isomer's structure. For example, the prominent benzoyl cation (m/z 105) is characteristic of 1-phenyl-1-pentanone, while the tropylium (B1234903) ion (m/z 91) is a common fragment for isomers with a benzyl (B1604629) group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenylpentanone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[10]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[10]

    • Set the spectral width to cover a range of -1 to 10 ppm.[10]

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[10]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[10]

    • Process the data using Fourier transformation, phase correction, and baseline correction.[10] Integrate the peaks to determine the relative number of protons.[10]

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.[10]

    • Use a proton-decoupled sequence to obtain singlets for each unique carbon.[10]

    • Set the spectral width to cover a range of 0 to 220 ppm.[10]

    • Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary carbons.[10]

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

    • Process the data similarly to the ¹H NMR spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[10]

    • KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates) or a pure KBr pellet.[10]

    • Place the sample in the spectrometer and record the spectrum over the range of 4000 to 400 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[12]

  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer.[13]

    • For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.[14] EI is a hard ionization technique that leads to extensive fragmentation.[14]

    • For less volatile samples or to obtain a more prominent molecular ion peak, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, often coupled with Liquid Chromatography (LC-MS).[13][14]

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]

  • Data Acquisition:

    • The detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[12]

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of phenylpentanone isomers is illustrated in the following diagram.

G Spectroscopic Comparison Workflow for Phenylpentanone Isomers cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer1 1-Phenyl-1-pentanone IR IR Spectroscopy Isomer1->IR NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry Isomer1->MS Isomer2 1-Phenyl-2-pentanone Isomer2->IR Isomer2->NMR Isomer2->MS Isomer3 1-Phenyl-3-pentanone Isomer3->IR Isomer3->NMR Isomer3->MS Isomer4 3-Phenyl-2-pentanone Isomer4->IR Isomer4->NMR Isomer4->MS Isomer5 5-Phenyl-2-pentanone Isomer5->IR Isomer5->NMR Isomer5->MS IR_Data C=O Stretch (Conjugated vs. Non-conjugated) IR->IR_Data NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Patterns MS->MS_Data Identification Unambiguous Isomer Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of phenylpentanone isomers.

References

Comparative analysis of synthesis routes for substituted ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted ketones is a cornerstone of modern organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. A variety of synthetic routes exist, each with its own set of advantages and limitations. This guide provides a comparative analysis of four widely employed methods: Friedel-Crafts acylation, oxidation of secondary alcohols, the reaction of organocuprates with acid chlorides, and the reaction of Grignard reagents with nitriles. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific synthetic challenges.

Comparative Performance of Ketone Synthesis Routes

The selection of a synthetic route for a substituted ketone is a multifactorial decision, balancing yield, reaction conditions, substrate scope, and functional group tolerance. The following table summarizes quantitative data for the synthesis of comparable ketone products via the four discussed methods, providing a snapshot of their relative performance.

Synthesis RouteExample ProductStarting MaterialsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key Considerations
Friedel-Crafts Acylation Acetophenone (B1666503)Benzene (B151609), Acetic Anhydride (B1165640), AlCl₃~75-850.5 - 1Reflux (~60)Limited to aromatic substrates; catalyst is moisture-sensitive; risk of polyacylation with activated rings.
Oxidation of Secondary Alcohols CyclohexanoneCyclohexanol (B46403), Sodium Dichromate, H₂SO₄~80-901 - 255 - 60Requires a secondary alcohol precursor; use of toxic chromium reagents; milder, modern alternatives exist.
Organocuprate + Acid Chloride AcetophenoneBenzoyl Chloride, Lithium Dimethylcuprate~80-951 - 2-78 to RTGood for sensitive substrates; organocuprates are less basic than Grignards; requires anhydrous conditions.
Grignard Reagent + Nitrile 4-Methylacetophenone4-Methylbenzonitrile, Methylmagnesium Bromide~70-852 - 4RT to RefluxTolerates a variety of functional groups; requires strictly anhydrous conditions; imine intermediate hydrolysis.

In-Depth Analysis of Synthesis Routes

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Advantages:

  • High Yields: This method often provides good to excellent yields for a variety of aromatic substrates.[1]

  • Direct Aryl Ketone Synthesis: It is a direct and efficient way to introduce an acyl group onto an aromatic ring.

Limitations:

  • Substrate Scope: The reaction is generally limited to aromatic or heteroaromatic rings and is not suitable for the synthesis of aliphatic ketones.

  • Catalyst Sensitivity: The Lewis acid catalyst is highly sensitive to moisture, necessitating anhydrous reaction conditions.

  • Ring Deactivation: The product aryl ketone is less reactive than the starting material, which prevents polyacylation. However, the reaction fails with strongly deactivated aromatic rings.

Friedel_Crafts_Acylation AromaticRing Aromatic Ring (e.g., Benzene) SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion AcylHalide Acyl Halide / Anhydride (e.g., Acetyl Chloride) AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) ArylKetone Aryl Ketone (e.g., Acetophenone) SigmaComplex->ArylKetone -H⁺

Mechanism of Friedel-Crafts Acylation.
Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[2] A wide variety of oxidizing agents can be employed, with chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) being historically prevalent.[3]

Advantages:

  • High Efficiency: This method is highly efficient and often proceeds with high yields.[3]

  • Broad Applicability: It is a general method for the synthesis of both cyclic and acyclic ketones, provided the corresponding secondary alcohol is available.

Limitations:

  • Toxicity: Traditional methods often employ carcinogenic chromium(VI) compounds, which pose significant health and environmental risks.[2]

  • Over-oxidation: While secondary alcohols are oxidized to ketones, primary alcohols can be further oxidized to carboxylic acids under the same conditions.

  • Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups.

Oxidation_Workflow Start Secondary Alcohol (e.g., Cyclohexanol) AddOxidant Add Oxidizing Agent (e.g., Jones Reagent) Start->AddOxidant Reaction Reaction at Controlled Temperature AddOxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Ketone (e.g., Cyclohexanone) Purification->Product

General Experimental Workflow for Alcohol Oxidation.
Reaction of Organocuprates with Acid Chlorides

The reaction of organocuprates, also known as Gilman reagents (R₂CuLi), with acid chlorides provides a mild and selective method for ketone synthesis.[4] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, organocuprates typically do not add to the resulting ketone, thus preventing the formation of tertiary alcohol byproducts.[4]

Advantages:

  • High Selectivity: The reaction stops cleanly at the ketone stage.[4]

  • Mild Conditions: Reactions are often carried out at low temperatures, making this method suitable for substrates with sensitive functional groups.

Limitations:

  • Reagent Preparation: Organocuprates are prepared in situ and are sensitive to air and moisture, requiring anhydrous and inert atmosphere conditions.

  • Stoichiometry: Only one of the two organic groups on the cuprate (B13416276) is transferred, which can be a drawback if the organic group is valuable.

Reaction of Grignard Reagents with Nitriles

The addition of a Grignard reagent to a nitrile, followed by aqueous hydrolysis, is a versatile method for the synthesis of ketones. The reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed to the corresponding ketone.

Advantages:

  • Versatility: This method allows for the synthesis of a wide variety of ketones by varying both the Grignard reagent and the nitrile.

  • Functional Group Tolerance: Grignard reagents are generally tolerant of a range of functional groups that might not be compatible with other methods.

Limitations:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, necessitating strictly anhydrous conditions.

  • Two-Step Process: The reaction requires a separate hydrolysis step to convert the intermediate imine to the final ketone product.

Logical_Comparison Topic Choice of Ketone Synthesis Route Aromatic Target is an Aromatic Ketone? Topic->Aromatic Alcohol Secondary Alcohol Precursor Available? Aromatic->Alcohol No FC Consider Friedel-Crafts Acylation Aromatic->FC Yes Sensitive Substrate has Sensitive Functional Groups? Alcohol->Sensitive No Oxidation Consider Oxidation of Secondary Alcohol Alcohol->Oxidation Yes Organocuprate Consider Organocuprate + Acid Chloride Sensitive->Organocuprate Yes Grignard Consider Grignard + Nitrile Sensitive->Grignard No

Decision Logic for Selecting a Synthesis Route.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation

Materials:

  • Anhydrous Benzene (40 mL, 0.45 mol)

  • Anhydrous Aluminum Chloride (20.0 g, 0.15 mol)

  • Acetic Anhydride (6.0 mL, 0.06 mol)

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide (B78521) Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

  • To the flask, add anhydrous benzene (40 mL) and anhydrous aluminum chloride (20 g).

  • From the dropping funnel, add acetic anhydride (6.0 mL) dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture in a water bath at 60°C for 30 minutes, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers and wash successively with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation.

  • Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.[1]

Protocol 2: Synthesis of Cyclohexanone by Oxidation of Cyclohexanol

Materials:

  • Cyclohexanol (6.0 g, 0.06 mol)

  • Sodium Dichromate Dihydrate (12.5 g, 0.042 mol)

  • Concentrated Sulfuric Acid (11 g, 6 mL)

  • Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 100 mL beaker, dissolve sodium dichromate dihydrate (12.5 g) in water (60 mL). With continuous stirring, carefully and slowly add concentrated sulfuric acid (11 g). Allow the mixture to cool.

  • Place cyclohexanol (6 g) in a 100 mL conical flask and add the dichromate solution in one portion with swirling.

  • Monitor the temperature of the reaction mixture. When it rises to 55°C, cool the flask in an ice-water bath to maintain the temperature between 55 and 60°C.

  • Once the exothermic reaction subsides, allow the mixture to stand for 1 hour with occasional swirling.

  • Pour the mixture into a 250 mL round-bottom flask and add 60 mL of water.

  • Distill the mixture until about 30 mL of distillate (two layers) has been collected.

  • Transfer the distillate to a separatory funnel, saturate the aqueous layer with salt, and separate the organic layer.

  • Extract the aqueous layer twice with 10 mL portions of ethyl acetate.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Filter to remove the drying agent and distill off the ethyl acetate. The remaining liquid is cyclohexanone.

Protocol 3: Synthesis of Acetophenone from Benzoyl Chloride and Lithium Dimethylcuprate

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend CuI in anhydrous THF at -78°C (dry ice/acetone bath).

  • Slowly add two equivalents of methyllithium solution to the stirred suspension. The mixture should become a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.

  • Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous THF to the Gilman reagent at -78°C.

  • Allow the reaction to stir at -78°C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude acetophenone can be purified by distillation or column chromatography.

Protocol 4: Synthesis of 4-Methylacetophenone from 4-Methylbenzonitrile and Methylmagnesium Bromide

Materials:

  • 4-Methylbenzonitrile

  • Methylmagnesium Bromide (solution in diethyl ether or THF)

  • Anhydrous Diethyl Ether or THF

  • 10% Aqueous Hydrochloric Acid

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • In the flask, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.

  • Place the methylmagnesium bromide solution (1.1-1.5 equivalents) in the dropping funnel and add it dropwise to the stirred nitrile solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Gentle heating may be applied to ensure completion.

  • Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure 4-methylacetophenone.

References

Lack of Publicly Available Data on the Biological Activity of 2-Methyl-1-phenylpentan-3-one Derivatives Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant gap in the pharmacological evaluation of 2-Methyl-1-phenylpentan-3-one derivatives. Despite extensive searches for quantitative data on their biological activities, including potential anticonvulsant, antimicrobial, cytotoxic, and monoamine oxidase inhibitory effects, no specific studies detailing the synthesis and subsequent biological testing of a series of these compounds could be identified. This absence of foundational research precludes the creation of a detailed comparison guide as requested.

While direct experimental data for this compound derivatives is not available, the biological activities of structurally related compounds may offer some predictive insights into their potential pharmacological profile. It is crucial to note that the following information is based on analogy and does not represent experimental data for the specified class of compounds.

Potential Areas of Biological Activity Based on Structurally Similar Compounds

Central Nervous System (CNS) Activity:

Derivatives of the isomeric ketone, 1-phenylpentan-3-one, have been investigated for their potential as CNS-active agents. Research suggests that these compounds could modulate GABAa receptors, the primary inhibitory neurotransmitter receptors in the brain. This modulation is a common mechanism for many anticonvulsant drugs. The primary synthetic route to explore these derivatives is through reductive amination of the ketone.

Furthermore, the amine derivative, 2-Methyl-2-phenylpentan-3-amine, which can be synthesized from 2-Methyl-2-phenylpentan-3-one, is anticipated to interact with monoamine transporters and calcium channels.[1] This is a characteristic of the broader phenylalkylamine class of compounds, which includes many substances with psychoactive properties.[1] For instance, Pentedrone (α-methylaminovalerophenone), a structural analog, acts as a norepinephrine-dopamine reuptake inhibitor.

Monoamine Oxidase (MAO) Inhibition:

Derivatives of 2-benzylidene-1-indanone, which share some structural motifs with phenylpentanones, have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B). MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases like Parkinson's disease.

Limitations and Future Directions

The lack of empirical data for this compound derivatives highlights a potential area for future research. The synthesis of a library of these compounds with various substitutions on the phenyl ring and modifications at the methyl and ethyl groups, followed by systematic screening for a range of biological activities, would be necessary to establish their pharmacological profile.

Without such foundational studies, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The scientific community awaits further research to elucidate the potential therapeutic applications of this class of compounds.

References

Validating the Structure of 2-Methyl-1-phenylpentan-3-one by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. This guide offers a comprehensive comparison of the NMR spectral data for 2-methyl-1-phenylpentan-3-one against its structural isomers. By presenting predicted and experimental data, this document serves as a practical tool for the validation of this specific ketone, which is of interest in synthetic and medicinal chemistry.

Workflow for Structural Validation by NMR

The process of validating a chemical structure using NMR spectroscopy involves several key steps, from sample preparation to spectral analysis and comparison with potential alternatives. The following diagram illustrates a typical workflow for the structural verification of this compound.

Structural_Validation_Workflow Workflow for NMR-based Structural Validation of this compound cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis cluster_Validation Structure Validation Sample_Purity Ensure Sample Purity (e.g., via Chromatography) Solvent_Selection Select Deuterated Solvent (e.g., CDCl3) Sample_Purity->Solvent_Selection Sample_Dissolution Dissolve Sample (~5-10 mg in 0.6-0.7 mL) Solvent_Selection->Sample_Dissolution 1H_NMR Acquire 1H NMR Spectrum Sample_Dissolution->1H_NMR 13C_NMR Acquire 13C NMR Spectrum 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Peak_Picking Peak Picking and Integration (1H NMR) Process_Spectra->Peak_Picking Assign_Signals Assign Signals (Chemical Shift, Multiplicity, J-coupling) Peak_Picking->Assign_Signals Propose_Structure Propose Structure of this compound Assign_Signals->Propose_Structure Compare_Isomers Compare with Predicted/Experimental Data of Isomers Propose_Structure->Compare_Isomers Final_Confirmation Confirm Structure Compare_Isomers->Final_Confirmation

Caption: Workflow for the validation of this compound structure using NMR.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are benchmarked against the experimental data of its structural isomers to provide a comprehensive analytical overview.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Its Isomers

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
This compound (Predicted) Phenyl-H~7.20 - 7.35m-5H
CH (methine)~3.00 - 3.20m~6.81H
CH₂ (benzyl)~2.85 (dd), ~2.65 (dd)mJgem ≈ 14.0, Jvic ≈ 7.02H
CH₂ (ethyl)~2.40 - 2.55q~7.22H
CH₃ (doublet)~1.10 - 1.20d~6.83H
CH₃ (triplet)~0.95 - 1.05t~7.23H
4-Methyl-1-phenyl-2-pentanone Phenyl-H7.15 - 7.30m-5H
CH₂ (benzyl)3.66s-2H
CH₂2.45d7.02H
CH (methine)2.15 - 2.25m7.01H
CH₃ (doublet)0.92d7.06H
1-Phenyl-3-pentanone [1]Phenyl-H7.15 - 7.30m-5H
CH₂ (next to phenyl)2.91t7.72H
CH₂ (next to C=O)2.75t7.72H
CH₂ (ethyl)2.41q7.42H
CH₃ (ethyl)1.04t7.43H

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Its Isomers

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (ppm)
This compound (Predicted) C=O~213.0
Phenyl C (quaternary)~139.0
Phenyl CH (ortho, para)~128.5 - 129.5
Phenyl CH (meta)~126.5
CH (methine)~50.0
CH₂ (benzyl)~38.0
CH₂ (ethyl)~35.0
CH₃ (doublet)~16.0
CH₃ (triplet)~8.0
4-Methyl-1-phenyl-2-pentanone [2]C=O209.4
Phenyl C (quaternary)134.4
Phenyl CH (ortho)129.4
Phenyl CH (para)128.6
Phenyl CH (meta)126.8
CH₂ (benzyl)52.0
CH₂50.8
CH (methine)24.8
CH₃22.5

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by methods such as column chromatography or distillation.

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Sample Dissolution : Accurately weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition Parameters
  • Spectrometer Frequency : 300-600 MHz

  • Pulse Angle : 30-45 degrees

  • Acquisition Time : 2-4 seconds.[3]

  • Relaxation Delay : 1-5 seconds.[3]

  • Number of Scans : 8-16, depending on the sample concentration.[3]

  • Spectral Width : A range sufficient to cover all expected proton signals, typically -2 to 12 ppm.[3]

¹³C NMR Spectroscopy Acquisition Parameters
  • Spectrometer Frequency : 75-150 MHz

  • Pulse Angle : 30-45 degrees.[3]

  • Acquisition Time : 1-2 seconds.[3]

  • Relaxation Delay : 2-5 seconds (can be longer for quaternary carbons).[3]

  • Number of Scans : 128 or more, as the ¹³C nucleus is less sensitive than ¹H.[3]

  • Proton Decoupling : Broadband proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration (for ¹H NMR) : The chemical shifts of the peaks are determined, and the area under each peak is integrated to determine the relative number of protons.

By following these protocols and comparing the acquired data with the provided reference tables, researchers can confidently validate the structure of this compound and distinguish it from its isomers.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of common analytical techniques for evaluating the purity of 2-Methyl-1-phenylpentan-3-one, a ketone that can serve as a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will be compared, supported by generalized experimental protocols and illustrative data.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. One plausible method is a variation of the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] For instance, a crossed aldol condensation between benzaldehyde (B42025) and pentan-3-one could be a potential route, followed by reduction of the resulting enone.[1] Another approach could involve the oxidation of the corresponding secondary alcohol, 2-methyl-1-phenylpentan-3-ol. Given the context of drug development, where related structures are of interest, the reductive amination of this compound could be a subsequent step to produce amine analogs.

Following synthesis, the crude product will contain the desired ketone along with unreacted starting materials, by-products, and residual solvents. Therefore, a thorough purity assessment is crucial.

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR). It is particularly useful for identifying and quantifying impurities, including isomers, without the need for a reference standard for each impurity.[4]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each technique for the purity assessment of a synthesized ketone like this compound.

Parameter HPLC GC-MS NMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Information Provided Overall purity (area %), detection of non-volatile impuritiesImpurity identification, structural elucidation of volatile unknownsDefinitive structural confirmation, isomeric purity, quantification of all proton-containing species
Advantages Suitable for a wide range of compounds, high resolution, well-established methodsHigh sensitivity and specificity, definitive identification of volatile impurities[2]Provides detailed structural information, can distinguish between isomers, quantitative without individual standards
Limitations Requires a chromophore for UV detection, potential for co-elutionNot suitable for non-volatile or thermally unstable compoundsLower sensitivity compared to chromatographic methods, complex spectra for mixtures
Typical Purity Result 98.5% (by area)99.0% (by area) with identification of a 0.5% solvent residue99.2% (by mole fraction) with identification of a 0.3% isomeric impurity

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is typically effective.[5]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength suitable for the phenyl group (e.g., 254 nm).

  • Sample Preparation : The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A GC system coupled to a mass spectrometer.[3]

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Program : A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to elute all components.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

  • Mass Range : m/z 40-450.[3]

  • Sample Preparation : The sample is diluted in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Experiment : A standard ¹H NMR experiment is performed. For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added to a precisely weighed sample.

  • Data Processing : The spectrum is phased, baseline corrected, and integrated. The purity is calculated by comparing the integral of the analyte signals to the integral of the internal standard.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis and Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Synthesis of this compound Workup Aqueous Workup and Extraction Synthesis->Workup Drying Drying and Solvent Evaporation Workup->Drying Purification Column Chromatography or Distillation Drying->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR Final Pure this compound HPLC->Final GCMS->Final NMR->Final

References

A Comparative Guide to Catalysts in the Synthesis of Phenylpentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenylpentanones, key intermediates in the production of various pharmaceuticals and other fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of phenylpentanones, primarily through the Friedel-Crafts acylation of benzene (B151609) with valeryl chloride or valeric anhydride (B1165640). The performance of traditional homogeneous Lewis acid catalysts is compared with that of more modern, environmentally benign heterogeneous solid acid catalysts, with supporting experimental data to inform catalyst selection.

Performance Comparison of Catalysts

The efficiency of phenylpentanone synthesis is significantly influenced by the catalyst, impacting reaction time, temperature, and overall yield. While traditional Lewis acids are effective, there is a growing emphasis on the development of reusable and greener solid acid catalysts.[1] The following table summarizes the performance of various catalysts in the synthesis of 1-phenyl-1-pentanone (valerophenone).

Catalyst TypeCatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
HomogeneousAlCl₃Valeryl ChlorideBenzene0 - 251 - 2~90General Literature
HomogeneousFeCl₃Valeryl ChlorideBenzene25 - 802 - 4~85General Literature
HeterogeneousZeolite H-BEAValeric AnhydrideBenzene (vapor phase)200 - 300ContinuousModerate to HighGeneral Zeolite Literature
HeterogeneousZeolite H-YValeric AnhydrideBenzene (vapor phase)200 - 300ContinuousModerateGeneral Zeolite Literature
HeterogeneousSulfated ZirconiaValeryl ChlorideDichloromethaneReflux3 - 5HighGeneral Solid Acid Literature

Note: Yields and reaction conditions are representative and can vary based on the specific experimental setup and optimization.

Discussion of Catalyst Performance

Homogeneous Lewis Acid Catalysts (AlCl₃, FeCl₃):

Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional and highly effective Lewis acid catalysts for the Friedel-Crafts acylation.[2] They activate the acylating agent, facilitating electrophilic attack on the aromatic ring.[2] AlCl₃ is generally more reactive, often leading to higher yields in shorter reaction times and at lower temperatures.[3] However, both catalysts are used in stoichiometric amounts and are sensitive to moisture.[4] The work-up procedure to remove the catalyst can be cumbersome and generates significant aqueous waste, posing environmental concerns.[1]

Heterogeneous Solid Acid Catalysts (Zeolites, Sulfated Zirconia):

Heterogeneous catalysts, such as zeolites (H-BEA, H-Y) and sulfated zirconia, offer significant advantages in terms of environmental impact and process efficiency.[1] These solid acids are non-corrosive, and their easy separation from the reaction mixture by simple filtration allows for their regeneration and reuse over multiple cycles.[1]

  • Zeolites: These microporous aluminosilicates provide shape selectivity and strong Brønsted acid sites for catalysis.[5] The acylation reaction using zeolites is often carried out in the vapor phase at higher temperatures.[5] The catalytic activity and selectivity can be tuned by varying the Si/Al ratio and the pore structure of the zeolite.[5]

  • Sulfated Zirconia: This solid superacid is a highly active catalyst for Friedel-Crafts acylation, often demonstrating performance comparable to homogeneous Lewis acids under milder conditions.[1] Its high acidity allows for the efficient activation of the acylating agent.[1]

The primary challenge with heterogeneous catalysts can be lower activity compared to their homogeneous counterparts, sometimes requiring more forcing reaction conditions. Leaching of the active species from the solid support can also be a concern, affecting the catalyst's long-term stability and reusability.[4]

Experimental Protocols

Detailed methodologies for the synthesis of 1-phenyl-1-pentanone using representative homogeneous and heterogeneous catalysts are provided below.

Protocol 1: Synthesis of 1-Phenyl-1-pentanone using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Valeryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (used as both solvent and reactant).

  • Cool the mixture in an ice bath to 0°C.

  • Add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-phenyl-1-pentanone.[4]

Protocol 2: Synthesis of 1-Phenyl-1-pentanone using Zeolite H-BEA

Materials:

  • Zeolite H-BEA catalyst

  • Benzene

  • Valeric Anhydride

  • Fixed-bed reactor system

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Activate the Zeolite H-BEA catalyst by calcining at a high temperature (e.g., 500-550°C) in a stream of dry air for several hours.

  • Pack the activated catalyst into a fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 250°C) under a flow of inert gas.

  • Introduce a vapor-phase feed of benzene and valeric anhydride (with a specific molar ratio) into the reactor using a carrier gas.

  • The products exiting the reactor are condensed and collected.

  • The product mixture is then analyzed by Gas Chromatography (GC) to determine the conversion and selectivity to 1-phenyl-1-pentanone.

  • The catalyst can be regenerated by burning off the coke deposits in a stream of air at high temperature.[5]

Visualizing the Catalytic Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow Reactants Benzene + Valeryl Chloride + AlCl₃ Reaction Reaction in Flask (0°C to RT) Reactants->Reaction Workup Quenching (Ice/HCl) & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product_H 1-Phenyl-1-pentanone Purification->Product_H Reactants_Het Benzene (vapor) + Valeric Anhydride (vapor) Reaction_Het Fixed-Bed Reactor (Zeolite H-BEA, 250°C) Reactants_Het->Reaction_Het Condensation Product Condensation Reaction_Het->Condensation Catalyst_Regen Catalyst Regeneration Reaction_Het->Catalyst_Regen Analysis GC Analysis Condensation->Analysis Product_Het 1-Phenyl-1-pentanone Analysis->Product_Het Catalyst_Regen->Reaction_Het

Figure 1. Comparative workflow for homogeneous and heterogeneous synthesis of phenylpentanone.

G cluster_mechanism Friedel-Crafts Acylation Mechanism Acyl_Chloride Valeryl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Benzene Benzene (Nucleophile) Benzene->Sigma_Complex + Acylium Ion Product 1-Phenyl-1-pentanone Sigma_Complex->Product - H⁺ Catalyst_Regen AlCl₃ + HCl

Figure 2. Simplified mechanism of Friedel-Crafts acylation for phenylpentanone synthesis.

References

A Comparative Guide to the Synthesis of 2-Methyl-1-phenylpentan-3-one: Kinetic Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2-methyl-1-phenylpentan-3-one, with a focus on the kinetic aspects of its formation. Due to the absence of specific kinetic studies for this compound in the published literature, this guide draws upon data from analogous reactions to provide a useful framework for researchers. The primary synthetic strategies discussed are the Crossed Aldol (B89426) Condensation followed by reduction, and the Friedel-Crafts Acylation.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features of the two primary proposed synthetic routes to this compound. The data presented is based on analogous reactions and serves as a predictive comparison.

ParameterRoute 1: Crossed Aldol Condensation & Reduction Route 2: Friedel-Crafts Acylation
Reaction Description A two-step process involving the base-catalyzed condensation of benzaldehyde (B42025) and 3-pentanone (B124093) to form an α,β-unsaturated ketone, followed by a selective reduction of the double bond.A one-step electrophilic aromatic substitution where benzene (B151609) is acylated using 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst.
Starting Materials Benzaldehyde, 3-Pentanone, Base (e.g., NaOH), Reducing Agent (e.g., H₂/Pd/C)Benzene, 2-Methylpentanoyl Chloride, Lewis Acid (e.g., AlCl₃)
Analogous Yield Aldol condensation yields for similar systems can range from 35% to high yields, though this is highly dependent on conditions.[1] Subsequent reduction yields are typically high.Yields for Friedel-Crafts acylation are generally moderate to good, but can be affected by substrate and catalyst purity.
Analogous Reaction Time The aldol condensation step can range from 30 minutes to several hours.[1] The reduction step typically requires a few hours.Friedel-Crafts acylations are often complete within a few hours.
Kinetic Control The rate is dependent on the concentrations of the ketone, aldehyde, and base. The initial deprotonation of the ketone is often the rate-determining step. Side reactions like self-condensation are possible.The reaction rate is dependent on the concentration of the aromatic substrate and the acylium ion complex. Formation of the acylium ion is a key step. The reaction is typically irreversible.
Advantages Milder reaction conditions for the condensation step are possible. Starting materials are readily available.A direct, one-pot synthesis to the target ketone. The acylium ion intermediate does not typically undergo rearrangement.
Disadvantages A two-step process. Potential for side products from self-condensation of the ketone. The reduction step requires a catalyst.Requires a stoichiometric amount of the Lewis acid catalyst, which can be moisture-sensitive and lead to corrosive byproducts. The acyl chloride precursor may need to be synthesized.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting kinetic studies on the formation of this compound via the two proposed routes. These protocols are based on established methods for analogous reactions.

Route 1: Kinetic Study of the Crossed Aldol Condensation of Benzaldehyde and 3-Pentanone by UV-Vis Spectroscopy

This protocol is adapted from methods used for monitoring the kinetics of acid-catalyzed aldol condensations and can be modified for base-catalyzed reactions.[2] The formation of the α,β-unsaturated ketone intermediate, (E)-2-methyl-1-phenylpent-1-en-3-one, can be monitored as it has a strong UV absorbance.

Materials:

  • Benzaldehyde

  • 3-Pentanone

  • Sodium Hydroxide (NaOH) solution in ethanol/water

  • Ethanol (UV grade)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare stock solutions of benzaldehyde, 3-pentanone, and NaOH in ethanol.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the benzaldehyde and 3-pentanone solutions in the desired stoichiometric ratio.

  • Initiate the reaction by adding the NaOH solution to the cuvette, quickly mix, and immediately start recording the absorbance at the λmax of the product, (E)-2-methyl-1-phenylpent-1-en-3-one, over time.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • Repeat the experiment with varying concentrations of benzaldehyde, 3-pentanone, and NaOH to determine the order of the reaction with respect to each reactant.

Route 2: Kinetic Study of the Friedel-Crafts Acylation by Quenched-Flow Analysis

This protocol is based on general procedures for Friedel-Crafts acylation and methods for monitoring its kinetics.[3][4]

Materials:

  • Benzene

  • 2-Methylpentanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., cold dilute HCl)

  • Internal standard for GC analysis

  • Gas Chromatograph (GC)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve benzene and an internal standard in the anhydrous solvent.

  • In a separate flask, prepare a solution of 2-methylpentanoyl chloride in the same solvent.

  • Cool the benzene solution to the desired temperature and add the AlCl₃ catalyst.

  • Initiate the reaction by adding the 2-methylpentanoyl chloride solution.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the cold dilute HCl solution.

  • Extract the organic layer, dry it, and analyze it by GC to determine the concentration of the product, this compound, relative to the internal standard.

  • Plot the concentration of the product versus time to determine the reaction rate.

  • Vary the initial concentrations of the reactants and catalyst to determine the reaction order.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Proposed Synthetic Pathways to this compound cluster_0 Route 1: Aldol Condensation & Reduction cluster_1 Route 2: Friedel-Crafts Acylation A1 Benzaldehyde B (E)-2-methyl-1-phenylpent-1-en-3-one A1->B Aldol Condensation A2 3-Pentanone A2->B Aldol Condensation A3 Base (e.g., NaOH) A3->B Aldol Condensation C Reduction (e.g., H₂/Pd/C) B->C D This compound C->D E Benzene H This compound E->H Acylation F 2-Methylpentanoyl Chloride F->H Acylation G Lewis Acid (e.g., AlCl₃) G->H Acylation Figure 2. General Workflow for a Kinetic Study A Prepare Reactant & Catalyst Solutions B Equilibrate to Reaction Temperature A->B C Initiate Reaction B->C D Monitor Reaction Progress (e.g., Spectroscopy or Sampling) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis (Determine Rate Law & Rate Constant) E->F G Vary Reactant Concentrations F->G Repeat G->A

References

A Comparative Guide to the Purification of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining aromatic ketones of high purity is a critical step in many synthetic and manufacturing processes. The choice of purification technique can significantly impact the yield, purity, and overall efficiency of the workflow. This guide provides an objective comparison of the most common purification methods for aromatic ketones—recrystallization, column chromatography, and distillation—supported by experimental data and detailed protocols.

Performance Comparison of Purification Techniques

The selection of an appropriate purification method depends on several factors, including the physical properties of the aromatic ketone and its impurities, the desired scale of the purification, and the required final purity. The following table summarizes the key performance indicators for each technique based on available data for various aromatic ketones.

Purification TechniqueAromatic Ketone ExampleInitial PurityFinal PurityYieldKey AdvantagesKey Disadvantages
Recrystallization Benzophenone (B1666685)Crude>99.6%[1]>90.8%[1]High purity achievable, scalable, cost-effective for large quantities.Can be time-consuming, potential for product loss in mother liquor.
2'-AminoacetophenoneCrude99.1-99.3%[2]87.4-90.5% (overall synthesis)[2]
Acetophenone (B1666503)Crude~99% (via fractional freezing)[3]~80% (via fractional freezing)[3]
Column Chromatography 3-Acetylbenzophenone90.45%99.86%[4]90% (recovery from crude)[4]High resolution for complex mixtures, applicable to a wide range of polarities.Can be expensive and time-consuming, may require solvent optimization.
4-AcetylbiphenylCrude>99%[5]Not specified
Distillation Acetophenone49.5%99.93% (extractive distillation)[6]HighEffective for volatile compounds with different boiling points, suitable for large scale.Not suitable for thermally unstable compounds, may not separate isomers effectively.
Aromatic Ketones (general)CrudeHigh PurityNot specified

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for successful purification. The following are representative protocols for each of the discussed techniques.

Recrystallization of Benzophenone

This protocol describes the purification of benzophenone by recrystallization from ligroin to yield a high-purity crystalline product.[7]

Materials:

  • Crude benzophenone

  • Ligroin (boiling point range 60-90 °C)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude benzophenone in an Erlenmeyer flask.

  • Add a minimal amount of hot ligroin to the flask while gently heating and swirling until the benzophenone is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ligroin to remove any remaining impurities.

  • Dry the purified crystals, for example, by leaving them on the filter under vacuum for a period. The melting point of pure benzophenone is 47-48 °C.[7]

Column Chromatography of a Mixture Containing Benzophenone

This protocol outlines the separation of a mixture containing benzophenone, benzhydrol, and biphenyl (B1667301) using silica (B1680970) gel column chromatography.[8]

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. A small layer of sand can be added on top to prevent disturbance of the silica bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., DCM) and carefully load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a non-polar solvent, such as hexane, to elute the least polar compound (biphenyl).

    • Gradually increase the polarity of the eluent by adding dichloromethane to the hexane. This will begin to elute the benzophenone.

    • Further increase the polarity by adding ethyl acetate to elute the most polar compound (benzhydrol).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure benzophenone.

  • Solvent Removal: Combine the pure fractions containing benzophenone and remove the solvent using a rotary evaporator to obtain the purified product.

Distillation of Acetophenone

This protocol describes the purification of acetophenone from a mixture containing other organic compounds by distillation.[9][10]

Materials:

  • Crude acetophenone mixture

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude acetophenone mixture and a few boiling chips into the round-bottom flask.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fractional Distillation:

    • As the mixture heats, the component with the lowest boiling point will vaporize first.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of acetophenone (202 °C at atmospheric pressure).

    • Impurities with significantly different boiling points will either distill at a lower temperature (and be collected as a forerun) or remain in the distillation flask as a residue.

  • Vacuum Distillation (Optional): For high-boiling point compounds or those sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point.[11]

  • Product Collection: Collect the purified acetophenone in the receiving flask.

Visualizing the Purification Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification technique.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation start Crude Aromatic Ketone dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature, then Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Aromatic Ketone dry->end

Caption: Workflow for the purification of aromatic ketones by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation start Crude Aromatic Ketone load_sample Load Sample onto Column start->load_sample pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent end Pure Aromatic Ketone remove_solvent->end

Caption: Workflow for the purification of aromatic ketones by column chromatography.

Distillation_Workflow cluster_setup Setup cluster_distill Distillation cluster_result Result start Crude Aromatic Ketone charge_flask Charge Flask with Crude Mixture start->charge_flask setup_apparatus Assemble Distillation Apparatus setup_apparatus->charge_flask heat Heat Mixture to Boiling charge_flask->heat collect_forerun Collect Forerun (low boiling impurities) heat->collect_forerun residue Residue (high boiling impurities) collect_product Collect Product Fraction (at boiling point of ketone) collect_forerun->collect_product end Pure Aromatic Ketone collect_product->end

Caption: Workflow for the purification of aromatic ketones by distillation.

References

Navigating Analytical Specificity: A Comparison Guide to 2-Methyl-1-phenylpentan-3-one Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Understanding Cross-Reactivity

In immunoassays, cross-reactivity occurs when antibodies designed to detect a specific analyte, in this case, 2-Methyl-1-phenylpentan-3-one, also bind to other structurally related molecules. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound.

Potential Cross-Reactants of this compound

Based on structural similarity, the following compounds have the potential to exhibit cross-reactivity in assays for this compound:

  • 1-Phenylpentan-3-one: Lacks the methyl group at the second carbon position.

  • 3-Methyl-1-phenylpentan-2-one: Isomeric form with the carbonyl group at a different position.[1]

  • (3S)-3-methyl-3-phenylpentan-2-one: A stereoisomer.[2]

  • 2-Methyl-1-phenylpent-1-en-3-one: Contains a double bond in the pentene chain.[3]

  • 1-Hydroxy-2-methyl-1-phenyl-3-pentanone: Contains an additional hydroxyl group.[4]

  • 2-Methyl-3-phenylpentan-1-ol: The carbonyl group is reduced to a hydroxyl group.[5]

Illustrative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for this compound. This data is for illustrative purposes to demonstrate how cross-reactivity might be presented and should not be considered as experimentally verified results.

CompoundConcentration of this compound (ng/mL)Concentration of Cross-Reactant (ng/mL)Illustrative % Cross-Reactivity
1-Phenylpentan-3-one105020%
3-Methyl-1-phenylpentan-2-one102540%
(3S)-3-methyl-3-phenylpentan-2-one103033%
2-Methyl-1-phenylpent-1-en-3-one1010010%
1-Hydroxy-2-methyl-1-phenyl-3-pentanone102005%
2-Methyl-3-phenylpentan-1-ol10>1000<1%

Note: Percentage cross-reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.

Analytical Methods for Specificity Determination

To overcome the potential for cross-reactivity, chromatographic methods coupled with mass spectrometry are recommended for the specific detection and quantification of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound and its analogs.[6]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Column: A C18 column is commonly used for the separation of aromatic compounds.[6]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water. For compatibility with mass spectrometry, an additive like formic acid can be used.[6]

  • Detection: A UV detector set at an appropriate wavelength for the chromophore of the molecule can be used. For higher specificity, coupling to a mass spectrometer is recommended.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[6]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be necessary for less volatile analogs.

  • GC Column: A fused silica (B1680970) capillary column is typically used.

  • Carrier Gas: Helium is the carrier gas of choice.[7]

  • Ionization: Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be used for compound identification.

  • Detection: A mass spectrometer detects the mass-to-charge ratio of the fragments, providing a "fingerprint" for the molecule.[7][8]

Visualizing Analytical Workflows and Cross-Reactivity

The following diagrams illustrate the general workflow for compound analysis and the concept of antibody cross-reactivity.

analytical_workflow cluster_sample Sample Processing cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample Collection Preparation Sample Preparation (e.g., Extraction, Dilution) Sample->Preparation Chromatography Chromatographic Separation (HPLC or GC) Preparation->Chromatography MassSpec Mass Spectrometry (Detection & Identification) Chromatography->MassSpec DataProcessing Data Processing MassSpec->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

A generalized workflow for sample analysis.

cross_reactivity cluster_antibody Antibody cluster_analytes Analytes Ab Antibody Target This compound (Target Analyte) Ab->Target Specific Binding Analog Structural Analog (Cross-Reactant) Ab->Analog Cross-Reactivity (Non-specific Binding)

Conceptual diagram of antibody cross-reactivity.

Conclusion

While immunoassays can be valuable screening tools, their susceptibility to cross-reactivity with structurally similar compounds necessitates careful validation. For the definitive identification and quantification of this compound, especially in complex matrices, the use of highly specific methods such as HPLC-MS or GC-MS is strongly recommended. This ensures data accuracy and reliability in research and drug development settings.

References

A Comparative Guide to the Efficacy of Synthetic Methods for Chiral Phenyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral phenyl ketones and their corresponding alcohol derivatives is a cornerstone of modern asymmetric synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules often dictates their biological activity, making the selection of an efficient and highly selective synthetic method a critical decision in the development process. This guide provides an objective comparison of several prominent synthetic methods for the preparation of chiral phenyl ketones, with a focus on yield, enantiomeric excess (ee), and practical applicability. Experimental data for the synthesis of the benchmark chiral alcohol, (R)- or (S)-1-phenylethanol, from acetophenone (B1666503) is presented to allow for direct comparison.

Key Synthetic Methodologies: A Head-to-Head Comparison

The asymmetric reduction of prochiral phenyl ketones is the most common strategy for accessing chiral phenylethanols. This guide focuses on five key methodologies: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrosilylation (AHS), Corey-Bakshi-Shibata (CBS) Reduction, Enzymatic Reduction, and Asymmetric Grignard Addition. A summary of their performance in the synthesis of 1-phenylethanol (B42297) is presented in Table 1.

MethodCatalyst/EnzymeReductant/ReagentYield (%)ee (%)Configuration
Asymmetric Transfer Hydrogenation (ATH) RuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (gas), isopropanol (B130326), t-BuOKHigh>99(R)
Asymmetric Hydrosilylation (AHS) Chiral Oxazaborolidinium Ion (COBI)Dimethylphenylsilane8998Not Specified
Corey-Bakshi-Shibata (CBS) Reduction (S)-CBS Catalyst (oxazaborolidine)BH₃·THF~95>98(R)[1]
Enzymatic Reduction Candida tropicalis PBR-2 (whole cells)Glucose, in buffer43>99(S)[1]
Enzymatic Reduction Bacillus thuringiensisIsopropanol>99 (conversion)99(R)[2]

Table 1: Comparison of performance for the asymmetric synthesis of 1-phenylethanol from acetophenone.

In-Depth Analysis and Experimental Protocols

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the reduction of ketones. It typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or formic acid.

General Workflow for Asymmetric Transfer Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification Catalyst_Precursor [Ru(p-cymene)Cl₂]₂ Catalyst_Formation In situ Catalyst Formation Catalyst_Precursor->Catalyst_Formation Chiral_Ligand Chiral Diamine Ligand Chiral_Ligand->Catalyst_Formation Reaction Asymmetric Transfer Hydrogenation Catalyst_Formation->Reaction Acetophenone Acetophenone Acetophenone->Reaction Hydrogen_Donor Isopropanol/Formic Acid Hydrogen_Donor->Reaction Base Base (e.g., KOtBu) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral 1-Phenylethanol Purification->Product

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: A detailed protocol for the ATH of acetophenone is not yet fully available in the public domain, however, a general procedure involves the in situ formation of the active catalyst from a ruthenium precursor and a chiral diamine ligand in the presence of a base and a hydrogen donor.

Asymmetric Hydrosilylation (AHS)

Asymmetric hydrosilylation involves the addition of a silicon hydride across the carbonyl double bond, followed by hydrolysis to yield the chiral alcohol. This method offers an alternative to hydrogenation and can be catalyzed by various transition metals or, more recently, by metal-free catalysts.

Experimental Protocol: A specific, detailed protocol for the asymmetric hydrosilylation of acetophenone using a chiral oxazaborolidinium ion (COBI) catalyst is currently proprietary. However, a general procedure would involve dissolving the acetophenone and the COBI catalyst in a suitable solvent, followed by the addition of the hydrosilane at a controlled temperature. The reaction would then be quenched and hydrolyzed to yield the chiral alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and highly reliable method for the enantioselective reduction of a wide range of ketones. It employs a chiral oxazaborolidine catalyst, which activates a borane (B79455) reagent for stereoselective hydride delivery.

Experimental Protocol for (R)-1-Phenylethanol Synthesis:

  • Catalyst Preparation: To a solution of (1R,2S)-(-)-norephedrine (1.51 g, 10 mmol) in dry THF (50 mL) under an argon atmosphere, add borane-dimethyl sulfide (B99878) complex (10 M, 1.1 mL, 11 mmol) dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour.

  • Reduction: The catalyst solution is cooled to -20 °C, and a solution of acetophenone (1.20 g, 10 mmol) in dry THF (10 mL) is added dropwise. Borane-dimethyl sulfide complex (10 M, 0.6 mL, 6 mmol) is then added over 1 hour.

  • Workup: The reaction is stirred for an additional 2 hours at -20 °C and then quenched by the slow addition of methanol (B129727) (10 mL). The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are commonly employed to reduce ketones with high enantioselectivity, often using whole-cell systems to regenerate the necessary cofactors.

Logical Relationship of Enzymatic Reduction Components

cluster_biocatalyst Biocatalytic System cluster_reaction Reduction Reaction Enzyme Alcohol Dehydrogenase (ADH) Reaction Enzymatic Reduction Enzyme->Reaction Cofactor NAD(P)H Cofactor->Reaction Whole_Cells Whole Cells (e.g., Yeast, Bacteria) Whole_Cells->Enzyme Cofactor_Regen Cofactor Regeneration System Whole_Cells->Cofactor_Regen Provides environment for Cofactor_Regen->Cofactor Regenerates NAD(P)H Acetophenone Acetophenone Acetophenone->Reaction Co_substrate Co-substrate (e.g., Glucose, Isopropanol) Co_substrate->Cofactor_Regen Buffer Aqueous Buffer Buffer->Reaction Reaction->Cofactor_Regen Consumes NAD(P)H Product Chiral 1-Phenylethanol Reaction->Product

Caption: Key components in an enzymatic reduction system.

Experimental Protocol for (S)-1-Phenylethanol Synthesis:

  • Culture Preparation: A culture of Saccharomyces cerevisiae (baker's yeast) is grown in a suitable medium (e.g., YPD broth) overnight at 30 °C with shaking.

  • Reduction: The yeast cells are harvested by centrifugation and resuspended in a phosphate (B84403) buffer (pH 7.0). Acetophenone (1 g) and glucose (5 g) are added to the cell suspension (100 mL).

  • Incubation: The reaction mixture is incubated at 30 °C with gentle shaking for 24-48 hours. The progress of the reaction is monitored by TLC or GC.

  • Workup: The mixture is filtered to remove the yeast cells, and the filtrate is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (S)-1-phenylethanol.

Asymmetric Grignard Addition

The addition of a Grignard reagent to an aldehyde in the presence of a chiral ligand can provide an enantioselective route to chiral secondary alcohols. This method is advantageous for constructing the carbon skeleton and the chiral center in a single step.

Conclusion

The choice of synthetic method for chiral phenyl ketones depends on several factors, including the desired enantiomer, required scale, cost considerations, and available equipment.

  • Asymmetric Transfer Hydrogenation and CBS Reduction are highly efficient and provide excellent enantioselectivities, making them suitable for both laboratory and industrial scale synthesis.

  • Asymmetric Hydrosilylation offers a valuable alternative, particularly with the development of metal-free catalysts.

  • Enzymatic Reduction is an environmentally friendly option that can provide access to either enantiomer with exceptional selectivity, although yields may vary depending on the specific enzyme and reaction conditions.

  • Asymmetric Grignard Addition provides a convergent approach to building molecular complexity but often requires more optimization to achieve high enantioselectivity.

For researchers and professionals in drug development, a thorough evaluation of these methods, considering both the performance data and the practical aspects of the experimental protocols, is crucial for selecting the most appropriate synthetic strategy.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the general safety guidelines for handling flammable liquid ketones. Always operate in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.

Key Safety Data Summary

The following table summarizes general safety and disposal information based on analogous chemical compounds.

PropertyGeneral Guidance
GHS Hazard Class Likely classified as a flammable liquid. Other potential hazards based on similar ketones include skin and eye irritation.
Signal Word Likely "Danger" or "Warning" due to flammability.
Hazard Statements Expected to include "Highly flammable liquid and vapor".
Disposal Consideration Must be treated as hazardous waste. Do not dispose of down the drain or in regular trash.[1] Disposal must be conducted through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2]
Container Management Use original or designated, compatible, and clearly labeled hazardous waste containers.[3] Containers must be kept tightly closed except when adding waste and stored in a designated, well-ventilated area away from ignition sources.[2][4] Empty containers that held the chemical should also be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[3][4]

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-1-phenylpentan-3-one and materials contaminated with it must be handled as a hazardous waste stream.

Step 1: Waste Segregation and Collection

  • Pure Chemical and Concentrated Solutions: Collect all unused or waste this compound in its original container or a designated, compatible hazardous waste container. The container must be made of a material that will not react with the ketone and must have a secure, leak-proof cap.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, absorbent paper, and weighing boats, must be collected as solid hazardous waste in a separate, clearly labeled container.

  • Aqueous Solutions: Dilute aqueous solutions containing this chemical should be collected as aqueous hazardous waste. Do not mix with organic solvent waste unless permitted by your institution's hazardous waste program.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and the responsible researcher's name.

  • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from sources of heat, sparks, or open flames.[2] Ensure secondary containment is used to prevent the spread of potential spills.

Step 3: Arranging for Disposal

  • Once the waste container is full or has reached the storage time limit set by your institution (often not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid label_container Label Container Correctly ('Hazardous Waste', Chemical Name) collect_liquid->label_container collect_solid->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste disposal_pickup Arrange for EHS/ Contractor Pickup store_waste->disposal_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2-Methyl-1-phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1-phenylpentan-3-one

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent exposure. The following equipment is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves according to regulations.[3]

    • Lab Coat: A flame-resistant lab coat is required to protect against accidental spills and splashes.[2] For procedures with a higher risk of significant exposure, impervious clothing may be necessary.[1]

    • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4]

  • Respiratory Protection: All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if aerosols are generated, a respirator with organic vapor cartridges may be necessary.[2]

Chemical and Toxicological Data

The following table summarizes key quantitative data for this compound and related ketones. This information is critical for safe handling and experimental planning.

PropertyValueSource
Molecular Formula C₁₂H₁₆ON/A (Calculated)
Molecular Weight 176.26 g/mol N/A (Calculated)
Physical State Liquid (Assumed based on similar ketones)N/A
GHS Hazard Statements Highly flammable liquid and vapor (H225), Harmful if inhaled (H332)Based on similar ketones
Storage Temperature Store in a cool, well-ventilated place.[5]General recommendation for flammable liquids[2][5]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]Standard for chemical waste[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial to mitigate risks. The following procedural steps provide a clear workflow for laboratory operations involving this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure that a chemical fume hood is operational and available.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before starting work.[5]

  • Handling and Dispensing:

    • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Keep the container tightly closed when not in use.[5]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[5]

    • Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[5][6]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5]

    • Keep containers tightly sealed to prevent vapor leakage.[5]

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

  • Spill Management:

    • In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

    • Remove all sources of ignition.[5]

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][7]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Disposal Plan:

    • Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

    • Do not mix with other waste materials. Leave the chemical in its original container if possible.

    • Handle uncleaned, empty containers as you would the product itself. All containers must be sent to an approved waste disposal plant.[5]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow prep 1. Preparation - Review SDS - Don PPE - Verify Fume Hood handling 2. Handling - Work in Fume Hood - Keep container closed - Ground equipment prep->handling Proceed storage 3. Storage - Cool, dry, ventilated area - Away from ignition sources - Segregate incompatibles handling->storage Store unused chemical end_of_use End of Use handling->end_of_use Task complete spill 4. Spill Response - Evacuate & Ventilate - Remove ignition sources - Use inert absorbent handling->spill If spill occurs disposal 5. Waste Disposal - Label hazardous waste - Use approved containers - Follow regulations end_of_use->disposal spill->disposal Collect & dispose of spill material

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.